Product packaging for 6-Benzylaminopurine hydrochloride(Cat. No.:CAS No. 162714-86-5)

6-Benzylaminopurine hydrochloride

Cat. No.: B060633
CAS No.: 162714-86-5
M. Wt: 261.71 g/mol
InChI Key: VQVCNMLGIVVDOS-UHFFFAOYSA-N
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Description

6-Benzylaminopurine hydrochloride, a synthetic aromatic cytokinin, is a fundamental tool in plant biology and agricultural research. Its primary mechanism of action involves mimicking natural cytokinins by binding to specific receptor proteins (e.g., Arabidopsis Histidine Kinases), thereby initiating a phosphorelay signaling cascade that ultimately regulates gene expression and promotes cell division. This compound is extensively utilized to induce and sustain cell proliferation in plant tissue culture systems, facilitating micropropagation, organogenesis (particularly shoot formation), and the establishment of callus cultures. Furthermore, researchers employ this compound to investigate and delay the process of senescence (leaf aging), as cytokinins are known to promote nutrient mobilization and retard chlorophyll degradation. Its application extends to studies on apical dominance, nutrient signaling, and the overall regulation of plant growth and development. This high-purity compound is an essential reagent for manipulating and understanding cytokinin-mediated pathways in a controlled laboratory environment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H12ClN5 B060633 6-Benzylaminopurine hydrochloride CAS No. 162714-86-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

N-benzyl-7H-purin-6-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5.ClH/c1-2-4-9(5-3-1)6-13-11-10-12(15-7-14-10)17-8-16-11;/h1-5,7-8H,6H2,(H2,13,14,15,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQVCNMLGIVVDOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC=NC3=C2NC=N3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30462379
Record name 6-Benzylaminopurine hydrochloride
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Molecular Weight

261.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162714-86-5
Record name 6-Benzylaminopurine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30462379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Benzylaminopurine hydrochloride
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Foundational & Exploratory

The Role of 6-Benzylaminopurine (6-BAP) in Plant Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Benzylaminopurine (6-BAP) is a synthetic cytokinin, a class of plant growth regulators pivotal in the orchestration of plant development. Its primary role lies in the promotion of cell division (cytokinesis), which profoundly influences numerous developmental processes. This technical guide delves into the multifaceted functions of 6-BAP, elucidating its mechanism of action through the cytokinin signaling pathway, its synergistic and antagonistic interactions with other phytohormones, and its wide-ranging applications in plant tissue culture and agricultural biotechnology. The quantitative effects of 6-BAP on key developmental parameters are summarized, and detailed experimental protocols for its application in shoot organogenesis and micropropagation are provided.

Introduction

6-Benzylaminopurine (6-BAP), a first-generation synthetic cytokinin, is a purine derivative that mimics the activity of naturally occurring cytokinins in plants.[1][2] Its discovery and application have revolutionized plant science, particularly in the realm of in vitro propagation and crop improvement.[3][4] 6-BAP is instrumental in stimulating cell division and differentiation, leading to a cascade of physiological responses including the induction of shoot formation, promotion of lateral bud growth, delay of senescence, and enhancement of flowering and fruit development.[5][6] Its efficacy is often dependent on its concentration and the presence of other plant hormones, particularly auxins.[7] This guide provides a comprehensive overview of the role of 6-BAP in plant development, with a focus on its molecular underpinnings and practical applications.

The Cytokinin Signaling Pathway and 6-BAP's Mechanism of Action

The cellular effects of 6-BAP are mediated through the cytokinin two-component signaling (TCS) pathway, a phosphorelay system analogous to those found in bacteria.[8][9] This pathway facilitates the transduction of the cytokinin signal from the cell membrane to the nucleus, ultimately leading to the transcriptional regulation of target genes.

The key components of this pathway are:

  • Arabidopsis Histidine Kinases (AHKs): These are transmembrane receptor proteins that bind cytokinins, including 6-BAP, in their extracellular CHASE (Cyclases/Histidine kinases Associated Sensory Extracellular) domain.[8] Upon binding, the AHKs undergo autophosphorylation on a conserved histidine residue within their cytoplasmic domain.

  • Histidine Phosphotransfer Proteins (AHPs): The phosphate group is then transferred from the AHK receptor to a conserved histidine residue on an AHP.[8] These proteins act as shuttles, translocating the phosphate from the cytoplasm to the nucleus.

  • Response Regulators (ARRs): In the nucleus, the phosphorylated AHP transfers the phosphate group to a conserved aspartate residue on an ARR.[8] There are two main types of ARRs:

    • Type-B ARRs: These are transcription factors that, upon phosphorylation, become activated and bind to the promoter regions of cytokinin-responsive genes, thereby initiating their transcription.[8]

    • Type-A ARRs: The transcription of Type-A ARRs is induced by the activated Type-B ARRs. Type-A ARRs, in turn, act as negative regulators of the signaling pathway, creating a feedback loop to modulate the cytokinin response.[8]

The binding of 6-BAP to the AHK receptors initiates this phosphorelay cascade, leading to the activation of Type-B ARRs and the subsequent expression of genes involved in cell cycle progression, cell division, and differentiation, which manifest as the physiological effects observed in plants.

Cytokinin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BAP 6-BAP AHK AHK Receptor (Histidine Kinase) BAP->AHK Binding & Activation AHP AHP (Histidine Phosphotransfer Protein) AHK->AHP Phosphorelay ARR_B Type-B ARR (Response Regulator) AHP->ARR_B Phosphorelay Gene Cytokinin-Responsive Genes ARR_B->Gene Transcriptional Activation ARR_A Type-A ARR (Response Regulator) ARR_A->ARR_B Negative Feedback Gene->ARR_A Transcription & Translation Response Cellular Response (e.g., Cell Division) Gene->Response

Caption: The two-component cytokinin signaling pathway initiated by 6-BAP.

Quantitative Effects of 6-BAP on Plant Development

The application of 6-BAP in plant tissue culture elicits a range of dose-dependent responses. The optimal concentration varies significantly depending on the plant species, the type of explant, and the desired outcome.

Table 1: Effect of 6-BAP Concentration on In Vitro Shoot Proliferation in Various Plant Species
Plant SpeciesExplant6-BAP Concentration (mg/L)Observed EffectReference(s)
Musa acuminata (Cavendish Banana)Suckers2.514.67 shoots per explant (second subculture)[10]
Musa sp. (Grand Naine)Cormlets2.0Optimal shoot induction[9]
Sesamum indicum (Sesame)Cotyledon33.33 µM (~7.5 mg/L) with 2.85 µM IAA25.93% regeneration frequency[11]
Polygonum multiflorumStem node0.5 with 1.0 mg/L IAA3.1 shoots per explant[3]
Jatropha curcasShoot tips1.0 with 0.5 mg/L IAAHighest number and length of shoots[12]
Olea europaea (Olive)Nodal segments2.5Highest shoot induction and proliferation[13]
Table 2: Effect of 6-BAP on Other Developmental Processes
Developmental ProcessPlant Species6-BAP ConcentrationObserved EffectReference(s)
Seed PrimingOlea europaea (Olive)25 µMEnhanced biomass accumulation and photosynthetic pigments[14][15]
Seed PrimingTriticum aestivum (Wheat)250 mg/LImproved germination and seedling growth under salinity stress[16][17]
Delaying SenescenceBroccoli florets0.2 g/LInhibited chlorophyll degradation and enhanced antioxidant capacity[18]
Lateral Bud BreakHosta spp.1,000 - 3,000 ppm (foliar spray)Promoted outgrowth of crown buds[7]
Chlorophyll ContentRicinus communis160 µM CuSO₄ with BAP106% increase in total chlorophyll compared to CuSO₄ alone[19]

Experimental Protocols

Protocol for In Vitro Direct Shoot Organogenesis of Sesamum indicum (Sesame) using Cotyledon Explants

This protocol is adapted from an efficient method for sesame regeneration.[11]

1. Seed Sterilization and Germination:

  • Surface sterilize sesame seeds by washing them in running tap water for 10 minutes.
  • Immerse seeds in 70% (v/v) ethanol for 1 minute, followed by a 15-minute soak in a 0.1% (w/v) mercuric chloride solution containing a few drops of Tween-20.
  • Rinse the seeds 4-5 times with sterile distilled water.
  • Aseptically place the sterilized seeds on a germination medium consisting of Murashige and Skoog (MS) basal medium with 3% (w/v) sucrose and 0.8% (w/v) agar.
  • Incubate the seeds in the dark at 25 ± 2°C for 24 hours, followed by a 16/8 hour (light/dark) photoperiod under cool white fluorescent light.

2. Explant Preparation and Culture:

  • Excise cotyledons from 4-6 day old seedlings.
  • Culture the cotyledon explants on MS medium supplemented with 33.33 µM 6-BAP and 2.85 µM Indole-3-acetic acid (IAA).
  • Maintain the cultures at 25 ± 2°C under a 16/8 hour (light/dark) photoperiod.

3. Shoot Elongation and Rooting:

  • Once shoot buds are formed, transfer them to a shoot elongation medium containing MS basal medium with 4.44 µM 6-BAP and 1.44 µM Gibberellic acid (GA₃).
  • For rooting, excise elongated shoots and transfer them to MS medium supplemented with 2.69 µM α-naphthalene acetic acid (NAA).

4. Acclimatization:

  • Carefully remove the rooted plantlets from the culture medium and wash the roots to remove any adhering agar.
  • Transfer the plantlets to pots containing a sterile mixture of soilrite and vermiculite.
  • Initially, cover the pots with a transparent polythene bag to maintain high humidity.
  • Gradually acclimate the plants to the external environment by making perforations in the bags over a period of 2-3 weeks.

Start [label="Start: Sesame Seeds", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Sterilization [label="Surface Sterilization\n(Ethanol, HgCl₂)", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Germination [label="Germination on MS Medium", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Explant [label="Explant Preparation\n(Cotyledons from 4-6 day old seedlings)", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Culture [label="Culture on MS Medium\n+ 33.33 µM 6-BAP\n+ 2.85 µM IAA", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Elongation [label="Shoot Elongation on MS Medium\n+ 4.44 µM 6-BAP\n+ 1.44 µM GA₃", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Rooting [label="Rooting on MS Medium\n+ 2.69 µM NAA", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Acclimatization [label="Acclimatization\n(Soilrite and Vermiculite)", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End: Regenerated Plant", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

Start -> Sterilization; Sterilization -> Germination; Germination -> Explant; Explant -> Culture; Culture -> Elongation; Elongation -> Rooting; Rooting -> Acclimatization; Acclimatization -> End; }

Caption: Experimental workflow for sesame shoot organogenesis using 6-BAP.
Protocol for Micropropagation of Musa acuminata (Banana)

This protocol is a generalized procedure based on common practices for banana micropropagation.[4][9][10][20]

1. Explant Selection and Sterilization:

  • Select healthy suckers from a mother plant.
  • Trim the suckers to a size of approximately 5-10 cm.
  • Wash thoroughly under running tap water.
  • Surface sterilize by immersing in 70% (v/v) ethanol for 1-2 minutes, followed by a 20-minute treatment with a 1-2% (v/v) sodium hypochlorite solution with a few drops of Tween-20.
  • Rinse 3-4 times with sterile distilled water inside a laminar flow hood.

2. Culture Initiation:

  • Aseptically excise the shoot tip (apical meristem with a few leaf primordia).
  • Inoculate the explant onto a culture initiation medium, which is typically MS medium supplemented with a low concentration of 6-BAP (e.g., 2.0 mg/L) and an auxin like NAA (e.g., 0.1 mg/L).
  • Incubate the cultures at 25 ± 2°C with a 16-hour photoperiod.

3. Shoot Multiplication:

  • After 4-6 weeks, a cluster of shoots will have formed.
  • Separate the individual shoots and subculture them onto a fresh multiplication medium containing a higher concentration of 6-BAP (e.g., 2.5 - 5.0 mg/L) to encourage further proliferation.
  • Repeat the subculturing every 4-6 weeks.

4. Rooting and Acclimatization:

  • Once a sufficient number of shoots are obtained, transfer individual shoots to a rooting medium. This is typically MS medium with a reduced salt concentration (half-strength) and an auxin such as Indole-3-butyric acid (IBA) or NAA (e.g., 0.5 - 1.0 mg/L), without 6-BAP.
  • Follow the acclimatization procedure as described in section 4.1.

Interaction of 6-BAP with Other Plant Hormones

The developmental effects of 6-BAP are intricately linked to its interaction with other phytohormones, most notably auxins. The ratio of cytokinins to auxins is a critical determinant of cellular differentiation in vitro.

  • High Auxin to Cytokinin Ratio: Generally promotes root formation (rhizogenesis).

  • High Cytokinin to Auxin Ratio: Typically favors shoot formation (caulogenesis).[21]

  • Intermediate Ratio: Often leads to the proliferation of undifferentiated callus.

This principle is fundamental to plant tissue culture and is exploited to direct the developmental fate of explants. For instance, in many shoot organogenesis protocols, an initial culture on a medium with a high 6-BAP to auxin ratio is used to induce shoot buds, which are then transferred to a medium with a different hormonal composition for elongation and rooting.[11][22][23]

Conclusion

6-Benzylaminopurine is an indispensable tool in plant science and biotechnology, offering precise control over plant growth and development. Its action through the well-characterized cytokinin signaling pathway provides a molecular basis for its diverse physiological effects. The ability to manipulate cell division and differentiation by varying the concentration of 6-BAP, often in conjunction with auxins, has enabled the mass propagation of numerous plant species, the generation of disease-free planting material, and has become a cornerstone of plant genetic engineering. A thorough understanding of its mechanisms and the optimization of its application protocols are crucial for harnessing the full potential of this potent plant growth regulator in research and commercial applications.

References

6-Benzylaminopurine Hydrochloride: A Technical Guide to its Discovery, Significance, and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Benzylaminopurine (BAP), a synthetic cytokinin, has been a cornerstone of plant biotechnology and research for decades. Its discovery and subsequent characterization revolutionized the field of plant tissue culture and our understanding of phytohormonal control of development. This technical guide provides an in-depth exploration of the discovery of 6-Benzylaminopurine hydrochloride, its historical significance, and detailed experimental protocols for its synthesis and use. The document includes quantitative data on its efficacy, a detailed look at the cytokinin signaling pathway, and a historical perspective on the key experiments that established its importance.

Discovery and Historical Significance

The journey to the discovery of 6-Benzylaminopurine is intertwined with the pioneering work on cytokinins, a class of plant hormones that promote cell division. In the 1950s, Folke Skoog and his team at the University of Wisconsin-Madison were investigating chemical factors that stimulate the growth of plant tissues in vitro.[1]

A significant breakthrough came from the work of Carlos Miller, a postdoctoral researcher in Skoog's laboratory.[2] Their research on tobacco pith callus cultures led to the identification of kinetin as the first cytokinin, isolated from autoclaved herring sperm DNA.[2] This discovery paved the way for the synthesis and testing of other compounds with similar activity.

6-Benzylaminopurine was first synthesized and tested in the laboratories of Folke K. Skoog.[3] It was found to be a potent synthetic cytokinin, effectively promoting cell division and differentiation in plant tissues.[4] The seminal 1957 paper by Skoog and Miller, "Chemical Regulation of Growth and Organ Formation in Plant Tissues Cultured in Vitro," established the crucial concept of hormonal control of organogenesis, demonstrating that the ratio of auxin to cytokinin could determine whether a callus would develop roots, shoots, or remain undifferentiated.[5][6] This principle remains a fundamental tenet of plant tissue culture today.

The hydrochloride salt of 6-Benzylaminopurine offers improved solubility in water compared to the free base, making it easier to prepare stock solutions for use in sterile culture media.

Quantitative Data on 6-Benzylaminopurine Efficacy

The optimal concentration of BAP for inducing a desired physiological response, such as shoot proliferation, varies significantly depending on the plant species, the type of explant, and the presence of other plant growth regulators, particularly auxins. Below are tables summarizing the effective concentrations of BAP in various plant species from published research.

Table 1: Effect of BAP Concentration on In Vitro Shoot Proliferation in Various Plant Species

Plant SpeciesExplant TypeBAP Concentration (mg/L)Auxin (Type and Concentration, mg/L)ObservationsReference
Musa acuminata (Banana)Shoot tip5.0-Maximum number of shoots (3.50)[7]
Musa acuminata (Banana)Shoot tip3.0-Average of 4.17 shoots in solid media[8]
Musa acuminata (Banana)Shoot tip2.5-Average of 14.67 shoots in second subculture[8]
Ananas comosus (Pineapple)Shoot1.0-Mean total of 108.5 shoots from 20 original shoots in four weeks[7]
Medinilla mandrakensisNodal segment2.0-Maximum proliferation of 27.5 shoots per explant in 45 days
Ammannia bacciferaShoot tip2.0-80% shoot induction, 7.8 shoots per explant[8]
Bambusa balcooa (Bamboo)Nodal explant4.0-Highest number of shoots[9]
Olea europaea (Olive)Nodal segments2.5-Significant increase in shoot induction and proliferation[9]
Nicotiana tabacum (Tobacco)Leaf explant1.00.1 NAA55% callus production with a mean weight of 5.30 g[10]

Table 2: BAP in Combination with Auxins for Shoot and Root Development

Plant SpeciesBAP (mg/L)Auxin (Type and Concentration, mg/L)OutcomeReference
Nicotiana tabacumHighLow (IAA)Shoot formation[6]
Nicotiana tabacumLowHigh (IAA)Root formation[6]
Nicotiana tabacumBalancedBalanced (IAA)Callus proliferation[6]
Medinilla mandrakensis0.5 - 2.00.1 - 0.5 NAAReduced shoot production, improved callus formation
Ammannia baccifera2.00.5 NAAMaximum multiple shoot proliferation[8]

Experimental Protocols

Synthesis of 6-Benzylaminopurine

This protocol describes a common method for the synthesis of 6-Benzylaminopurine (BAP).

Materials:

  • Hypoxanthine

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF)

  • Bis(trichloromethyl)carbonate (BTC)

  • Benzylamine

  • Triethylamine

  • Ethanol

  • Reaction flask with reflux condenser

  • Heating mantle

  • Stirring apparatus

  • Filtration apparatus

  • TLC plates for reaction monitoring

Procedure:

  • To 5g of hypoxanthine in a reaction flask, add 20mL of SOCl₂ and 0.25g of DMF.

  • Separately, dissolve 10g of BTC in 20mL of SOCl₂.

  • Heat the hypoxanthine mixture and add the BTC/SOCl₂ solution dropwise.

  • Reflux the mixture until the hypoxanthine is completely dissolved.

  • Distill off the excess SOCl₂ to obtain a milky yellow solid (6-chloropurine intermediate).

  • To the crude 6-chloropurine, directly add 4g of benzylamine and 25g of triethylamine.

  • Heat the mixture to 70-80°C until the reaction is complete, monitoring by TLC.

  • Add ethanol to the reaction mixture and filter the solid product.

  • Wash the solid with ethanol and dry to obtain crude 6-Benzylaminopurine.[11]

  • The crude product can be further purified by recrystallization from ethanol.

Synthesis of this compound

To obtain the hydrochloride salt, the synthesized 6-Benzylaminopurine free base is treated with hydrochloric acid.

Materials:

  • 6-Benzylaminopurine (free base)

  • Ethanol (or another suitable solvent)

  • Concentrated Hydrochloric Acid (HCl)

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • Dissolve the purified 6-Benzylaminopurine in a suitable solvent like ethanol.

  • While stirring, slowly add a stoichiometric amount of concentrated hydrochloric acid.

  • The this compound will precipitate out of the solution.

  • Collect the precipitate by filtration.

  • Wash the precipitate with a small amount of cold solvent to remove any excess acid.

  • Dry the resulting white to off-white solid under vacuum.

Preparation of a 1 mg/mL BAP Stock Solution

Materials:

  • This compound powder

  • 1N Sodium Hydroxide (NaOH) or 1N Potassium Hydroxide (KOH)

  • Sterile distilled water

  • Sterile volumetric flask (e.g., 100 mL)

  • Sterile magnetic stirrer and stir bar

  • Autoclave or sterile filter (0.22 µm)

Procedure:

  • Weigh 100 mg of this compound powder and place it in a sterile beaker.

  • Add 2-5 mL of 1N NaOH or 1N KOH to dissolve the powder completely. Gentle warming may aid dissolution.

  • Transfer the dissolved BAP solution to a 100 mL sterile volumetric flask.

  • Rinse the beaker with a small amount of sterile distilled water and add the rinsing to the volumetric flask to ensure a complete transfer.

  • Bring the final volume to 100 mL with sterile distilled water.

  • Stir the solution until it is homogenous.

  • Sterilize the stock solution by autoclaving or by passing it through a 0.22 µm sterile filter.

  • Store the stock solution at 2-8°C.

The Classic Tobacco Pith Callus Bioassay for Cytokinin Activity

This bioassay, central to the discovery of cytokinins, measures the ability of a substance to promote cell division in tobacco pith tissue when cultured in the presence of an auxin.

Materials:

  • Tobacco stems (Nicotiana tabacum var. Wisconsin No. 38)

  • Murashige and Skoog (MS) basal medium[12][13]

  • Sucrose

  • Agar

  • Indole-3-acetic acid (IAA)

  • 6-Benzylaminopurine (or other test cytokinin)

  • Sterile petri dishes or culture tubes

  • Sterile scalpels, forceps, and filter paper

  • Laminar flow hood

  • Growth chamber or incubator (25-28°C, in darkness)

Procedure:

  • Preparation of Explants:

    • Select healthy, young tobacco stems.

    • Surface sterilize the stems by washing with soap and water, followed by immersion in 70% ethanol for 30-60 seconds, and then in a 10-20% commercial bleach solution (containing sodium hypochlorite) for 10-15 minutes.

    • Rinse the stems 3-4 times with sterile distilled water inside a laminar flow hood.

    • Aseptically cut the stems into segments and extract the pith parenchyma tissue.

    • Cut the pith tissue into small, uniform-sized explants (e.g., 3-5 mm cylinders).

  • Preparation of Culture Medium:

    • Prepare MS basal medium containing sucrose (typically 30 g/L) and agar (typically 8 g/L).

    • Add a constant, suboptimal concentration of auxin (e.g., 2 mg/L IAA).

    • Prepare a series of media with varying concentrations of the test cytokinin (e.g., 0, 0.02, 0.2, 2.0 mg/L BAP).

    • Adjust the pH of the media to 5.7-5.8 before autoclaving.

    • Dispense the media into petri dishes or culture tubes and allow to solidify.

  • Inoculation and Incubation:

    • Aseptically place one pith explant onto the surface of the solidified medium in each culture vessel.

    • Seal the culture vessels with parafilm.

    • Incubate the cultures in the dark at 25-28°C for 3-5 weeks.

  • Data Collection and Analysis:

    • After the incubation period, harvest the callus tissue that has grown from the explants.

    • Measure the fresh weight and/or dry weight of the callus.

    • Plot the average callus weight against the logarithm of the cytokinin concentration to generate a dose-response curve. The amount of callus growth is directly proportional to the cytokinin activity of the tested substance.[14]

Signaling Pathway of 6-Benzylaminopurine

As a synthetic cytokinin, 6-Benzylaminopurine initiates a cellular response by interacting with the cytokinin signaling pathway. The core of this pathway is a two-component signaling system, which is well-characterized in the model plant Arabidopsis thaliana.[15]

The key steps in the BAP signaling pathway are as follows:

  • Perception: BAP binds to the extracellular CHASE domain of transmembrane histidine kinase receptors (AHKs) located in the endoplasmic reticulum membrane. In Arabidopsis, the primary cytokinin receptors are AHK2, AHK3, and AHK4/CRE1.[16]

  • Phosphorelay Initiation: Binding of BAP induces a conformational change in the receptor, leading to its autophosphorylation on a conserved histidine residue in its cytoplasmic domain.

  • Signal Transduction to the Nucleus: The phosphate group is then transferred to a conserved aspartate residue within the receiver domain of the same receptor. From there, the phosphate is relayed to a histidine phosphotransfer protein (AHP).

  • Nuclear Translocation: The phosphorylated AHPs translocate from the cytoplasm to the nucleus.

  • Activation of Transcription Factors: In the nucleus, the AHPs transfer the phosphate group to type-B Arabidopsis response regulators (ARRs). Phosphorylation activates these type-B ARRs, which are transcription factors.

  • Gene Expression: The activated type-B ARRs bind to the promoters of cytokinin-responsive genes, including the type-A ARRs, and activate their transcription. Type-A ARRs are negative regulators of the cytokinin signaling pathway, forming a feedback loop to attenuate the signal.

The activation of these target genes leads to the various physiological responses associated with BAP, such as increased cell division and shoot formation.

Visualizing the BAP Signaling Pathway

Below are Graphviz diagrams illustrating the BAP signaling pathway and the experimental workflow for the tobacco pith callus bioassay.

Caption: 6-Benzylaminopurine Signaling Pathway.

Tobacco_Pith_Callus_Bioassay A 1. Tobacco Stem Selection and Surface Sterilization B 2. Pith Explant Excision (Aseptic Conditions) A->B D 4. Inoculation of Pith Explants onto Culture Medium B->D C 3. Preparation of MS Medium + Auxin (constant) + BAP (variable concentrations) C->D E 5. Incubation in Darkness (25-28°C for 3-5 weeks) D->E F 6. Callus Growth Measurement (Fresh/Dry Weight) E->F G 7. Data Analysis: Dose-Response Curve F->G

Caption: Tobacco Pith Callus Bioassay Workflow.

Conclusion

This compound remains an indispensable tool in plant science. Its discovery was a pivotal moment in the history of plant physiology, leading to a deeper understanding of the hormonal regulation of plant growth and development. The ability to manipulate organogenesis in vitro through the controlled application of BAP and auxins has had profound implications for plant propagation, genetic engineering, and agricultural biotechnology. The detailed protocols and quantitative data presented in this guide are intended to provide researchers with the necessary information to effectively utilize this powerful synthetic cytokinin in their work. Further research into the nuanced interactions of BAP with other signaling pathways will continue to expand its applications and our understanding of plant biology.

References

Chemical and physical properties of 6-Benzylaminopurine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the chemical and physical properties of 6-Benzylaminopurine hydrochloride. The information is curated for researchers, scientists, and professionals involved in drug development and related fields. This document summarizes key quantitative data in structured tables, outlines detailed experimental protocols for property determination, and visualizes the associated biological signaling pathways.

Chemical and Physical Properties

6-Benzylaminopurine (BAP) is a first-generation synthetic cytokinin, a class of plant growth regulators that promote cell division and have various applications in agriculture and horticulture.[1][2] The hydrochloride salt of 6-Benzylaminopurine is often used in formulations.

Identification and Structure
PropertyValue
Chemical Name N-benzyl-7H-purin-6-amine hydrochloride
Synonyms 6-BAP HCl, Benzyladenine HCl
Molecular Formula C₁₂H₁₂ClN₅
Molecular Weight 261.71 g/mol
CAS Number 162714-86-5
Canonical SMILES C1=CC=C(C=C1)CNC2=NC=NC3=C2N=CN3.Cl
Physicochemical Data

A summary of the key physicochemical properties of 6-Benzylaminopurine and its hydrochloride salt is presented below. It is important to note that some experimental values are reported for the free base, 6-Benzylaminopurine (CAS 1214-39-7, Molecular Formula: C₁₂H₁₁N₅, Molecular Weight: 225.25 g/mol ), and are indicated as such.

PropertyThis compound6-Benzylaminopurine (Free Base)
Melting Point 284-286 °C230-233 °C
Solubility Soluble in water.Insoluble in water (0.44 g/L at 15°C).[1] Soluble in dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[3] Soluble in acidic and alkaline solutions.
pKa Not explicitly found. As a hydrochloride salt of a basic compound, the pKa will be in the acidic range.A predicted pKa (strongest acidic) is 9.87, and the strongest basic is 5.06.[4] An experimental pKa of 9.4 at 25°C has also been reported.[5]
Density Not explicitly found.0.42 g/ml (unverified source).[5]
Appearance White to off-white powder.[1]White to off-white powder.[1]
Stability Stable under recommended storage conditions (2-8°C).Stable. Incompatible with strong oxidizing agents.
Storage 2-8°C2-8°C

Experimental Protocols

The following sections detail the general methodologies for determining the key physicochemical properties of compounds like this compound.

Melting Point Determination

The melting point of this compound can be determined using the capillary method.

Workflow for Melting Point Determination

G A Sample Preparation (Fine, dry powder) B Capillary Tube Loading (2-3 mm height) A->B C Placement in Apparatus B->C D Heating (Controlled rate) C->D E Observation (Start and end of melting) D->E F Record Temperature Range E->F

Caption: Workflow for Melting Point Determination.

Methodology:

  • Sample Preparation: The this compound sample is finely ground to a uniform powder and thoroughly dried.

  • Capillary Loading: A small amount of the powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which contains a heating block and a calibrated thermometer or digital temperature sensor.

  • Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower heating rate (e.g., 1-2 °C per minute) near the expected melting point for an accurate measurement.

  • Observation: The temperature at which the substance first begins to melt (the first appearance of liquid) and the temperature at which the last solid particle disappears are recorded. This provides the melting range.

  • Purity Indication: A sharp melting range (typically 0.5-1 °C) is indicative of a pure compound. Impurities tend to depress and broaden the melting range.

Solubility Determination

The solubility of this compound in various solvents can be determined by attempting to dissolve a known amount of the compound in a specific volume of the solvent.

Workflow for Solubility Testing

G A Weigh Sample B Add Solvent A->B C Mechanical Agitation (Vortexing/Sonication) B->C D Visual Observation C->D E Soluble? D->E F Record as Soluble E->F Yes G Incrementally Add More Solvent E->G No G->C H Record as Insoluble/Slightly Soluble G->H

Caption: General Workflow for Solubility Determination.

Methodology:

  • Preparation: A precise amount of this compound is weighed into a vial.

  • Solvent Addition: A known volume of the desired solvent (e.g., water, ethanol, DMSO) is added.

  • Dissolution: The mixture is subjected to mechanical agitation, such as vortexing or sonication, to facilitate dissolution. Gentle heating may be applied if necessary, but this should be noted as it can affect solubility.

  • Observation: The solution is visually inspected for the presence of undissolved solid particles.

  • Quantification: If the solid dissolves completely, the solubility is recorded as being at least that concentration. If not, more solvent is added incrementally until complete dissolution is achieved, or the substance is classified as sparingly soluble or insoluble at the tested concentrations.

Stability Assessment

Stability testing is crucial to determine the shelf-life and appropriate storage conditions for this compound. This involves subjecting the compound to various environmental conditions over time.

Methodology:

  • Sample Preparation: Samples of this compound are stored in appropriate containers that mimic the final packaging.

  • Storage Conditions: The samples are stored under controlled conditions of temperature and humidity. Accelerated stability testing often involves elevated temperatures (e.g., 40°C) and higher humidity (e.g., 75% RH) to predict long-term stability. Real-time stability studies are conducted under the recommended storage conditions (e.g., 2-8°C).

  • Time Points: Samples are withdrawn at predetermined time intervals (e.g., 0, 3, 6, 12, 24 months).

  • Analysis: At each time point, the samples are analyzed for key parameters such as:

    • Appearance: Any change in color or physical state.

    • Purity: Assessed by a suitable chromatographic method (e.g., HPLC) to detect and quantify any degradation products.

    • Assay: Determination of the amount of the active substance remaining.

  • Data Evaluation: The data is analyzed to establish the degradation kinetics and to determine the shelf-life of the product.

Signaling Pathway

6-Benzylaminopurine, as a cytokinin, exerts its biological effects through the cytokinin signaling pathway, which is a multi-step phosphorelay system.

Cytokinin Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CRE1 CRE1/AHK Receptors AHP Histidine Phosphotransfer Proteins (AHPs) CRE1->AHP Phosphorylates ARR_B Type-B ARRs AHP->ARR_B Phosphorylates Gene Cytokinin Response Genes ARR_B->Gene Activates Transcription ARR_A Type-A ARRs ARR_A->ARR_B Inhibits Gene->ARR_A Induces Expression BAP 6-Benzylaminopurine (Cytokinin) BAP->CRE1 Binds

Caption: Simplified Cytokinin Signaling Pathway.

Pathway Description:

  • Reception: 6-Benzylaminopurine binds to the extracellular CHASE domain of cytokinin receptors, such as CRE1 (CYTOKININ RESPONSE 1) and AHKs (ARABIDOPSIS HISTIDINE KINASES), which are located in the cell membrane.[6][7]

  • Phosphorelay Initiation: This binding triggers the autophosphorylation of a conserved histidine residue within the receptor's kinase domain. The phosphate group is then transferred to a conserved aspartate residue in the receiver domain of the same receptor.

  • Signal Transduction to the Nucleus: The phosphate group is subsequently transferred to a histidine phosphotransfer protein (AHP).[8] The phosphorylated AHP then translocates from the cytoplasm to the nucleus.

  • Nuclear Response: Inside the nucleus, the AHP transfers the phosphate group to an aspartate residue on a response regulator (ARR). There are two main types of ARRs involved:

    • Type-B ARRs: Upon phosphorylation, Type-B ARRs act as transcription factors, binding to the promoters of cytokinin-responsive genes and activating their transcription.[9]

    • Type-A ARRs: The expression of Type-A ARR genes is induced by the activation of Type-B ARRs. Type-A ARRs, in turn, act as negative regulators of the signaling pathway, creating a feedback loop that attenuates the cytokinin response.[8][9]

This signaling cascade ultimately leads to various cellular responses, including the promotion of cell division and differentiation, which are characteristic effects of cytokinins like 6-Benzylaminopurine.

References

The Cytokinin Activity of 6-BAP Hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Benzylaminopurine (6-BAP) is a first-generation synthetic cytokinin, a class of plant hormones that play a pivotal role in regulating cell division, growth, and differentiation.[1][2] Its hydrochloride salt, 6-BAP hydrochloride, offers enhanced solubility, making it a convenient formulation for a wide range of research applications. This technical guide provides a comprehensive overview of the cytokinin activity of 6-BAP hydrochloride, detailing its mechanism of action through the cytokinin signaling pathway, providing in-depth experimental protocols for assessing its activity, and presenting quantitative data to illustrate its efficacy. This document is intended to be a valuable resource for researchers in plant biology, agriculture, and drug development exploring the multifaceted roles of cytokinins.

Introduction to 6-BAP and Cytokinin Activity

6-Benzylaminopurine (also known as benzyl adenine or BA) is a synthetic analogue of naturally occurring cytokinins.[1][2] Like its endogenous counterparts, 6-BAP elicits a broad spectrum of physiological responses in plants, primarily centered around the promotion of cell division (cytokinesis), shoot initiation and proliferation, and the delay of senescence.[1][2] It is widely used in plant tissue culture media, such as Murashige and Skoog (MS), Gamborg's B5, and Chu's N6 media, to stimulate morphogenesis and regeneration.[1] The hydrochloride formulation of 6-BAP provides improved solubility in aqueous solutions, facilitating its use in experimental settings.

The biological activity of 6-BAP stems from its ability to mimic natural cytokinins and activate the cytokinin signaling pathway. This activation triggers a cascade of molecular events that ultimately lead to changes in gene expression and the observed physiological effects.

The Cytokinin Signaling Pathway

The cytokinin signaling pathway in plants is a multi-step phosphorelay system, analogous to two-component signaling systems found in bacteria. This pathway is central to how plant cells perceive and respond to cytokinins like 6-BAP. The core components of this pathway are histidine kinases (AHKs), histidine phosphotransfer proteins (AHPs), and response regulators (ARRs). The signaling cascade can be summarized in four main steps:

  • Signal Perception: Cytokinins bind to the CHASE (Cyclases/Histidine kinases Associated Sensory Extracellular) domain of transmembrane histidine kinase receptors (AHKs) located primarily in the endoplasmic reticulum.

  • Phosphorelay Initiation: Ligand binding induces autophosphorylation of a conserved histidine residue within the AHK. The phosphate group is then transferred to a conserved aspartate residue in the receiver domain of the same AHK.

  • Nuclear Translocation: The phosphate group is subsequently transferred to a conserved histidine residue on a histidine phosphotransfer protein (AHP). Phosphorylated AHPs then translocate from the cytoplasm to the nucleus.

  • Transcriptional Activation: In the nucleus, AHPs transfer the phosphate group to a conserved aspartate residue on the receiver domain of Type-B Arabidopsis Response Regulators (ARRs). This phosphorylation activates Type-B ARRs, which are transcription factors. Activated Type-B ARRs bind to the promoters of cytokinin-responsive genes, including the Type-A ARRs, thereby modulating their transcription. Type-A ARRs, in turn, act as negative regulators of the pathway, creating a feedback loop.

Cytokinin_Signaling_Pathway cluster_nucleus Nucleus AHK AHK (Receptor) CHASE Domain H D AHK:his->AHK:rec AHP AHP (H) AHK:e->AHP:w AHP_P AHP (P) AHP->AHP_P Phosphorylation TypeB_ARR Type-B ARR (D) AHP_P->TypeB_ARR TypeB_ARR_P Type-B ARR (P) TypeB_ARR->TypeB_ARR_P Activation Cytokinin_Response_Genes Cytokinin Response Genes TypeB_ARR_P->Cytokinin_Response_Genes 4. Transcriptional   Activation TypeA_ARR Type-A ARR (Negative Regulator) TypeA_ARR->AHP_P Negative Feedback Cytokinin_Response_Genes->TypeA_ARR Induction BAP 6-BAP (Cytokinin) BAP->AHK:head 1. Binding

Cytokinin Signaling Pathway initiated by 6-BAP.

Quantitative Assessment of 6-BAP Hydrochloride Activity

The cytokinin activity of 6-BAP hydrochloride can be quantified through various biological and molecular assays. The following tables summarize key quantitative data related to its efficacy.

Table 1: Receptor Binding Affinity of Cytokinins

CytokininReceptorApparent Dissociation Constant (Kd)OrganismReference
trans-ZeatinAHK31-2 nMArabidopsis thaliana[3]
trans-ZeatinCRE1/AHK42-4 nMArabidopsis thaliana[3]
trans-ZeatinMicrosomes (WT)4.7 nMArabidopsis thaliana[4]
6-BAPAHK3Lower affinity than trans-ZeatinArabidopsis thaliana[5]
6-BAPCRE1/AHK4Lower affinity than trans-ZeatinArabidopsis thaliana[5]

Note: Specific Kd values for 6-BAP are not as readily available as for natural cytokinins like trans-Zeatin. However, competitive binding assays indicate its ability to interact with the receptors.

Table 2: Effective Concentrations of 6-BAP in Bioassays

BioassayPlant SpeciesEffectEffective Concentration RangeReference
Tobacco CallusNicotiana tabacumCallus Induction (with auxin)0.2 mg/L[6]
Tobacco CallusNicotiana tabacumShoot Regeneration2.0 mg/L (with 0.5 mg/L NAA)[7]
Cucumber Cotyledon GreeningCucumis sativusChlorophyll SynthesisDetectable at 0.0001 mg/L[8][9]
Leaf SenescenceChinese Flowering CabbageDelay of Senescence20-40 mg/L
Somatic EmbryogenesisNicotiana tabacumEmbryo Induction (with IAA)2.5 mg/L[10]

Table 3: Effect of 6-BAP on Gene Expression

GenePlant Species6-BAP ConcentrationFold Change in ExpressionReference
ARR5Arabidopsis thaliana5 µM (for 50 min)Significant increase[11]
ARR6Arabidopsis thaliana5 µM (for 50 min)Significant increase[11]
ARR7Arabidopsis thaliana5 µM (for 50 min)Significant increase[11]
Flowering-related genes (FT, SOC1, LFY)Bougainvillea glabraNot specifiedUpregulated[12]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments to assess the cytokinin activity of 6-BAP hydrochloride.

Preparation of 6-BAP Hydrochloride Stock Solution

6-BAP hydrochloride is soluble in water. However, the free base form (6-BAP) requires a solvent for initial dissolution before being diluted in water.

  • Materials:

    • 6-BAP hydrochloride powder

    • Sterile distilled water

    • Sterile volumetric flask

    • Stir plate and stir bar

    • 0.22 µm sterile filter

  • Protocol (for 1 mg/mL stock solution):

    • Weigh 100 mg of 6-BAP hydrochloride powder.

    • Transfer the powder to a 100 mL sterile volumetric flask.

    • Add approximately 80 mL of sterile distilled water.

    • Stir the solution until the powder is completely dissolved.

    • Bring the final volume to 100 mL with sterile distilled water.

    • For sterile applications, filter the stock solution through a 0.22 µm syringe filter into a sterile container.

    • Store the stock solution at 2-8°C.

For 6-BAP (free base), dissolve in a small amount of 1N NaOH or KOH before diluting with water.[13][14]

Tobacco Callus Bioassay

This assay measures the ability of cytokinins to induce cell division and callus growth from leaf explants, typically in the presence of an auxin.

  • Materials:

    • Young, healthy leaves from aseptically grown tobacco plants (Nicotiana tabacum)

    • Murashige and Skoog (MS) medium, including vitamins and sucrose (30 g/L)

    • Phytoagar (7-8 g/L)

    • Auxin stock solution (e.g., 1-Naphthaleneacetic acid, NAA)

    • 6-BAP hydrochloride stock solution

    • Sterile petri dishes, scalpels, and forceps

    • Growth chamber (25 ± 2°C, 16h light/8h dark photoperiod)

  • Protocol:

    • Prepare MS medium and adjust the pH to 5.8 before autoclaving.

    • After the medium has cooled to about 50-60°C, add the filter-sterilized auxin (e.g., 2.0 mg/L NAA) and various concentrations of 6-BAP hydrochloride (e.g., 0, 0.1, 0.2, 0.5, 1.0 mg/L).[6]

    • Pour the medium into sterile petri dishes and allow it to solidify.

    • Excise small leaf segments (approx. 1 cm²) from sterile tobacco plants.

    • Place the leaf explants onto the surface of the prepared media.

    • Seal the petri dishes with parafilm and incubate in the growth chamber.

    • After 3-4 weeks, measure the fresh weight of the induced callus.

    • Plot the callus fresh weight against the concentration of 6-BAP to obtain a dose-response curve.

Wheat Leaf Senescence Bioassay

This assay assesses the ability of cytokinins to delay the degradation of chlorophyll in detached leaves.

  • Materials:

    • Healthy, fully expanded primary leaves from 7-10 day old wheat seedlings (Triticum aestivum)

    • Sterile petri dishes

    • Filter paper

    • 6-BAP hydrochloride stock solution

    • Ethanol or acetone (for chlorophyll extraction)

    • Spectrophotometer

  • Protocol:

    • Prepare a series of dilutions of 6-BAP hydrochloride in sterile distilled water (e.g., 0, 1, 10, 50, 100 µM).

    • Place two layers of filter paper in each petri dish and moisten with the respective 6-BAP solutions or a water control.

    • Excise 2-3 cm segments from the middle of the wheat leaves.

    • Float the leaf segments on the solutions in the petri dishes.

    • Incubate the dishes in the dark at room temperature for 3-4 days to promote senescence.

    • After incubation, extract the chlorophyll from the leaf segments by incubating them in a known volume of 80% ethanol or acetone until the tissue is white.

    • Measure the absorbance of the chlorophyll extract at 645 nm and 663 nm.

    • Calculate the total chlorophyll concentration. A higher chlorophyll content in the treated samples compared to the control indicates a delay in senescence.

Quantitative Real-Time PCR (qRT-PCR) for ARR5 Expression

This molecular assay quantifies the transcriptional response of a primary cytokinin-inducible gene, Arabidopsis Response Regulator 5 (ARR5).

  • Materials:

    • Arabidopsis thaliana seedlings (e.g., 7-10 days old, grown in liquid culture or on plates)

    • 6-BAP hydrochloride

    • Liquid nitrogen

    • RNA extraction kit

    • cDNA synthesis kit

    • qPCR master mix (e.g., SYBR Green)

    • Primers for ARR5 and a reference gene (e.g., Actin or Ubiquitin)

    • Real-time PCR system

  • Protocol:

    • Treat Arabidopsis seedlings with various concentrations of 6-BAP hydrochloride (e.g., 0, 0.1, 1, 10 µM) for a short duration (e.g., 30-60 minutes).

    • Harvest the seedlings, blot dry, and immediately freeze in liquid nitrogen.

    • Extract total RNA from the frozen tissue using a suitable kit, following the manufacturer's instructions.

    • Assess RNA quality and quantity.

    • Synthesize first-strand cDNA from the total RNA.

    • Set up the qPCR reactions with primers for ARR5 and the reference gene.

    • Perform the qPCR run on a real-time PCR system.

    • Analyze the data using the ΔΔCt method to determine the relative fold change in ARR5 expression in response to 6-BAP treatment compared to the untreated control.[2]

Experimental Workflows and Logical Relationships

The following diagram illustrates a general workflow for assessing the cytokinin activity of a compound like 6-BAP hydrochloride.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation Prep_Compound Prepare 6-BAP HCl Stock Solution Treatment Apply 6-BAP HCl (Dose-Response Series) Prep_Compound->Treatment Prep_Bioassay Prepare Bioassay System (e.g., Tobacco Explants, Wheat Leaves) Prep_Bioassay->Treatment Incubation Incubate under Controlled Conditions Treatment->Incubation Phenotypic Phenotypic Analysis (e.g., Callus Weight, Chlorophyll) Incubation->Phenotypic Molecular Molecular Analysis (e.g., qRT-PCR for ARR5) Incubation->Molecular Data Dose-Response Curve & Statistical Analysis Phenotypic->Data Molecular->Data

General workflow for assessing cytokinin activity.

Applications in Research and Drug Development

The understanding of 6-BAP hydrochloride's cytokinin activity is crucial for various fields:

  • Plant Biotechnology: 6-BAP is a cornerstone for micropropagation and plant regeneration protocols, enabling the clonal propagation of elite genotypes and the production of genetically modified plants.

  • Agriculture: By delaying senescence, 6-BAP and related compounds can potentially enhance crop yield and improve the post-harvest shelf life of fruits and vegetables.[2]

  • Drug Development: The cytokinin signaling pathway in plants shares similarities with two-component systems in pathogenic bacteria. Furthermore, derivatives of 6-BAP have been explored as potential antagonists of cytokinin receptors, which could serve as tools to study cytokinin function or as potential herbicides.[15] The study of how 6-BAP interacts with its receptors can provide insights for the rational design of novel modulators of these signaling pathways.

Conclusion

6-BAP hydrochloride is a potent synthetic cytokinin that activates the conserved phosphorelay signaling pathway in plants, leading to a wide array of developmental and physiological responses. Its activity can be reliably quantified through a suite of well-established bioassays and molecular techniques. The detailed protocols and quantitative data presented in this guide offer a robust framework for researchers and professionals to effectively utilize 6-BAP hydrochloride as a tool to investigate and manipulate plant growth and development, with implications ranging from fundamental plant science to applied agricultural and pharmaceutical research.

References

The 6-Benzylaminopurine Hydrochloride Signaling Pathway in Arabidopsis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Benzylaminopurine (BAP), a synthetic cytokinin, plays a pivotal role in the regulation of plant growth and development.[1][2][3] Its hydrochloride form is a commonly used, water-soluble derivative. In the model organism Arabidopsis thaliana, BAP triggers a well-defined signaling cascade that influences a multitude of physiological processes, including cell division, shoot and root growth, leaf senescence, and stress responses.[2][4] This technical guide provides a comprehensive overview of the core signaling pathway, presenting key quantitative data, detailed experimental protocols, and visual representations of the molecular interactions and workflows.

6-Benzylaminopurine is a synthetic cytokinin with the chemical formula C₁₂H₁₁N₅.[2] It is a white to off-white crystalline powder with limited solubility in water, which is enhanced in acidic or alkaline solutions.[5] The hydrochloride salt of BAP is often used to improve its solubility for experimental applications.

The Core Signaling Pathway: A Multi-Step Phosphorelay

The 6-BAP signaling pathway in Arabidopsis operates through a multi-step phosphorelay system, analogous to two-component signaling systems in bacteria. This cascade involves three main protein families: the Arabidopsis Histidine Kinases (AHKs), the Arabidopsis Histidine Phosphotransfer Proteins (AHPs), and the Arabidopsis Response Regulators (ARRs).

Signal Perception by Histidine Kinase Receptors (AHKs)

The signaling cascade is initiated by the binding of BAP to the extracellular CHASE (Cyclases/Histidine kinases Associated Sensory Extracellular) domain of the AHK receptors located primarily in the endoplasmic reticulum membrane.[4] Arabidopsis has three main cytokinin receptors: AHK2, AHK3, and AHK4 (also known as CRE1 or WOL). Upon BAP binding, the AHKs undergo a conformational change, leading to their autophosphorylation on a conserved histidine residue within their cytoplasmic kinase domain.

Signal Transduction by Histidine Phosphotransfer Proteins (AHPs)

The phosphoryl group from the activated AHKs is then transferred to a conserved histidine residue on the Histidine Phosphotransfer Proteins (AHPs). These small, mobile proteins act as signaling shuttles, translocating from the cytoplasm to the nucleus to relay the signal.

Nuclear Response Mediated by Response Regulators (ARRs)

Inside the nucleus, the phosphorylated AHPs transfer the phosphoryl group to a conserved aspartate residue on the receiver domain of the Arabidopsis Response Regulators (ARRs). ARRs are transcription factors that mediate the downstream cellular response to BAP. They are broadly classified into two types:

  • Type-B ARRs: These are positive regulators of cytokinin signaling. Upon phosphorylation, they activate the transcription of target genes, including the Type-A ARRs, by binding to specific DNA motifs in their promoters.

  • Type-A ARRs: These act as negative regulators of the cytokinin signaling pathway, forming a negative feedback loop. Their expression is rapidly induced by cytokinin, and they function to dampen the signaling response.

The following diagram illustrates the 6-BAP signaling pathway in Arabidopsis:

BAP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Endoplasmic Reticulum Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BAP 6-BAP AHK AHK Receptor (AHK2, AHK3, AHK4) BAP->AHK Binding & Activation AHK->AHK AHP AHP AHK->AHP Phosphotransfer AHP_P AHP-P TypeB_ARR Type-B ARR AHP_P->TypeB_ARR Phosphotransfer TypeB_ARR_P Type-B ARR-P DNA Cytokinin Response Genes TypeB_ARR_P->DNA Transcriptional Activation TypeA_ARR Type-A ARR TypeA_ARR->TypeB_ARR_P Negative Feedback DNA->TypeA_ARR Gene Expression Binding_Assay_Workflow start Start ecoli_culture Grow E. coli expressing AHK receptor start->ecoli_culture membrane_prep Prepare membrane fractions ecoli_culture->membrane_prep incubation Incubate membranes with [³H]-BAP and unlabeled BAP membrane_prep->incubation filtration Filter to separate bound and free ligand incubation->filtration washing Wash filters with cold buffer filtration->washing scintillation Measure radioactivity washing->scintillation analysis Scatchard plot analysis to determine Kd scintillation->analysis end End analysis->end Y2H_Workflow start Start cloning Clone bait (e.g., AHK) and prey (e.g., AHP) into Y2H vectors start->cloning transformation Co-transform plasmids into yeast cloning->transformation selection1 Select on SD/-Leu/-Trp medium transformation->selection1 selection2 Patch colonies onto SD/-Leu/-Trp/-His/-Ade medium selection1->selection2 result Growth indicates protein-protein interaction selection2->result end End result->end Protoplast_Assay_Workflow start Start protoplast_isolation Isolate protoplasts from Arabidopsis leaves start->protoplast_isolation transfection Transfect protoplasts with reporter and effector plasmids protoplast_isolation->transfection incubation Incubate with or without BAP transfection->incubation harvest Harvest protoplasts incubation->harvest reporter_assay Measure reporter gene activity (e.g., GUS, Luciferase) harvest->reporter_assay normalization Normalize to control reporter_assay->normalization end End normalization->end

References

The Metabolic Fate of 6-Benzylaminopurine (6-BAP) in Plants: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Benzylaminopurine (6-BAP) is a synthetic cytokinin widely utilized in plant tissue culture and agriculture to promote cell division, shoot proliferation, and delay senescence.[1] While not endogenously produced, its metabolic fate within plant tissues is of critical importance for understanding its mode of action, efficacy, and persistence. This technical guide provides a comprehensive overview of the biosynthesis and, more accurately, the metabolism of exogenously applied 6-BAP in plants. It details the primary metabolic pathways, including conjugation and degradation, presents available quantitative data, outlines key experimental protocols for its study, and provides visual representations of the core processes.

Introduction

6-Benzylaminopurine, a first-generation synthetic cytokinin, plays a significant role in manipulating plant growth and development.[2] Its application, however, is followed by a series of metabolic events that modulate its activity and ultimately lead to its inactivation and degradation. The primary metabolic routes for 6-BAP in plants are conjugation to form glucosides and ribosides, and irreversible degradation by cytokinin oxidase/dehydrogenase (CKX).[3][4] Understanding these metabolic pathways is crucial for optimizing the application of 6-BAP in agricultural and biotechnological contexts.

Metabolic Pathways of 6-Benzylaminopurine in Plants

The metabolism of 6-BAP in plants primarily involves two major pathways: reversible conjugation and irreversible degradation. These processes control the levels of active 6-BAP in plant tissues.

Conjugation of 6-BAP

Conjugation is a primary mechanism for regulating the activity of cytokinins. 6-BAP is conjugated with sugars, primarily glucose and ribose, and amino acids. These conjugated forms are generally considered inactive, but can be hydrolyzed back to the active form, thus serving as a storage mechanism.

  • Glucosylation: The formation of 6-BAP glucosides is a major metabolic route. The most common glucosides are formed at the N3, N7, and N9 positions of the purine ring.[3] This process is catalyzed by UDP-glucosyltransferases (UGTs).[5]

  • Ribosylation: 6-BAP can be converted to its riboside, 6-benzylaminopurine-9-riboside (BAP-9-R).[3]

  • Amino Acid Conjugation: In some plant species, such as soybean, 6-BAP can be conjugated to amino acids. The most prominent conjugate is β-(6-benzylaminopurin-9-yl)alanine.[6]

Degradation of 6-BAP

The irreversible degradation of 6-BAP is primarily mediated by the enzyme cytokinin oxidase/dehydrogenase (CKX).[4] CKX catalyzes the oxidative cleavage of the N6-side chain of cytokinins, leading to the formation of adenine and the corresponding aldehyde. This process is a key regulatory step in controlling cytokinin homeostasis.[7]

Visualization of 6-BAP Metabolism

The following diagrams illustrate the key metabolic pathways and experimental workflows for studying 6-BAP metabolism.

BAP_Metabolism cluster_conjugation Conjugation (Reversible) cluster_degradation Degradation (Irreversible) BAP 6-Benzylaminopurine (Active) BAP9G 6-BAP-9-glucoside (Inactive) BAP->BAP9G UGT BAP7G 6-BAP-7-glucoside (Inactive) BAP->BAP7G UGT BAP3G 6-BAP-3-glucoside (Inactive) BAP->BAP3G UGT BAP9R 6-BAP-9-riboside (Inactive) BAP->BAP9R BAP_Ala β-(6-benzylaminopurin-9-yl)alanine (Inactive) BAP->BAP_Ala Adenine Adenine BAP->Adenine CKX Aldehyde Benzylaldehyde BAP->Aldehyde CKX BAP9RG 6-BAP-9-ribosylglucoside (Inactive) BAP9R->BAP9RG UGT

Figure 1: Metabolic pathways of 6-Benzylaminopurine (6-BAP) in plants.

Experimental_Workflow PlantMaterial Plant Material (e.g., Arabidopsis seedlings) Treatment Treatment with labeled 6-BAP (e.g., 14C-BAP or 13C-BAP) PlantMaterial->Treatment Harvest Harvest and flash-freeze in liquid N2 Treatment->Harvest Extraction Extraction of Metabolites (e.g., with methanol/water/formic acid) Harvest->Extraction Purification Solid-Phase Extraction (SPE) (e.g., Oasis MCX column) Extraction->Purification Analysis UPLC-MS/MS Analysis Purification->Analysis Quantification Quantification of 6-BAP and its metabolites Analysis->Quantification DataAnalysis Data Analysis and Pathway Interpretation Quantification->DataAnalysis

Figure 2: Experimental workflow for the analysis of 6-BAP metabolism.

Quantitative Data on 6-BAP Metabolism

Quantitative data on the metabolism of 6-BAP is essential for building predictive models of its activity. The following tables summarize the available data.

Table 1: Relative Abundance of 6-BAP Metabolites in Plant Tissues

Plant SpeciesTissue6-BAP-9-G (%)6-BAP-7-G (%)6-BAP-3-G (%)6-BAP-9-R (%)Reference
Gerbera jamesoniiCallusTrace-TracePrincipal initial metabolite[3]
Gerbera jamesoniiPetioles + ApicesAccumulates-AccumulatesPrincipal initial metabolite[3]
Gerbera jamesoniiLaminae--Accumulates-[3]
Glycine maxLeaves----[6]

Note: "-" indicates data not reported. The principal metabolite in soybean leaves was identified as a β-(6-benzylaminopurin-9-yl)alanine conjugate.[6]

Table 2: Enzyme Kinetic Parameters for 6-BAP Metabolism

EnzymePlant SourceSubstrateKm (µM)Vmax (nmol/mg protein/min)Reference
Cytokinin 7-β-glucosyltransferaseRadish cotyledons6-BAPData not availableData not available[8]
Cytokinin Oxidase/Dehydrogenase (CKX)Maize6-BAPData not availableData not available[9]
UDP-glucosyltransferase (UGT76C2)Arabidopsis thalianaCytokininsData not availableData not available

Note: Specific kinetic data for 6-BAP with these enzymes is limited in the current literature and represents a key area for future research.

Experimental Protocols

The study of 6-BAP metabolism requires robust and sensitive analytical methods. The following protocols provide a framework for the extraction, purification, and quantification of 6-BAP and its metabolites.

Extraction and Purification of 6-BAP and its Metabolites

This protocol is adapted from methods for general cytokinin analysis and can be optimized for specific plant tissues.[10]

  • Sample Preparation: Harvest plant tissue (e.g., 100 mg fresh weight) and immediately freeze in liquid nitrogen to quench metabolic activity.

  • Homogenization: Grind the frozen tissue to a fine powder using a mortar and pestle or a bead beater.

  • Extraction: Add 1 mL of extraction buffer (e.g., methanol:water:formic acid, 15:4:1, v/v/v) to the homogenized tissue. Vortex thoroughly and incubate at -20°C for at least 1 hour.

  • Centrifugation: Centrifuge the extract at 14,000 x g for 20 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant. For quantitative analysis, an internal standard (e.g., deuterated 6-BAP) should be added at the beginning of the extraction.

  • Solid-Phase Extraction (SPE):

    • Condition a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX) with 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant onto the conditioned cartridge.

    • Wash the cartridge with 1 mL of 1% formic acid to remove interfering compounds.

    • Elute the cytokinins with 1 mL of 0.35 M ammonium hydroxide in 60% methanol.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen or in a vacuum concentrator. Reconstitute the residue in a suitable solvent (e.g., 100 µL of the initial mobile phase for LC-MS analysis).

UPLC-MS/MS Analysis of 6-BAP and its Metabolites

This method provides high sensitivity and selectivity for the quantification of 6-BAP and its various metabolites.[6][11]

  • Chromatographic System: A UPLC system equipped with a C18 reversed-phase column (e.g., 1.7 µm particle size, 2.1 x 100 mm).

  • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

  • Mass Spectrometer: A tandem quadrupole or high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

  • Data Acquisition: Monitor the specific precursor-to-product ion transitions for 6-BAP and its expected metabolites in Multiple Reaction Monitoring (MRM) mode for quantitative analysis.

In Vitro Enzyme Assay for Cytokinin Oxidase/Dehydrogenase (CKX) Activity

This spectrophotometric assay allows for the determination of CKX activity in plant extracts.[9]

  • Enzyme Extraction: Homogenize plant tissue in an appropriate extraction buffer and centrifuge to obtain a crude enzyme extract.

  • Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., McIlvaine buffer, pH 6.0), an electron acceptor (e.g., 2,6-dichlorophenolindophenol), and the substrate (6-BAP).

  • Initiate Reaction: Add the enzyme extract to the reaction mixture to start the reaction.

  • Measurement: Monitor the change in absorbance at a specific wavelength (e.g., 600 nm for the reduction of DCPIP) over time using a spectrophotometer.

  • Calculation of Activity: Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of the electron acceptor.

Conclusion and Future Directions

The metabolism of 6-BAP in plants is a complex process involving conjugation and degradation, which collectively regulate its biological activity. While the major metabolic pathways have been elucidated, there is a clear need for more quantitative data, particularly regarding the relative abundance of metabolites in different plant species and the kinetic parameters of the enzymes involved. The development and application of advanced analytical techniques, such as UPLC-MS/MS and the use of isotopically labeled 6-BAP, will be instrumental in filling these knowledge gaps. A deeper understanding of 6-BAP metabolism will enable a more precise and effective use of this potent plant growth regulator in both research and commercial applications. Further research should focus on identifying and characterizing the specific UGTs responsible for 6-BAP glucosylation and elucidating the regulatory mechanisms that control the expression and activity of CKX genes in response to 6-BAP application.

References

Structural formula and molecular weight of 6-Benzylaminopurine HCl

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 6-Benzylaminopurine Hydrochloride (6-BAP HCl)

This guide provides a comprehensive overview of this compound (6-BAP HCl), a synthetic cytokinin widely utilized by researchers, scientists, and drug development professionals in the context of plant biology and biotechnology.

Chemical Identity and Properties

6-Benzylaminopurine is a first-generation synthetic cytokinin, a class of plant growth regulators that promote cell division and have been shown to influence various developmental processes in plants.[1] The hydrochloride salt of 6-Benzylaminopurine enhances its solubility in aqueous solutions, facilitating its use in various experimental applications.

Structural Formula and Molecular Weight

The chemical structure of 6-Benzylaminopurine consists of a purine backbone with a benzyl group attached to the N6 amino group. The hydrochloride salt is formed by the protonation of this molecule.

PropertyValueSource
Chemical Name N-benzyl-7H-purin-6-amine hydrochloride
Molecular Formula C₁₂H₁₁N₅·HCl[2][3]
Molecular Weight 261.71 g/mol [2][3]
CAS Number 162714-86-5[2][3]
Appearance White to off-white crystalline powder[4]
Solubility Soluble in water[3]

Mechanism of Action: The Cytokinin Signaling Pathway

As a synthetic cytokinin, 6-Benzylaminopurine mimics the action of natural cytokinins, which are key regulators of plant growth and development.[4][5] The signaling cascade is initiated by the binding of cytokinin to membrane-localized histidine kinase receptors.[2][4] This binding event triggers a multi-step phosphorelay system.

The signal is transduced from the receptor through a series of phosphorylation events, involving histidine phosphotransfer proteins (AHPs).[2][3] These proteins shuttle from the cytoplasm into the nucleus.[3] Inside the nucleus, the phosphoryl group is ultimately transferred to response regulators (ARRs), which are transcription factors.[3] The activation of these transcription factors leads to the regulation of target gene expression, thereby mediating the diverse physiological effects of cytokinins, such as stimulating cell division and influencing shoot and root development.[2][4][6]

Cytokinin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 6_BAP 6-Benzylaminopurine (Cytokinin) Receptor Histidine Kinase Receptor 6_BAP->Receptor Binding & Autophosphorylation AHP AHP Receptor->AHP Phosphotransfer AHP_P AHP-P ARR_B Type-B ARR AHP_P->ARR_B Nuclear Import & Phosphotransfer ARR_B_P Type-B ARR-P (Active) Gene_Expression Target Gene Expression ARR_B_P->Gene_Expression Activation Cell_Division Cell Division & Developmental Responses Gene_Expression->Cell_Division

Cytokinin signaling pathway initiated by 6-BAP.

Experimental Protocols

6-Benzylaminopurine is a cornerstone of plant tissue culture, used to induce cell division, shoot proliferation, and callus formation. The optimal concentration is species-dependent and is often determined empirically.

General Stock Solution Preparation

Due to its enhanced solubility, 6-BAP HCl can be dissolved directly in sterile distilled water to prepare a stock solution, typically at a concentration of 1 mg/mL. The stock solution should be stored at 2-8°C. For the free base form of 6-Benzylaminopurine, dissolution in a small amount of 1N NaOH or HCl is often required before dilution with water.

Application in Plant Tissue Culture Media

6-BAP is commonly added to plant growth media such as Murashige and Skoog (MS) medium, Gamborg's B5 medium, or Chu's N6 medium.[7] It is often used in combination with an auxin to achieve the desired morphogenic response. A high cytokinin-to-auxin ratio generally promotes shoot formation, while a lower ratio favors root development.

Example Protocols:

  • Shoot Proliferation in Quercus palustris : A study on pin oak established that an optimal medium for shoot proliferation contained Woody Plant Medium (WPM) supplemented with 0.3 mg/L 6-BA and 0.4 mg/L kinetin (KT).[8]

  • Callus Induction in Sesbania grandiflora : For callus induction from leaf explants, Murashige and Skoog (MS) medium was supplemented with various concentrations of auxins (like NAA or 2,4-D) and cytokinins, including 6-BAP at 0.5 mg/L.[9]

  • In Vitro Propagation of Blackberry (Rubus sp.) : Successful micropropagation of blackberry cultivars has been achieved using MS medium supplemented with 1.0 to 2.0 mg/L of 6-BAP.

  • General Maintenance of Various Cultures : Many plant cultures, such as Hosta and Syngonium, are maintained on MS medium with 1 mg/L of 6-BAP and 0.025 mg/L of NAA.

Foliar Application for Agricultural Purposes

Beyond tissue culture, 6-BAP is used in agriculture to improve crop yield and quality.

  • Inhibition of Fruit Cracking in Jujube : A study demonstrated that foliar spraying of 60 mg/L of 6-BA at the early fruit stage significantly reduced fruit cracking in jujube.[10] This effect was linked to enhanced antioxidant capacity and modulation of hormone homeostasis.[10]

Researchers should note that the optimal concentrations and application methods can vary significantly between plant species and even cultivars. Therefore, it is crucial to establish the appropriate experimental conditions for each specific application.

References

The Foundations of 6-Benzylaminopurine's Influence on Cellular Division: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Benzylaminopurine (6-BAP), a first-generation synthetic cytokinin, is a cornerstone of plant biotechnology and agricultural science.[1][2][3] Its profound ability to stimulate cell division (cytokinesis) underpins its widespread use in promoting shoot proliferation, enhancing fruit set, and delaying senescence.[3][4][5] This technical guide delves into the foundational molecular mechanisms by which 6-BAP exerts its effects on the cell cycle, presents quantitative data from key studies, and provides detailed protocols for assessing its activity. Understanding these core principles is critical for optimizing its application in research and for the development of novel agrochemicals and therapeutics.

Core Mechanism of Action: The Cytokinin Signaling Pathway

6-BAP, mimicking natural cytokinins, initiates a cellular response through a multi-step phosphorelay signaling pathway, primarily characterized in the model organism Arabidopsis thaliana. This pathway translates the external hormonal signal into a transcriptional response that directly promotes cell cycle progression.

The process begins with 6-BAP binding to the extracellular CHASE domain of ARABIDOPSIS HISTIDINE KINASE (AHK) receptors located in the plasma membrane.[1][4] This binding event triggers autophosphorylation of a conserved histidine residue within the kinase domain of the receptor.[1][2] The phosphate group is then transferred to an aspartate residue on the receptor's own receiver domain.[1]

From the AHK receptor, the phosphate is shuttled by ARABIDOPSIS HISTIDINE PHOSPHOTRANSFER PROTEINS (AHPs), which translocate from the cytoplasm into the nucleus.[2][6] Inside the nucleus, AHPs phosphorylate the receiver domains of ARABIDOPSIS RESPONSE REGULATORS (ARRs).[1][6]

These ARRs are the terminal components of the cascade and function as transcription factors. Specifically, the phosphorylation of Type-B ARRs activates them, enabling them to bind to the promoters of target genes and induce their transcription.[2][4] Among the most critical targets for cell division are the D-type cyclins, particularly CYCD3. The upregulation of CYCD3 is a pivotal event, as CYCD3 proteins form complexes with Cyclin-Dependent Kinases (CDKs), which then phosphorylate target proteins to drive the cell cycle forward, primarily through the G1/S phase transition.[7][8]

Cytokinin_Signaling_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus AHK AHK Receptor CHASE Domain Histidine Kinase Receiver Domain AHK:hist->AHK:rec AHP AHP AHK:rec->AHP Phosphotransfer AHP_P AHP-P AHP->AHP_P ARR_B Type-B ARR AHP_P->ARR_B Phosphotransfer ARR_B_P Type-B ARR-P ARR_B->ARR_B_P CYCD3 CYCD3 Gene ARR_B_P->CYCD3 Induces Transcription CellCycle Cell Cycle Progression (G1/S Transition) CYCD3->CellCycle Promotes BAP 6-BAP BAP->AHK:chase Binding

Caption: 6-BAP signaling via a multi-step phosphorelay to promote cell cycle gene expression.

Quantitative Effects of 6-BAP on Cell Division

The effect of 6-BAP on cell division is highly concentration-dependent. While it is fundamentally required for cell cycle progression, particularly the G2/M transition, high concentrations can paradoxically lead to cell cycle arrest and even programmed cell death.[6][9] This dual role highlights the necessity of precise concentration optimization in experimental and commercial applications.

Plant/Cell System6-BAP ConcentrationObserved Effect on Cell Division/ProliferationReference(s)
Nicotiana tabacum (BY-2 Cells)Required for G2/M transitionCytokinin-deficient cells arrest in the G2 phase. Addition of cytokinin allows progression into mitosis.[6][10]
Nicotiana tabacum (BY-2 Cells)50 µMArrests cell cycle progression in the G1 phase, preceding the induction of cell death.[11]
Musa acuminata (Banana)2.5 - 3.0 mg/LOptimal concentration for inducing the highest rate of shoot proliferation in micropropagation.[12]
Olea europaea (Olive)2.5 mg/LResulted in the most significant increase in various growth traits during in vitro propagation.[13]
Kaempferia parviflora (Black Ginger)2.5 mg/LOptimal concentration for shoot proliferation in a semi-solid culture system.[14]
Melaleuca alternifolia5 ppm (≈ 2.25 mg/L)Increased shoot length by 1.9% and the number of leaves by 11.4% after 6 weeks.[15]

Experimental Protocols for Assessing Cell Division

Protocol 1: Determination of Mitotic Index in Root Tips

This method provides a direct measure of the proportion of cells in a population that are undergoing mitosis. The Allium cepa (onion) root tip is a classic model system for this assay.[7][12][16]

Methodology:

  • Germination: Germinate Allium cepa bulbs in tap water until roots are 2-3 cm long.

  • Treatment: Prepare a series of 6-BAP solutions (e.g., 10, 25, 50, 100 µM) and a control (distilled water). Transfer the bulbs to the treatment solutions for a set duration (e.g., 24 hours).

  • Fixation: Excise the terminal 1-2 cm of the root tips and immediately place them in a fixative solution (e.g., Carnoy's fixative: 3 parts ethanol to 1 part glacial acetic acid) for 12-24 hours at 4°C.

  • Hydrolysis: Transfer the fixed root tips to 1N HCl at 60°C for 5-10 minutes. This step softens the tissue and separates the cells.[17]

  • Staining: Wash the root tips thoroughly in distilled water. Place a single root tip on a clean microscope slide and add a drop of a suitable stain, such as 2% acetocarmine or toluidine blue. Allow the stain to penetrate for 10-20 minutes.[17][18]

  • Squashing: Gently place a coverslip over the root tip. Place the slide between folded filter paper on a flat surface and apply firm, vertical pressure with your thumb to squash the tissue into a single cell layer.

  • Microscopy: Observe the slide under a light microscope at 400x or 1000x magnification.

  • Calculation: Count the total number of cells and the number of cells in any stage of mitosis (prophase, metaphase, anaphase, telophase) across several fields of view. The Mitotic Index (MI) is calculated as: MI (%) = (Number of dividing cells / Total number of cells) x 100

Mitotic_Index_Workflow cluster_prep Sample Preparation cluster_slide Slide Preparation & Analysis A Germinate Allium cepa bulbs B Treat roots with 6-BAP solutions A->B C Fix root tips in Carnoy's fixative B->C D Hydrolyze in warm 1N HCl C->D E Stain single root tip with Acetocarmine D->E F Place on slide and squash E->F G Observe under microscope (400x-1000x) F->G H Count dividing and total cells G->H I Calculate Mitotic Index H->I

Caption: Experimental workflow for determining the Mitotic Index in BAP-treated root tips.
Protocol 2: Cell Cycle Analysis via Flow Cytometry

Flow cytometry allows for a high-throughput, quantitative analysis of cell cycle phase distribution (G1, S, G2/M) by measuring the DNA content of individual nuclei.

Methodology:

  • Sample Preparation: Grow plant material (e.g., cell suspension culture, young leaf tissue) with and without 6-BAP treatment. Harvest approximately 50-100 mg of tissue.

  • Nuclei Isolation: a. Place the fresh tissue in a petri dish on ice with 1 mL of ice-cold nuclei isolation buffer (e.g., LB01 buffer). b. Finely chop the tissue with a sharp razor blade for 30-60 seconds to release the nuclei. c. Filter the homogenate through a 30-50 µm nylon mesh into a microfuge tube to remove large debris.

  • Staining: a. To the filtered suspension of nuclei, add RNase A (final concentration 50 µg/mL) and a DNA-intercalating fluorescent dye such as Propidium Iodide (PI) (final concentration 50 µg/mL). b. Incubate on ice in the dark for 15-30 minutes.

  • Flow Cytometry Analysis: a. Analyze the sample on a flow cytometer, exciting the PI with a 488 nm laser and collecting the fluorescence emission at ~620 nm. b. View the DNA content on a linear scale histogram. The first peak represents G1 phase nuclei (2C DNA content), and the second peak represents G2/M phase nuclei (4C DNA content). The region between the peaks represents S phase nuclei.

  • Data Interpretation: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the histogram and calculate the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Flow_Cytometry_Workflow A Harvest BAP-treated and control plant tissue B Chop tissue in ice-cold nuclei isolation buffer A->B C Filter homogenate through nylon mesh B->C D Stain nuclei with Propidium Iodide & RNase A C->D E Analyze on Flow Cytometer D->E F Generate DNA content histogram (Fluorescence Intensity) E->F G Calculate % of cells in G1, S, and G2/M phases F->G

Caption: Workflow for cell cycle analysis using flow cytometry on BAP-treated plant tissue.

Conclusion

6-Benzylaminopurine is a potent modulator of cell division, acting through a well-defined signaling cascade that culminates in the transcriptional activation of key cell cycle regulators like D-type cyclins.[7] Its efficacy is highly dose-dependent, promoting cell cycle progression at optimal concentrations while causing G1 phase arrest at higher levels.[11] The provided protocols for mitotic index determination and flow cytometry offer robust methods for quantifying these effects. For researchers and professionals in drug development and biotechnology, a thorough understanding of this foundational biology is paramount for leveraging 6-BAP to control cell proliferation in plants and for designing screening platforms for new molecules with similar modes of action.

References

Methodological & Application

Application Notes and Protocols: Preparation of 6-Benzylaminopurine Hydrochloride (BAP-HCl) Stock Solution

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

6-Benzylaminopurine (BAP) is a synthetic cytokinin, a class of plant growth regulators that promote cell division and differentiation. The hydrochloride salt of BAP (BAP-HCl) offers the advantage of increased solubility in water compared to BAP free base, simplifying the preparation of stock solutions for use in plant tissue culture and other biological research. This document provides a detailed protocol for the preparation, sterilization, and storage of a BAP-HCl stock solution.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the preparation and storage of a 6-Benzylaminopurine hydrochloride stock solution.

ParameterValueSource
Compound This compound
Molecular Weight 261.7 g/mol
Solvent Water
Typical Stock Concentration 1 mg/mL[1]
Working Concentration 0.1 - 5.0 mg/L[2]
Powder Storage Room Temperature
Stock Solution Storage 2-8 °C[1][3][4]
Long-term Storage -20°C (up to 1 year) or -80°C (up to 2 years)[5]

Experimental Protocol

This protocol details the steps for preparing a 1 mg/mL stock solution of this compound.

1. Materials and Equipment:

  • This compound (BAP-HCl) powder

  • Sterile distilled or deionized water

  • Analytical balance

  • Sterile volumetric flask or graduated cylinder

  • Sterile beaker

  • Magnetic stirrer and stir bar

  • Sterile filtration unit (e.g., 0.22 µm syringe filter)

  • Sterile storage containers (e.g., centrifuge tubes or media bottles)

  • Personal Protective Equipment (PPE): safety goggles, gloves, lab coat

2. Safety Precautions:

  • Wear appropriate PPE, including gloves and safety goggles, when handling the BAP-HCl powder and solution.[6]

  • Work in a well-ventilated area or under a fume hood to minimize inhalation of the powder.[6]

  • Refer to the Safety Data Sheet (SDS) for comprehensive safety information.

3. Stock Solution Preparation (1 mg/mL):

  • Weighing: Accurately weigh 100 mg of BAP-HCl powder using an analytical balance.

  • Dissolving: Transfer the powder to a sterile beaker containing a magnetic stir bar. Add approximately 80 mL of sterile distilled water.

  • Mixing: Place the beaker on a magnetic stirrer and stir until the powder is completely dissolved. BAP-HCl is soluble in water.

  • Volume Adjustment: Once fully dissolved, transfer the solution to a 100 mL sterile volumetric flask. Rinse the beaker with a small amount of sterile distilled water and add the rinsing to the volumetric flask to ensure a complete transfer. Bring the final volume to 100 mL with sterile distilled water.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile storage container. This method is preferred over autoclaving for heat-sensitive solutions, although some sources suggest BAP solutions can be co-autoclaved with media, which may result in some loss of activity.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, sterile tubes to avoid repeated freeze-thaw cycles and minimize the risk of contamination.[5]

  • Labeling: Clearly label each aliquot with the name of the compound (BAP-HCl), the concentration (1 mg/mL), the preparation date, and your initials.

  • Storage: For short-term use, store the aliquots at 2-8°C.[1][4] For long-term storage, store at -20°C for up to one year or -80°C for up to two years.[5]

4. Preparation of Working Solution:

To prepare a working solution, dilute the 1 mg/mL stock solution into your culture medium to achieve the desired final concentration (typically in the range of 0.1-5.0 mg/L).[2]

  • Example: To prepare 1 liter of medium with a final BAP-HCl concentration of 1 mg/L, add 1 mL of the 1 mg/mL stock solution to 999 mL of medium.

The formula for calculating the required volume of stock solution is:

Volume of Stock (mL) = (Desired Final Concentration (mg/L) x Final Volume of Medium (L)) / Stock Concentration (mg/mL)

Visualizations

G cluster_prep Preparation cluster_storage Storage & Use weigh 1. Weigh BAP-HCl Powder dissolve 2. Dissolve in Sterile Water weigh->dissolve Transfer powder adjust_vol 3. Adjust to Final Volume dissolve->adjust_vol Ensure complete dissolution sterilize 4. Sterile Filter (0.22 µm) adjust_vol->sterilize Transfer to flask aliquot 5. Aliquot into Sterile Tubes sterilize->aliquot Dispense sterile solution store 6. Store at 2-8°C (short-term) or -20°C / -80°C (long-term) aliquot->store Label and store dilute 7. Dilute into Culture Medium for Working Solution store->dilute Use as needed

References

Dissolving 6-Benzylaminopurine Hydrochloride for Plant Tissue Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Benzylaminopurine (BAP) is a synthetic cytokinin, a class of plant growth regulators crucial for inducing cell division, shoot proliferation, and overall plant development in vitro. Its hydrochloride salt, 6-Benzylaminopurine hydrochloride (BAP-HCl), offers the advantage of being water-soluble, simplifying the preparation of stock solutions for tissue culture media. This document provides detailed application notes and protocols for the effective dissolution and use of BAP-HCl in plant tissue culture applications.

Data Presentation

Solubility of 6-Benzylaminopurine and its Hydrochloride Salt
CompoundSolventSolubilityReference
6-Benzylaminopurine (BAP)1N NaOHSoluble[1][2]
6-Benzylaminopurine (BAP)1N KOHSoluble[1]
6-Benzylaminopurine (BAP)WaterInsoluble or Slightly Soluble[2]
This compound (BAP-HCl) Water Soluble [1]
Recommended Concentrations of BAP for Shoot Proliferation in Various Plant Species
Plant SpeciesExplant TypeOptimal BAP Concentration (mg/L)Observed EffectReference
Solanum tuberosum (Potato)Nodal Cuttings2.0Fastest shoot and root emergence, highest number of shoots and roots[3]
Dioscorea spp. (Yam)Nodal Cuttings0.5Highest number of healthy shoots
Olea europaea (Olive)Explants2.5Significant increase in shoot growth and antioxidant enzyme activities
Quercus palustris (Pin Oak)Nodal Segments0.3 (in combination with 0.4 mg/L Kinetin)Optimal shoot proliferation[4]
Musa spp. (Banana)Shoot Tips5.0 - 10.0Optimal shoot multiplication[1]
Rubus spp. (Blackberry)Nodal Cuttings1.0 - 2.0Effective for micropropagation[1]

Experimental Protocols

Protocol 1: Preparation of a 1 mg/mL this compound (BAP-HCl) Stock Solution

This protocol details the preparation of a stock solution using the water-soluble hydrochloride form of BAP.

Materials:

  • This compound (BAP-HCl) powder

  • Sterile, deionized, or distilled water

  • Sterile volumetric flask (e.g., 100 mL)

  • Sterile magnetic stirrer and stir bar

  • Sterile filter sterilization unit (0.22 µm pore size)

  • Sterile storage bottles

Procedure:

  • Weigh out 100 mg of BAP-HCl powder using an analytical balance.

  • Transfer the powder to a sterile 100 mL volumetric flask.

  • Add approximately 80 mL of sterile water to the volumetric flask.

  • Place a sterile magnetic stir bar in the flask and place it on a magnetic stirrer.

  • Stir the solution gently until the BAP-HCl is completely dissolved. The hydrochloride form should readily dissolve in water.

  • Once dissolved, bring the final volume to 100 mL with sterile water.

  • For sterilization, pass the solution through a sterile 0.22 µm syringe filter into a sterile storage bottle. While BAP solutions can be autoclaved, filter sterilization is generally preferred for heat-labile hormones to prevent degradation.[2]

  • Label the storage bottle with the compound name, concentration (1 mg/mL), and the date of preparation.

  • Store the stock solution at 2-8°C in the dark.[5] Properly stored, the solution can be stable for several months.

Protocol 2: Micropropagation of Solanum tuberosum (Potato) using BAP-HCl

This protocol provides a step-by-step guide for shoot induction from nodal explants of potato.

Materials:

  • Healthy, in vitro-grown potato plantlets

  • Sterile petri dishes, scalpels, and forceps

  • Murashige and Skoog (MS) basal medium, including vitamins and sucrose

  • BAP-HCl stock solution (1 mg/mL)

  • Culture vessels (e.g., test tubes or Magenta™ boxes)

  • Growth chamber with controlled light and temperature

Procedure:

  • Media Preparation:

    • Prepare MS basal medium according to the manufacturer's instructions.

    • Add sucrose (typically 30 g/L).

    • Adjust the pH of the medium to 5.8.

    • Add the desired amount of BAP-HCl from the stock solution. For potato, a concentration of 2 mg/L is often effective.[3] To achieve this, add 2 mL of the 1 mg/mL BAP-HCl stock solution to 1 liter of MS medium.

    • Add a gelling agent (e.g., agar or gellan gum) and heat to dissolve.

    • Dispense the medium into culture vessels and autoclave at 121°C for 15-20 minutes.

  • Explant Preparation:

    • Under a laminar flow hood, take healthy in vitro-grown potato plantlets.

    • Using a sterile scalpel, excise nodal segments (approximately 1-1.5 cm in length), ensuring each segment has at least one axillary bud.

  • Inoculation:

    • Place one nodal explant vertically into each culture vessel containing the BAP-supplemented MS medium. Ensure the base of the explant is in contact with the medium.

  • Incubation:

    • Culture the explants in a growth chamber at 25 ± 2°C with a 16-hour light/8-hour dark photoperiod.

  • Subculture and Rooting:

    • After 3-4 weeks, new shoots should have developed from the axillary buds.

    • These new shoots can be excised and subcultured onto fresh MS medium with the same BAP concentration for further multiplication.

    • For rooting, individual shoots can be transferred to a hormone-free MS medium or a medium containing a low concentration of an auxin like Indole-3-butyric acid (IBA).

Mandatory Visualization

Cytokinin Signaling Pathway

BAP, as a synthetic cytokinin, activates the cytokinin signaling pathway in plants. This pathway is a multi-step phosphorelay system that ultimately leads to the regulation of gene expression and physiological responses.

Cytokinin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BAP 6-Benzylaminopurine (BAP) Receptor Histidine Kinase Receptor (e.g., AHK3, AHK4) BAP->Receptor Binds to receptor AHP Histidine Phosphotransfer Proteins (AHPs) Receptor->AHP Phosphorylates ARR_B Type-B Response Regulators (ARRs) AHP->ARR_B Phosphorylates Gene_Expression Target Gene Expression ARR_B->Gene_Expression Activates transcription ARR_A Type-A Response Regulators (ARRs) ARR_A->Receptor Negative feedback Gene_Expression->ARR_A Upregulates Physiological_Response Physiological Responses (Cell Division, Shoot Formation) Gene_Expression->Physiological_Response Leads to Micropropagation_Workflow start Start: Healthy Mother Plant explant Explant Preparation (e.g., Nodal Segments) start->explant inoculation Inoculation explant->inoculation media_prep Media Preparation (MS + BAP-HCl) media_prep->inoculation incubation Incubation (Controlled Environment) inoculation->incubation shoot_dev Shoot Development and Proliferation incubation->shoot_dev subculture Subculture for Multiplication shoot_dev->subculture rooting Rooting on Hormone-Free or Auxin Medium shoot_dev->rooting subculture->shoot_dev Repeat as needed acclimatization Acclimatization rooting->acclimatization end End: Plantlet Established in Soil acclimatization->end

References

Application Notes and Protocols for Optimal 6-BAP Concentration in In Vitro Shoot Induction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Benzylaminopurine (6-BAP) is a synthetic cytokinin, a class of plant growth regulators that play a crucial role in promoting cell division and differentiation in plant tissues.[1][2] In the realm of plant tissue culture, 6-BAP is a cornerstone for inducing adventitious shoot formation and enhancing axillary and apical shoot proliferation.[2] Its application is fundamental in the micropropagation of a wide array of plant species, facilitating the large-scale production of true-to-type, disease-free plant material. The optimal concentration of 6-BAP is, however, highly species-dependent and can be influenced by the type of explant and the presence of other plant growth regulators, particularly auxins.[1] This document provides a comprehensive overview of the optimal 6-BAP concentrations for various plant species, detailed experimental protocols, and visual workflows to guide researchers in their in vitro shoot induction experiments.

Data Presentation: Optimal 6-BAP Concentrations for Shoot Induction

The following tables summarize the effective concentrations of 6-BAP for shoot induction in a variety of plant species as reported in scientific literature. It is important to note that the optimal concentration can vary, and these tables should serve as a starting point for protocol optimization.

Table 1: Optimal 6-BAP Concentration for Shoot Induction (6-BAP as the primary cytokinin)

Plant SpeciesExplant TypeBasal MediumOptimal 6-BAP Concentration (mg/L)Key Findings
Medinilla mandrakensisNodal segmentMS/22.0Maximum proliferation of 27.5 shoots per explant.
Cavendish Banana (Musa acuminata)SuckersMS2.5 - 3.03.0 mg/L for initial proliferation (4.17 shoots), 2.5 mg/L for multiple shoot generation (14.67 shoots).[3][4]
Bamboo (Bambusa balcooa)Nodal explantMS4.0Induced the most number of shoots per explant and increased shoot length.[5]
Black Ginger (Kaempferia parviflora)Rhizome-2.5Optimal for shoot proliferation.[6]
Curcuma comosa-MS3.0Produced the highest number of shoots (2.00 shoots/plant).[7]
Olive (Olea europaea L.)Nodal segmentsOM2.5Highest shoot induction in combination with 48h pre-cooling.[8]

Table 2: Optimal 6-BAP Concentration in Combination with an Auxin for Shoot Induction

Plant SpeciesExplant TypeBasal Medium6-BAP Concentration (mg/L)Auxin Type & Concentration (mg/L)Key Findings
Zingiber officinale var. Rosc.Shoot budMS3.0NAA, 1.5Produced the longest shoots. 4.0 mg/L BAP alone produced the highest number of shoots.[9]
Iris setosaShoot tipsMS2.0NAA, 0.3Optimal for shoot differentiation and proliferation, achieving a proliferation coefficient of 3.37.[10]
Curcuma species ('temu putih' and 'temu mangga')-MS1.5NAA, 0.05Most suitable for shoot growth.[11]
Jatropha curcasShoot tipsMS1.0IAA, 0.5Resulted in the highest values for length and number of shoots produced.[12]
Malaysian Bananas (Musa spp.)Shoot tipsMS5.0 - 7.0IAA, 0.2Optimal concentrations varied by cultivar for maximum shoot multiplication.[13]
Winged Bean (Psophocarpus tetragonolobus)Cotyledons, HypocotylsMS2.5IAA, 0.2Induced the highest rate of regeneration (100%) with 23.2 shoots per explant via callus culture.[14]

Experimental Protocols

This section outlines a generalized protocol for in vitro shoot induction using 6-BAP. Researchers should optimize these steps for their specific plant species and laboratory conditions.

I. Explant Preparation and Sterilization
  • Explant Selection: Choose healthy, young plant material such as shoot tips, nodal segments, or rhizome buds. The choice of explant is critical for successful shoot induction.

  • Surface Sterilization:

    • Wash the explants thoroughly under running tap water for 15-20 minutes.

    • Immerse the explants in a solution of 20% (v/v) commercial bleach (e.g., Clorox) with a few drops of Tween-20 for 15-30 minutes.[9] Agitate gently.

    • Rinse the explants 3-4 times with sterile distilled water inside a laminar airflow hood to remove all traces of the sterilizing agent.

    • A brief immersion in 70-95% (v/v) ethanol for 30-60 seconds can be performed before or after the bleach treatment, followed by rinsing with sterile distilled water.[9]

II. Culture Medium Preparation and Inoculation
  • Basal Medium: Prepare Murashige and Skoog (MS) medium or a suitable alternative (e.g., MS/2, OM). The MS medium is widely used for a broad range of plant species.

  • Supplementation:

    • Add sucrose (typically 30 g/L) as a carbon source.

    • Add the desired concentration of 6-BAP and any other plant growth regulators (e.g., NAA, IAA) as determined from literature or preliminary experiments. Stock solutions of hormones are typically prepared and added to the medium before adjusting the final volume.

    • For a starting point, a range of 6-BAP concentrations from 0.5 to 5.0 mg/L can be tested.

  • pH Adjustment: Adjust the pH of the medium to 5.7-5.8 using 0.1N NaOH or 0.1N HCl before adding the gelling agent.

  • Gelling Agent: Add a gelling agent such as agar (6-8 g/L) or Gelrite (2-3 g/L). Heat the medium to dissolve the gelling agent completely.

  • Sterilization: Dispense the medium into culture vessels (e.g., test tubes, jars) and sterilize by autoclaving at 121°C and 15 psi for 15-20 minutes.

  • Inoculation: Under aseptic conditions in a laminar airflow hood, carefully place the sterilized explants onto the surface of the solidified culture medium. Ensure good contact between the explant and the medium.

III. Incubation and Subculture
  • Culture Conditions: Incubate the cultures in a growth room or chamber with a controlled environment. Typical conditions are a temperature of 25 ± 2°C and a 16-hour photoperiod provided by cool-white fluorescent lamps.[9]

  • Observation: Regularly observe the cultures for signs of contamination, shoot bud induction, and proliferation.

  • Subculture: Subculture the proliferating shoots onto fresh medium of the same composition every 3-4 weeks to ensure a continuous supply of nutrients and to avoid the accumulation of inhibitory substances.

IV. Rooting and Acclimatization
  • Rooting: Once well-developed shoots are obtained, they are typically transferred to a rooting medium. This is often a half-strength MS medium supplemented with an auxin like Indole-3-butyric acid (IBA) or NAA (e.g., 0.5 - 1.0 mg/L) and without or with a very low concentration of cytokinins.

  • Acclimatization: After sufficient root development, the plantlets are carefully removed from the culture medium, washed to remove any adhering agar, and transferred to small pots containing a sterile potting mix (e.g., a mixture of peat, perlite, and vermiculite). The plantlets should be gradually acclimatized to the external environment by initially maintaining high humidity (e.g., by covering with a plastic bag or placing in a humidity chamber) and then slowly reducing the humidity over a period of 2-3 weeks.

Visualization of Workflows and Pathways

The following diagrams, created using the DOT language, illustrate the key processes involved in in vitro shoot induction using 6-BAP.

experimental_workflow cluster_explant Explant Preparation cluster_culture In Vitro Culture cluster_development Plantlet Development explant_selection Explant Selection surface_sterilization Surface Sterilization explant_selection->surface_sterilization inoculation Inoculation surface_sterilization->inoculation medium_prep Medium Preparation (MS + 6-BAP) medium_prep->inoculation incubation Incubation inoculation->incubation subculture Subculture incubation->subculture 3-4 weeks subculture->incubation rooting Rooting subculture->rooting shoot_induction Shoot Induction shoot_proliferation Shoot Proliferation shoot_induction->shoot_proliferation shoot_proliferation->rooting acclimatization Acclimatization rooting->acclimatization

Caption: Experimental workflow for in vitro shoot induction using 6-BAP.

cytokinin_signaling BAP 6-BAP (Cytokinin) Receptor Membrane Receptor BAP->Receptor Phosphorylation Phosphorylation Cascade Receptor->Phosphorylation Transcription_Factors Transcription Factors (Type-B ARRs) Phosphorylation->Transcription_Factors Gene_Expression Target Gene Expression Transcription_Factors->Gene_Expression Cell_Division Cell Division & Shoot Proliferation Gene_Expression->Cell_Division

Caption: Simplified cytokinin signaling pathway leading to shoot proliferation.

References

Application Notes and Protocols for 6-Benzylaminopurine Hydrochloride in Murashige and Skoog Medium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

6-Benzylaminopurine (BAP), a synthetic cytokinin, is a cornerstone of plant tissue culture, widely utilized for its potent ability to induce cell division and differentiation. When incorporated into Murashige and Skoog (MS) medium, a universally recognized basal salt mixture, BAP plays a pivotal role in promoting shoot proliferation and development from various explants. The hydrochloride salt of BAP (BAP-HCl) offers enhanced solubility in aqueous solutions, facilitating its sterile filtration and incorporation into culture media. These application notes provide a comprehensive guide for the effective use of BAP-HCl in MS medium for in vitro plant propagation and research.

Data Presentation: Efficacy of 6-BAP in MS Medium Across Various Plant Species

The optimal concentration of 6-BAP for inducing shoot proliferation is highly species-dependent. The following tables summarize the quantitative effects of different BAP concentrations on shoot multiplication in several plant species when cultured on MS medium.

Plant SpeciesExplant TypeBAP Concentration (mg/L)Mean Number of Shoots per ExplantMean Shoot Length (cm)Reference
Aquilaria hirtaNodal segments0.16.1-
5.02.6-
Passiflora edulisShoot tip3.03.8 - 4.61.4 - 2.2[1]
4.03.8 - 4.61.4 - 2.2[1]
5.03.8 - 4.61.4 - 2.2[1]
PaulowniaNodal segments1.02.0-[2]
2.03.7-[2]
Musa sp. 'Grand Naine'Cormlets2.0-5.68[3]
9.4-1.8[3]
Bambusa balcooaNodal explant4.0Highest-[4]
5.0High-[4]
Plant SpeciesExplant TypeBAP Concentration (mg/L)Other Growth Regulators (mg/L)OutcomeReference
Iris setosaShoot tips2.00.3 NAAProliferation coefficient of 3.37[5]
Passiflora edulisMultiple shoots1.01.0 Kinetin25.73 ± 0.06 shoots[6]
Musa sp.Shoot apical meristem3.00.5 IAAAverage of 8.5 shoots per explant[7]
PaulowniaNodal explants2.00.1 NAA + 0.1 GA3Increased shoot formation[2]

Experimental Protocols

Protocol 1: Preparation of 6-BAP Hydrochloride Stock Solution (1 mg/mL)

Materials:

  • 6-Benzylaminopurine hydrochloride (BAP-HCl) powder

  • 1N Sodium Hydroxide (NaOH) or 1N Potassium Hydroxide (KOH)

  • Sterile distilled water

  • Sterile volumetric flask (e.g., 100 mL)

  • Sterile magnetic stirrer and stir bar

  • Sterile filter sterilization unit (0.22 µm pore size)

  • Sterile storage bottles

Procedure:

  • Weigh 100 mg of BAP-HCl powder and place it in a sterile beaker.

  • Add 2-5 mL of 1N NaOH or 1N KOH dropwise while stirring until the powder is completely dissolved.

  • Transfer the dissolved BAP-HCl to a 100 mL sterile volumetric flask.

  • Bring the final volume to 100 mL with sterile distilled water.

  • Mix the solution thoroughly using a sterile magnetic stirrer.

  • For complete sterility, filter the stock solution through a 0.22 µm sterile filter into a sterile storage bottle.

  • Label the bottle with the name of the solution, concentration, and date of preparation.

  • Store the stock solution at 2-8°C in the dark.

Protocol 2: Preparation of Murashige and Skoog (MS) Medium with 6-BAP-HCl

Materials:

  • MS basal salt mixture (commercially available powder or individual stock solutions)

  • Sucrose

  • Myo-inositol

  • Vitamins (optional, as some MS formulations include them)

  • 6-BAP-HCl stock solution (1 mg/mL)

  • Agar or other gelling agent

  • Distilled water

  • 1N HCl and 1N NaOH for pH adjustment

  • Culture vessels (e.g., test tubes, Magenta boxes, or flasks)

  • Autoclave

Procedure:

  • Dissolve the MS basal salt mixture, sucrose (typically 30 g/L), and myo-inositol (typically 100 mg/L) in approximately 800 mL of distilled water in a large beaker while stirring.

  • Add the desired volume of the 6-BAP-HCl stock solution. For example, to prepare a medium with 2.0 mg/L BAP, add 2 mL of the 1 mg/mL stock solution per liter of medium.

  • Adjust the pH of the medium to 5.8 using 1N HCl or 1N NaOH.

  • Add the gelling agent (e.g., agar at 8 g/L) and stir to dissolve. Heating may be required to fully dissolve the agar.

  • Bring the final volume to 1 liter with distilled water.

  • Dispense the medium into culture vessels.

  • Seal the culture vessels with appropriate closures.

  • Sterilize the medium by autoclaving at 121°C and 15 psi for 15-20 minutes.

  • Allow the medium to cool and solidify in a sterile environment.

Protocol 3: In Vitro Shoot Proliferation from Nodal Explants

Materials:

  • Healthy, young shoots of the desired plant species

  • 70% (v/v) ethanol

  • Commercial bleach solution (containing sodium hypochlorite) or 0.1% mercuric chloride (HgCl₂)

  • Sterile distilled water

  • Tween 20 or other surfactant

  • Sterile scalpels, forceps, and Petri dishes

  • Prepared MS medium containing the desired concentration of 6-BAP-HCl

Procedure:

  • Explant Collection: Collect young, healthy shoots from a disease-free mother plant.

  • Surface Sterilization:

    • Wash the shoots under running tap water for 15-20 minutes.

    • In a laminar flow hood, immerse the shoots in 70% ethanol for 30-60 seconds.

    • Transfer the shoots to a solution of commercial bleach (e.g., 10-20% v/v) with a few drops of Tween 20 for 10-15 minutes. Alternatively, use 0.1% HgCl₂ for 5-8 minutes (use with extreme caution and dispose of properly).

    • Rinse the shoots 3-4 times with sterile distilled water to remove all traces of the sterilizing agent.

  • Explant Preparation:

    • Place the sterilized shoots in a sterile Petri dish.

    • Using a sterile scalpel, excise nodal segments (1-2 cm in length), each containing at least one axillary bud.

  • Inoculation:

    • Aseptically place one nodal explant onto the surface of the prepared MS medium with BAP-HCl in each culture vessel. Ensure the axillary bud is in contact with the medium.

  • Incubation:

    • Culture the explants in a growth chamber under a 16-hour photoperiod with a light intensity of 2000-4000 lux at a constant temperature of 25 ± 2°C.

  • Subculture:

    • After 3-4 weeks, new shoots should have proliferated from the axillary buds.

    • These newly formed shoots can be excised and subcultured onto fresh MS medium with the same or a different BAP concentration for further multiplication.

  • Rooting:

    • Once a sufficient number of shoots are obtained, they are transferred to a rooting medium, which is often half-strength MS medium supplemented with an auxin like Indole-3-butyric acid (IBA) or α-naphthaleneacetic acid (NAA) and without BAP.

  • Acclimatization:

    • Well-rooted plantlets are carefully removed from the culture medium, washed to remove any adhering agar, and transferred to small pots containing a sterile potting mix (e.g., a mixture of peat, perlite, and vermiculite).

    • The potted plantlets are initially maintained under high humidity (e.g., by covering with a transparent plastic bag) and gradually exposed to ambient conditions over a period of 2-3 weeks to harden them.

Mandatory Visualizations

Cytokinin Signaling Pathway

Cytokinin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BAP 6-Benzylaminopurine (BAP) AHK_Receptor Histidine Kinase Receptor (AHK) BAP->AHK_Receptor Binding & Autophosphorylation AHP Histidine Phosphotransfer Protein (AHP) AHK_Receptor->AHP Phosphotransfer TypeB_ARR Type-B ARR (Transcription Factor) AHP->TypeB_ARR Phosphotransfer Gene_Expression Cytokinin Response Gene Expression TypeB_ARR->Gene_Expression Activation TypeA_ARR Type-A ARR (Negative Regulator) TypeA_ARR->TypeB_ARR Inhibition Gene_Expression->TypeA_ARR Induction

Caption: A simplified diagram of the cytokinin signaling pathway initiated by 6-BAP.

Experimental Workflow for In Vitro Propagation using 6-BAP

Experimental_Workflow Start Start: Select Healthy Mother Plant Explant_Prep Explant Preparation (e.g., Nodal Segments) Start->Explant_Prep Sterilization Surface Sterilization Explant_Prep->Sterilization Inoculation Inoculation on MS + BAP Medium Sterilization->Inoculation Incubation Incubation in Growth Chamber Inoculation->Incubation Shoot_Proliferation Shoot Proliferation Incubation->Shoot_Proliferation Subculture Subculture for Further Multiplication Shoot_Proliferation->Subculture Rooting Transfer to Rooting Medium (MS + Auxin) Shoot_Proliferation->Rooting Subculture->Shoot_Proliferation Repeat as needed Acclimatization Acclimatization of Rooted Plantlets Rooting->Acclimatization End End: Hardened Plant in Soil Acclimatization->End

Caption: Workflow for in vitro plant propagation using 6-BAP in MS medium.

References

Application of 6-Benzylaminopurine (6-BAP) in Orchid Micropropagation: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6-Benzylaminopurine (6-BAP), a synthetic cytokinin, is a cornerstone plant growth regulator in the commercial and research-driven micropropagation of orchids. Its primary role is to stimulate cell division and induce the formation of adventitious shoots, thereby facilitating the rapid multiplication of elite orchid clones.[1][2][3] The application of 6-BAP, often in conjunction with an auxin, allows for the production of a large number of uniform and healthy plantlets from a single explant, a critical advantage for conservation efforts and the floriculture industry.[1][4] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the effective use of 6-BAP in orchid micropropagation.

Data Presentation: Efficacy of 6-BAP in Orchid Micropropagation

The optimal concentration of 6-BAP for inducing shoot proliferation varies significantly among different orchid genera and even species. The following tables summarize the quantitative effects of 6-BAP, alone or in combination with auxins, on the micropropagation of several commercially important orchids.

Table 1: Effect of 6-BAP on Phalaenopsis Micropropagation

Explant TypeBasal Medium6-BAP Concentration (mg/L)Auxin (mg/L)Key FindingsReference
Flower Stalk Node½ MS2.5-Early production of shoot buds after 14 weeks.[4]
Flower Stalk Node½ MS2.5NAA (1.0)Maximum shoot bud multiplication after 4 months.[4]
Flower Stalk BudVacin & Went (V&W)5.0-Successful regeneration of Phalaenopsis amabilis.[5]
Flower Stalk BudModified Hyponex/Kyoto5.0-Highest efficacy in yielding the greatest number of plantlets and leaves.[5]

Table 2: Effect of 6-BAP on Dendrobium Micropropagation

Explant TypeBasal Medium6-BAP Concentration (mg/L)Auxin (mg/L)Key FindingsReference
Fleshy Stem SegmentsMS2.0NAA (1.0)Best response for multiple shoot induction.[6]
Protocorms½ MS0.5-Synergistic effect with coconut water produced the highest number of shoots.[7]
Shoot TipMS0.5NAA (0.5)Maximum number of shoots obtained.[8]

Table 3: Effect of 6-BAP on Cymbidium Micropropagation

Explant TypeBasal Medium6-BAP Concentration (µM)Auxin (µM)Key FindingsReference
Primary ProtocormsMS5.0NAA (2.5)Maximum number of protocorm-like bodies (20.55 ± 0.62) per protocorm.[9]
SeedsMS1 mg/LNAA (1 mg/L)Complete seedlings obtained in eight weeks.[10]
Shoot TipMS0.5 mg/L-Maximum number of shoots (9.5 ± 0.6) obtained from a single shoot tip.[10]

Table 4: Effect of 6-BAP on Vanda Micropropagation

Explant TypeBasal Medium6-BAP Concentration (µM)Auxin (µM)Key FindingsReference
Root SegmentsMS30IAA (15)Optimum development of 16.2 protocorm-like bodies from root explants.[11]
Protocorms½ MS2.0 mg/L-Longest shoots (0.58 ± 0.25 cm) developed.[12]

Experimental Protocols

The following are detailed methodologies for key experiments in orchid micropropagation using 6-BAP.

Protocol 1: Micropropagation of Phalaenopsis from Flower Stalk Nodes

This protocol is adapted from a study on efficient regeneration of Phalaenopsis orchids.[4]

1. Explant Preparation and Sterilization:

  • Excise inflorescence stalks from a healthy mother plant.
  • Wash the stalks thoroughly under running tap water.
  • Surface sterilize by immersing in 70% (v/v) ethanol for 30-60 seconds, followed by a 10-15 minute soak in a 1% (w/v) sodium hypochlorite solution with a few drops of Tween-20.
  • Rinse the stalks three to four times with sterile distilled water inside a laminar flow hood.
  • Cut the sterilized stalks into nodal segments (1.0-1.5 cm in length).

2. Culture Medium and Conditions:

  • Prepare half-strength Murashige and Skoog (MS) basal medium supplemented with 30 g/L sucrose, 150 mg/L activated charcoal, and 15% (v/v) coconut water.
  • Add 6-BAP at a concentration of 2.5 mg/L for shoot bud initiation or a combination of 2.5 mg/L 6-BAP and 1.0 mg/L α-naphthaleneacetic acid (NAA) for shoot multiplication.
  • Adjust the pH of the medium to 5.6-5.8 before adding a gelling agent (e.g., 0.8% agar).
  • Autoclave the medium at 121°C and 1.05 kg/cm ² pressure for 20 minutes.
  • Aseptically place one explant onto the surface of the solidified medium in a culture vessel.
  • Incubate the cultures at 25 ± 2°C under a 16-hour photoperiod provided by cool white fluorescent lamps.

3. Subculture and Rooting:

  • Subculture the proliferating shoots every 4-6 weeks onto a fresh medium of the same composition.
  • For rooting, transfer well-developed shoots (2-3 cm in height) to a half-strength MS medium without any plant growth regulators or supplemented with a low concentration of an auxin like indole-3-butyric acid (IBA) or NAA.

Protocol 2: Asymbiotic Seed Germination and Protocorm Development of Cymbidium

This protocol is based on a method for the mass propagation of Cymbidium mastersii.[9]

1. Seed Sterilization:

  • Collect mature, undehisced seed capsules.
  • Surface sterilize the entire capsule by washing with a mild detergent, followed by immersion in 70% ethanol for 1 minute and then in a 1% sodium hypochlorite solution for 20 minutes.
  • Rinse the capsule three times with sterile distilled water.
  • Aseptically split the capsule to expose the seeds.

2. Germination and Protocorm Formation:

  • Prepare MS basal medium with 3% sucrose and 0.8% agar. The pH should be adjusted to 5.8.
  • Inoculate the seeds onto the surface of the medium.
  • Incubate the cultures in the dark at 25 ± 2°C for the initial germination phase.
  • Once protocorms develop, transfer them to a 16-hour photoperiod.

3. Protocorm-Like Body (PLB) Proliferation:

  • Culture the primary protocorms on MS medium supplemented with 5.0 µM 6-BAP and 2.5 µM NAA for the induction and proliferation of secondary protocorms (PLBs).
  • Subculture the proliferating PLBs every 4-6 weeks.

4. Plantlet Development and Acclimatization:

  • Allow the PLBs to develop into plantlets on the same proliferation medium.
  • Once plantlets have well-developed shoots and roots, transfer them to a rooting medium, which can be a half-strength MS medium with a suitable auxin like 10.0 µM IBA.
  • For acclimatization, carefully remove the plantlets from the agar, wash the roots to remove any residual medium, and plant them in a mixture of crushed sterile brick, charcoal, and vermicompost. Maintain high humidity initially and gradually acclimate to greenhouse conditions.

Visualizations

Signaling Pathway

CytokininSignaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CRE1 CRE1/AHK (Receptor) AHP AHP (Histidine Phosphotransfer Protein) CRE1->AHP Phosphorylates ARR_B Type-B ARR (Transcription Factor) AHP->ARR_B Phosphorylates Gene_Expression Cytokinin Response Gene Expression (e.g., Shoot Proliferation) ARR_B->Gene_Expression Activates ARR_A Type-A ARR (Negative Regulator) ARR_A->AHP Inhibits Gene_Expression->ARR_A Induces BAP 6-BAP (Cytokinin) BAP->CRE1 Binds OrchidMicropropagation cluster_Explant Explant Preparation cluster_Culture In Vitro Culture cluster_Development Plantlet Development Explant Select Healthy Mother Plant Sterilization Surface Sterilization of Explant Explant->Sterilization Inoculation Inoculation on MS Medium + 6-BAP Sterilization->Inoculation Proliferation Shoot/PLB Proliferation Inoculation->Proliferation Subculture Subculture every 4-6 weeks Proliferation->Subculture Rooting Transfer to Rooting Medium Proliferation->Rooting Subculture->Proliferation Acclimatization Acclimatization in Greenhouse Rooting->Acclimatization

References

The Symphony of Growth: 6-Benzylaminopurine Hydrochloride and Auxins in Plant Organogenesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols for Researchers, Scientists, and Drug Development Professionals

The in vitro manipulation of plant development, a cornerstone of modern biotechnology and agricultural science, hinges on the precise application of plant growth regulators. Among the most pivotal of these are cytokinins and auxins, whose synergistic and antagonistic interactions orchestrate the complex processes of cell division, differentiation, and morphogenesis. 6-Benzylaminopurine hydrochloride (BAP-HCl), a synthetic cytokinin, in concert with various auxins, provides a powerful toolkit for directing organogenesis—the formation of organs like shoots and roots from undifferentiated callus tissue or directly from explants.

This document provides detailed application notes and experimental protocols for utilizing BAP-HCl in combination with auxins for efficient plant organogenesis. It is designed to guide researchers in developing robust regeneration systems for a variety of plant species.

The Auxin-Cytokinin Crosstalk in Organogenesis

The ratio of auxin to cytokinin is a critical determinant of the developmental fate of plant cells in tissue culture.[1] Generally, a high auxin-to-cytokinin ratio promotes root formation, while a high cytokinin-to-auxin ratio favors shoot development.[2] An intermediate ratio of these two hormone classes often leads to the proliferation of an undifferentiated cell mass known as callus.[1][3] This principle, first demonstrated by Skoog and Miller, remains a fundamental concept in plant tissue culture.[1]

The molecular basis of this interaction lies in a complex signaling network. Auxin and cytokinin signaling pathways engage in mutual crosstalk to fine-tune the expression of genes that regulate cell fate and meristem identity.[4][5][6] For instance, auxin can influence the expression of cytokinin biosynthesis and signaling components, while cytokinin can modulate auxin transport and distribution within the plant tissue.[7][8]

AuxinCytokininSignaling cluster_Auxin Auxin Signaling cluster_Cytokinin Cytokinin Signaling Auxin Auxin TIR1_AFB TIR1/AFB Receptors Auxin->TIR1_AFB Binds Aux_IAA Aux/IAA Repressors TIR1_AFB->Aux_IAA Targets for Degradation ARF ARF Transcription Factors Aux_IAA->ARF Represses Auxin_Response Auxin Response (e.g., Rooting) ARF->Auxin_Response Activates AHK AHK Receptors ARF->AHK Regulates Expression Cytokinin Cytokinin (BAP) Cytokinin->AHK Binds TypeB_ARR Type-B ARR Transcription Factors AHK->TypeB_ARR Activates TypeB_ARR->Aux_IAA TypeA_ARR Type-A ARR (Negative Regulators) TypeB_ARR->TypeA_ARR Activates Cytokinin_Response Cytokinin Response (e.g., Shooting) TypeB_ARR->Cytokinin_Response Activates TypeA_ARR->TypeB_ARR Inhibits

Caption: Simplified Auxin and Cytokinin Signaling Crosstalk.

Quantitative Data Summary

The optimal concentrations of BAP-HCl and auxins are highly species- and even genotype-dependent. The following tables summarize effective concentration ranges and combinations reported in various studies for callus induction, shoot regeneration, and rooting.

Table 1: BAP and NAA Combinations for Organogenesis

Plant SpeciesExplant TypeBAP (mg/L)NAA (mg/L)OutcomeReference
Prunella vulgarisShoot tip15 µM (~3.4)-30 shoots/explant[9]
Brassica oleraceaNot specified1.00Maximum shoot formation[10]
Brassica oleraceaNot specified1.0 - 1.51.0 - 1.5Maximum callus growth[10]
Nelumbo nuciferaImmature plumule0.51.516 shoots/explant[11]
Dendrobium sp.Leaf tip0.50.593.33% plantlet regeneration[12]
Ansellia africanaNot specified1.02.0Increased shoot and root number
Pogostemon cablinLeaf0.52.040-50% callus formation[13]
Iris setosaShoot tip2.00.33.37 proliferation coefficient[14]

Table 2: BAP and IBA Combinations for Organogenesis

Plant SpeciesExplant TypeBAP (mg/L)IBA (mg/L)OutcomeReference
Cryptolepis sanguinolentaNodal segments3.00.1100% shoot induction[15]
Ficus religiosaPetiole-derived callus1.50.1596.66% regeneration, 3.56 shoots/culture[16]
Curcuma comosaNot specified3.0-Highest leaf number[17]

Table 3: BAP and Other Auxin (IAA) Combinations for Organogenesis

Plant SpeciesExplant TypeBAP (mg/L)IAA (mg/L)OutcomeReference
Sesbania grandifloraIn vitro clumps1.5-Increased clumping and sprouting[18]
Polygonum multiflorumStem node0.5VariousEnhanced shoot number and length[19]

Experimental Protocols

The following are generalized protocols for organogenesis using BAP-HCl and auxins. Researchers should optimize the concentrations of plant growth regulators, media components, and culture conditions for their specific plant system.

Protocol 1: Callus Induction

This protocol is designed to induce the formation of undifferentiated callus from explant tissue.

1. Materials:

  • Explant material (e.g., leaf discs, stem segments, cotyledons)
  • Murashige and Skoog (MS) basal medium, including vitamins
  • Sucrose (30 g/L)
  • Gelling agent (e.g., Agar at 6-8 g/L or Gellan Gum at 3-4 g/L)
  • This compound (BAP-HCl) stock solution (1 mg/mL)
  • α-Naphthaleneacetic acid (NAA) or 2,4-Dichlorophenoxyacetic acid (2,4-D) stock solution (1 mg/mL)
  • Sterile distilled water
  • pH meter
  • Autoclave
  • Laminar flow hood
  • Sterile petri dishes, forceps, and scalpels

2. Procedure:

  • Prepare the MS medium by dissolving the basal salts, vitamins, and sucrose in sterile distilled water.
  • Add the desired concentrations of BAP-HCl and auxin (e.g., 1.0 mg/L BAP and 1.0 mg/L NAA for general callus induction).[10]
  • Adjust the pH of the medium to 5.8.
  • Add the gelling agent and heat to dissolve.
  • Autoclave the medium at 121°C for 20 minutes.
  • Pour the sterilized medium into sterile petri dishes in a laminar flow hood.
  • Surface sterilize the explant material.
  • Place the sterilized explants onto the solidified callus induction medium.
  • Seal the petri dishes and incubate in the dark or under low light at 25 ± 2°C.
  • Subculture the developing callus onto fresh medium every 3-4 weeks.

CallusInductionWorkflow Explant Explant Selection & Surface Sterilization Culture Inoculation on Callus Induction Medium (MS + BAP + Auxin) Explant->Culture Incubation Incubation (Dark/Low Light, 25°C) Culture->Incubation Callus Callus Formation Incubation->Callus Subculture Subculture (Every 3-4 weeks) Callus->Subculture Subculture->Callus Proliferation

Caption: General workflow for callus induction.

Protocol 2: Shoot Regeneration from Callus

This protocol outlines the steps for inducing shoot formation from established callus cultures.

1. Materials:

  • Established, healthy callus
  • MS basal medium with vitamins
  • Sucrose (30 g/L)
  • Gelling agent
  • BAP-HCl stock solution (1 mg/mL)
  • NAA or Indole-3-butyric acid (IBA) stock solution (1 mg/mL)
  • Sterile culture vessels (e.g., jars, tubes)
  • Other materials as listed in Protocol 1

2. Procedure:

  • Prepare the shoot induction medium (SIM) following the steps in Protocol 1, but with a higher cytokinin-to-auxin ratio (e.g., 2.0 mg/L BAP and 0.1 mg/L NAA).[20]
  • Dispense the medium into sterile culture vessels.
  • Transfer healthy, friable callus (approximately 100-200 mg) onto the surface of the SIM.
  • Incubate the cultures under a 16-hour photoperiod with cool white fluorescent light at 25 ± 2°C.
  • Observe for the development of green meristemoids and subsequent shoot primordia.
  • Subculture the regenerating callus onto fresh SIM every 3-4 weeks to promote further shoot development and elongation.

Protocol 3: Root Induction from Regenerated Shoots

This protocol is for inducing root formation on in vitro regenerated shoots to obtain complete plantlets.

1. Materials:

  • Well-developed in vitro shoots (at least 2-3 cm in length)
  • Half-strength or full-strength MS basal medium with vitamins
  • Sucrose (15-30 g/L)
  • Gelling agent
  • IBA or NAA stock solution (1 mg/mL)
  • Other materials as listed in Protocol 1

2. Procedure:

  • Prepare the rooting medium. Often, a half-strength MS medium is preferred to encourage rooting.
  • Add a low concentration of an auxin such as IBA (e.g., 0.5 mg/L) or NAA.[14] Omit cytokinins from the rooting medium as they can inhibit root formation.
  • Adjust the pH, add gelling agent, autoclave, and dispense into culture vessels.
  • Excise individual shoots from the culture and carefully insert the basal end into the rooting medium.
  • Incubate under the same light and temperature conditions as for shoot regeneration.
  • Roots should start to appear within 2-4 weeks.
  • Once a well-developed root system has formed, the plantlets are ready for acclimatization.

OrganogenesisPathway cluster_Callus Indirect Organogenesis cluster_Direct Direct Organogenesis Explant Explant Callus_Induction Callus Induction (High Auxin:Cytokinin) Explant->Callus_Induction Direct_Shoot Direct Shoot Formation (High Cytokinin) Explant->Direct_Shoot Callus Callus Callus_Induction->Callus Shoot_Induction Shoot Induction (High Cytokinin:Auxin) Callus->Shoot_Induction Shoot Shoot Formation Shoot_Induction->Shoot Direct_Shoot->Shoot Rooting Rooting (Auxin only) Shoot->Rooting Plantlet Plantlet Rooting->Plantlet

References

Application Notes and Protocols for 6-Benzylaminopurine (6-BAP) in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Benzylaminopurine (6-BAP), a first-generation synthetic cytokinin, is a pivotal plant growth regulator that elicits a range of developmental responses by stimulating cell division.[1] It is widely utilized in plant tissue culture to promote shoot initiation and proliferation, tissue regeneration, and overall plant growth.[2] Beyond its foundational role in plant biology, derivatives of 6-BAP have demonstrated potential in drug development, exhibiting inhibitory effects on cyclin-dependent kinases (CDKs) and antiproliferative properties against cancer cell lines.[3][4]

These application notes provide detailed protocols for the use of 6-BAP in various laboratory settings, quantitative data for key applications, and a visualization of the cytokinin signaling pathway.

Data Presentation

Table 1: Recommended 6-BAP Concentrations for Plant Tissue Culture Applications
ApplicationPlant Species/Explant6-BAP Concentration (mg/L)Expected Outcome
Micropropagation Nuphar lutea (rhizomes)2.5Proliferation of seedlings[5][6]
Banana (Musa sp.) 'Farta Velhaco'2.5Increased number of shoots[7][8]
Banana (Musa sp.)5.0 - 7.0 (in combination with NAA)Direct shoot regeneration from immature male inflorescences[9]
Somatic Embryogenesis Cenchrus ciliaris (immature inflorescences)0.5 (for callus induction, with 3 mg/L 2,4-D)Callus initiation[10]
Cenchrus ciliaris (cell suspension)1.0 (with 1 mg/L 2,4-D and growth adjuvants)Somatic embryogenesis[10]
Hybrid Sweetgum (L. styraciflua × L. formosana)0.5Enhanced germination of somatic embryos[11]
Shoot Initiation General0.1 - 5.0Stimulation of shoot formation
Table 2: Anticancer Activity of 6-BAP Derivatives
CompoundTargetActivityCell Lines Tested
Various 6-BAP derivativesCyclin-dependent kinase 2 (CDK2)Inhibitory activityHuman cancer cell lines and normal mouse fibroblasts (NIH/3T3)[3][4][12]
Various 6-BAP derivativesCancer cell proliferationCytotoxic and antiproliferative propertiesHuman cancer cell lines[3][4][12]

Experimental Protocols

Protocol 1: Preparation of 6-BAP Stock Solution (1 mg/mL)

This protocol describes the preparation of a 1 mg/mL stock solution of 6-BAP, which can be further diluted to desired working concentrations.

Materials:

  • 6-Benzylaminopurine (6-BAP) powder

  • 1N Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Distilled or deionized water

  • Volumetric flask (e.g., 100 mL)

  • Stir plate and stir bar

  • Sterile filter (0.22 µm) and syringe (optional, for sterilization)

  • Autoclave (optional, for sterilization)

Procedure:

  • Weigh 100 mg of 6-BAP powder and place it into a 100 mL volumetric flask.

  • Add 2-5 mL of 1N NaOH or KOH to the flask to dissolve the powder. Swirl gently until the powder is completely dissolved.

  • Once dissolved, add distilled or deionized water to bring the final volume to 100 mL. It is recommended to add the water while stirring to ensure the 6-BAP remains in solution.

  • Sterilize the stock solution. This can be achieved by autoclaving or by passing the solution through a 0.22 µm sterile filter.

  • Store the sterile stock solution at 2-8°C.

Protocol 2: Micropropagation of Nuphar lutea using 6-BAP

This protocol outlines the steps for the in vitro propagation of the endangered aquatic plant Nuphar lutea using rhizome explants.[5][6]

Materials:

  • Nuphar lutea rhizomes

  • 2% Sodium hypochlorite solution

  • Sterile distilled water

  • Murashige and Skoog (MS) medium

  • 6-BAP stock solution (1 mg/mL)

  • Sucrose

  • Agar or other gelling agent

  • Sterile culture vessels

  • Laminar flow hood

Procedure:

  • Collect fresh, healthy rhizomes from a Nuphar lutea plant.

  • Wash the rhizomes thoroughly under running tap water.

  • Surface sterilize the rhizomes by immersing them in a 2% sodium hypochlorite solution for a specified time (e.g., 10-15 minutes), followed by five rinses with sterile distilled water under a laminar flow hood.[6]

  • Prepare MS medium supplemented with 3% sucrose and solidified with a gelling agent.

  • Add 6-BAP to the MS medium to achieve a final concentration of 2.5 mg/L. Adjust the pH of the medium to 5.8 before autoclaving.

  • Aseptically cut the sterilized rhizomes into smaller segments and culture them on the prepared MS medium.

  • Incubate the cultures in a growth chamber under controlled conditions (e.g., 16:8 hour light:dark photoperiod at 25±2°C).

  • After approximately one month, new seedlings should appear from the rhizome segments.[5][6]

  • Once the plantlets are well-developed, they can be transferred to pots and gradually acclimatized to ex vitro conditions.

Protocol 3: Induction of Somatic Embryogenesis in Cenchrus ciliaris

This protocol details the induction of somatic embryogenesis from immature inflorescences of Cenchrus ciliaris through callus culture.[10]

Materials:

  • Immature inflorescences of Cenchrus ciliaris

  • Surface sterilization reagents (e.g., 70% ethanol, sodium hypochlorite)

  • MS medium

  • 6-BAP stock solution (1 mg/mL)

  • 2,4-Dichlorophenoxyacetic acid (2,4-D) stock solution

  • Sucrose

  • Gelling agent

  • Sterile culture vessels

  • Laminar flow hood

Procedure:

  • Callus Induction:

    • Collect immature inflorescences and surface sterilize them.

    • Prepare MS medium supplemented with 3 mg/L 2,4-D and 0.5 mg/L 6-BAP, along with 30 g/L sucrose.[10]

    • Culture the explants on this medium in the dark at 25±2°C to induce callus formation.

  • Establishment of Cell Suspension Culture:

    • Select friable calli and transfer them to liquid MS medium with the same hormone composition to establish a cell suspension culture.

  • Somatic Embryogenesis Induction:

    • Prepare a fresh MS medium containing 1 mg/L 2,4-D and 1 mg/L 6-BAP. This medium should also be supplemented with growth adjuvants such as 300 mg/L casein hydrolysate, 400 mg/L glutamine, and 300 mg/L proline.[10]

    • Transfer cell aggregates from the suspension culture to this medium.

    • Incubate the cultures under appropriate light and temperature conditions to promote the development of somatic embryos.

  • Plantlet Regeneration:

    • Once somatic embryos have matured, transfer them to a hormone-free MS medium for germination and further development into plantlets.

Protocol 4: General Assay for Assessing Anticancer Activity of 6-BAP Derivatives

While specific, detailed protocols for testing the anticancer activity of 6-BAP derivatives were not found in the search results, the following is a generalized protocol based on methods used for similar compounds.[13] This protocol should be optimized for specific cell lines and 6-BAP derivatives.

Materials:

  • Human cancer cell lines (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 6-BAP derivative to be tested, dissolved in a suitable solvent (e.g., DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of the 6-BAP derivative in the cell culture medium.

    • Add the different concentrations of the compound to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).[13]

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[13]

  • Formazan Solubilization:

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[13]

  • Data Acquisition:

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader. The absorbance is proportional to the number of viable cells.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the 6-BAP derivative compared to the vehicle control. Determine the IC50 value (the concentration that inhibits 50% of cell growth).

Mandatory Visualization

Cytokinin Signaling Pathway

The following diagram illustrates the two-component signaling pathway for cytokinins, which is initiated by the binding of a cytokinin like 6-BAP to a histidine kinase receptor.

Cytokinin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor CHASE Domain Histidine Kinase Domain Receiver Domain AHK Receptor (e.g., AHK2, AHK3, AHK4) ahp AHP receptor:rec->ahp Phosphotransfer arr_b Type-B ARR ahp->arr_b Phosphotransfer & Nuclear Import dna Cytokinin Response Genes arr_b->dna Transcriptional Activation arr_a Type-A ARR arr_a->arr_b Negative Feedback dna->arr_a Transcription & Translation bap 6-BAP (Cytokinin) bap->receptor:chase Binding

Caption: A simplified diagram of the cytokinin signaling pathway initiated by 6-BAP.

References

Application Notes and Protocols for Delaying Leaf Senescence with 6-Benzylaminopurine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leaf senescence is a highly regulated, degenerative process that ultimately leads to the death of the leaf. It is characterized by the breakdown of chlorophyll, proteins, and nucleic acids, leading to a decline in photosynthetic capacity and nutrient remobilization to other parts of the plant.[1] Cytokinins, a class of plant hormones, are well-established inhibitors of leaf senescence.[1][2][3] 6-Benzylaminopurine (BAP), a synthetic cytokinin, and its hydrochloride salt (BAP-HCl), are widely used to delay senescence in various plant species and detached plant organs.[3] These compounds help maintain the green color and photosynthetic activity of leaves for an extended period, making them valuable tools in agricultural research and for improving the post-harvest life of leafy vegetables.[3]

This document provides detailed application notes and experimental protocols for utilizing 6-Benzylaminopurine hydrochloride to delay senescence in leaf explants. It includes methodologies for solution preparation, leaf disc senescence assays, and the quantification of key senescence markers such as chlorophyll content and antioxidant enzyme activity.

Mechanism of Action

6-Benzylaminopurine, as a cytokinin, delays leaf senescence through a complex signaling pathway. The process is initiated by the perception of cytokinin by specific receptors, such as the Arabidopsis Histidine Kinase 3 (AHK3).[2][4] This binding triggers a phosphorelay cascade that ultimately activates Type-B Arabidopsis Response Regulators (ARRs), such as ARR2.[2][4] These activated transcription factors then regulate the expression of downstream genes, including Cytokinin Response Factor 6 (CRF6), which are involved in inhibiting senescence processes.[2] Key effects of BAP-induced signaling include the inhibition of chlorophyll degradation, maintenance of protein synthesis, and enhancement of antioxidant defense systems.[5][6][7]

Quantitative Data Summary

The following tables summarize the quantitative effects of 6-Benzylaminopurine (BAP) on key senescence-related parameters from various studies.

Table 1: Effect of 6-BAP on Chlorophyll Content in Leaf Tissue

Plant SpeciesBAP ConcentrationTreatment DurationChlorophyll Content (Compared to Control)Reference
Withania somnifera1.0 mg/L (+ 50 mg/L AdSO4)Not Specified0.719 mg/g (vs. lower concentrations)[8]
Withania somnifera2.5 mg/L (meta-Topolin)Not Specified0.887 mg/g (vs. BAP treatment)[7][8]
Ricinus communis (under Cu stress)15 µM (Foliar Spray)6 days106% increase (vs. Cu-stressed control)[9]
Soybean160 mg/L (Foliar Spray)5, 10, 15 daysSignificant increase in chlorophyll synthesis gene expression[10]

Table 2: Effect of 6-BAP on Antioxidant Enzyme Activity in Leaf Tissue

Plant SpeciesBAP ConcentrationEnzymeEnzyme Activity (Compared to Control)Reference
Olive ('Arbosana')2.5 mg/LSuperoxide Dismutase (SOD)36.15 units[11]
Olive ('Arbosana')2.5 mg/LPeroxidase (POD)0.75 units[11]
Olive ('Arbosana')2.5 mg/LCatalase (CAT)16.70 units[11]
Blueberry20 mg/LPhenylalanine ammonia-lyase (PAL)26% increase[12]
Blueberry20 mg/LGuaiacol Peroxidase (GPX)20% increase[12]
Olive (Sprouts)25 µM (Seed Priming)Phenylalanine ammonia-lyase (PAL)Significant increase[13]

Experimental Protocols

Protocol 1: Preparation of this compound (BAP-HCl) Stock Solution

Materials:

  • This compound (BAP-HCl) powder

  • 1 M Sodium Hydroxide (NaOH) or 1 M Potassium Hydroxide (KOH)

  • Distilled or deionized water

  • Sterile volumetric flask (e.g., 100 mL)

  • Magnetic stirrer and stir bar

  • Sterile filter (0.22 µm) and syringe or autoclave

Procedure:

  • Weighing: Accurately weigh the desired amount of BAP-HCl powder. For a 1 mg/mL stock solution, weigh 100 mg of BAP-HCl.

  • Dissolving: Transfer the powder to a sterile beaker or flask. Add a small volume (2-5 mL) of 1 M NaOH or 1 M KOH to dissolve the powder completely. BAP-HCl is sparingly soluble in water but dissolves in acidic or alkaline solutions.

  • Dilution: Once dissolved, add distilled or deionized water to bring the volume to slightly less than the final desired volume (e.g., 90 mL for a 100 mL stock).

  • Volume Adjustment: Transfer the solution to a 100 mL volumetric flask and add distilled water to reach the 100 mL mark.

  • Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile container. Alternatively, the solution can be autoclaved if BAP-HCl is known to be heat-stable under the specific conditions.

  • Storage: Store the sterile stock solution at 2-8°C in the dark.

Protocol 2: Leaf Disc Senescence Assay

Materials:

  • Healthy, fully expanded leaves from the plant of interest

  • Cork borer or a sharp blade

  • Petri dishes (sterile)

  • Filter paper (sterile)

  • BAP-HCl stock solution (from Protocol 1)

  • Sterile distilled water

  • Incubation chamber or growth room with controlled light and temperature

Procedure:

  • Leaf Disc Preparation:

    • Select healthy, mature, and uniform leaves.

    • Excise discs of a specific diameter (e.g., 1 cm) from the leaves using a cork borer, avoiding the midrib.

    • Alternatively, cut leaf squares of a defined size with a sharp blade.

  • Treatment Application:

    • Place two layers of sterile filter paper in each petri dish.

    • Moisten the filter paper with a known volume (e.g., 5 mL) of either sterile distilled water (control) or the desired concentration of BAP-HCl solution (e.g., 10, 20, 50 µM), prepared by diluting the stock solution.

    • Place the leaf discs on the moistened filter paper with the abaxial (lower) side in contact with the paper.

  • Incubation:

    • Seal the petri dishes with parafilm to prevent dehydration.

    • Incubate the petri dishes in the dark or under a specific light/dark cycle at a constant temperature (e.g., 25°C). Dark incubation is a common method to induce senescence.

  • Data Collection:

    • Observe and document the visual changes (e.g., yellowing) in the leaf discs at regular intervals (e.g., every 24 or 48 hours) for a period of several days (e.g., 5-10 days).

    • At each time point, collect a subset of leaf discs from each treatment for quantitative analysis (e.g., chlorophyll content, antioxidant enzyme activity).

Protocol 3: Quantification of Total Chlorophyll Content

Materials:

  • Leaf discs from the senescence assay

  • 80% Acetone or Dimethyl sulfoxide (DMSO)

  • Mortar and pestle or tissue homogenizer

  • Centrifuge and centrifuge tubes

  • Spectrophotometer

  • Cuvettes

Procedure:

  • Sample Preparation:

    • Record the fresh weight of the leaf discs.

    • Homogenize the leaf tissue in a known volume of 80% acetone or DMSO using a mortar and pestle or a tissue homogenizer. Perform this step under dim light to prevent chlorophyll degradation.

  • Extraction:

    • Transfer the homogenate to a centrifuge tube.

    • Centrifuge at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the cell debris.

  • Spectrophotometry:

    • Carefully collect the supernatant containing the extracted chlorophyll.

    • Measure the absorbance of the supernatant at 645 nm and 663 nm for acetone extracts, or at 649 nm and 665 nm for DMSO extracts, using a spectrophotometer. Use 80% acetone or DMSO as a blank.

  • Calculation:

    • Calculate the total chlorophyll concentration using the following equations (Arnon's equations for 80% acetone):

      • Chlorophyll a (mg/L) = (12.7 * A663) - (2.69 * A645)

      • Chlorophyll b (mg/L) = (22.9 * A645) - (4.68 * A663)

      • Total Chlorophyll (mg/L) = (20.2 * A645) + (8.02 * A663)

    • Express the chlorophyll content as mg/g of fresh weight.

Protocol 4: Assay of Antioxidant Enzyme Activity (Example: Superoxide Dismutase - SOD)

Materials:

  • Leaf discs from the senescence assay

  • Extraction buffer (e.g., potassium phosphate buffer, pH 7.8, containing EDTA and PVPP)

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.8, containing EDTA, methionine, NBT, and Triton X-100)

  • Riboflavin

  • Spectrophotometer

  • Cuvettes

  • Light source (e.g., fluorescent lamp)

Procedure:

  • Enzyme Extraction:

    • Homogenize a known weight of leaf tissue in ice-cold extraction buffer.

    • Centrifuge the homogenate at 4°C (e.g., 15,000 x g for 20 minutes).

    • Collect the supernatant, which contains the crude enzyme extract.

  • Assay:

    • Prepare a reaction mixture containing the assay buffer and the enzyme extract.

    • Initiate the reaction by adding riboflavin and exposing the mixture to a light source for a specific duration (e.g., 15 minutes). The reaction is based on the inhibition of the photochemical reduction of nitroblue tetrazolium (NBT).

    • A control reaction without the enzyme extract should be run in parallel.

  • Measurement:

    • Measure the absorbance of the reaction mixture at 560 nm.

  • Calculation:

    • One unit of SOD activity is typically defined as the amount of enzyme required to cause 50% inhibition of the NBT photoreduction rate.

    • Calculate the SOD activity and express it as units/mg of protein.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_analysis Analysis prep_bap Prepare BAP-HCl Stock Solution treatment Place Leaf Discs on Filter Paper with Control (Water) or BAP-HCl prep_bap->treatment prep_leaf Excise Leaf Discs (e.g., 1 cm diameter) prep_leaf->treatment incubation Incubate in Petri Dishes (Dark, 25°C) treatment->incubation visual Visual Observation (Daily) incubation->visual Time Points chloro Chlorophyll Quantification (Spectrophotometry) incubation->chloro Time Points enzyme Antioxidant Enzyme Assays (e.g., SOD, CAT) incubation->enzyme Time Points signaling_pathway BAP 6-Benzylaminopurine (BAP) Receptor Cytokinin Receptor (e.g., AHK3) BAP->Receptor Phosphorelay Histidine Phosphotransfer Proteins (AHPs) Receptor->Phosphorelay Phosphorylation ARR_B Type-B Response Regulators (e.g., ARR2) (Activation) Phosphorelay->ARR_B Phosphorylation CRF Cytokinin Response Factors (e.g., CRF6) ARR_B->CRF Transcriptional Regulation SAGs Senescence-Associated Genes (SAGs) (Downregulation) CRF->SAGs Inhibition Senescence Delayed Leaf Senescence CRF->Senescence Directly/Indirectly Inhibits SAGs->Senescence Leads to

References

Application Notes and Protocols: Experimental Design for Testing 6-BAP Efficacy in Crop Improvement

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

6-Benzylaminopurine (6-BAP), also known as benzyl adenine, is a first-generation synthetic cytokinin, a class of plant growth regulators pivotal to plant development.[1] It plays a crucial role in stimulating cell division, differentiation, and overall growth.[2] Its applications in agriculture and biotechnology are extensive, ranging from promoting shoot proliferation in micropropagation and stimulating seed germination to enhancing fruit set and delaying senescence in harvested produce.[3][4] Understanding the precise mechanism and designing robust experiments to test its efficacy are critical for leveraging its full potential in crop improvement. These notes provide a detailed overview of the 6-BAP signaling pathway, a comprehensive experimental workflow, and specific protocols for evaluating its impact on various aspects of plant growth and yield.

Mechanism of Action: Cytokinin Signaling Pathway

Cytokinins like 6-BAP are perceived by sensor histidine kinases (HKs) located in the endoplasmic reticulum membrane.[5] This binding initiates a phosphorelay signal transduction cascade. The signal is transferred from the HKs to histidine phosphotransfer proteins (HPs) in the cytoplasm, which then shuttle the signal into the nucleus. Inside the nucleus, HPs phosphorylate response regulators (RRs), which are transcription factors. The activation of these RRs leads to the expression of cytokinin-responsive genes, triggering a wide array of physiological responses such as cell division, shoot initiation, and inhibition of root growth.[5]

Cytokinin_Signaling_Pathway cluster_extracellular Extracellular Space / ER Lumen cluster_membrane Cell Membrane / ER Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BAP 6-BAP (Cytokinin) HK Histidine Kinase (Receptor) BAP->HK Binding & Autophosphorylation HP Histidine Phosphotransfer Protein (HP) HK->HP Phosphorelay RR Response Regulator (RR - Transcription Factor) HP->RR Phosphorylation Gene Cytokinin-Responsive Genes RR->Gene Activation Response Physiological Responses (e.g., Cell Division, Growth) Gene->Response Expression Leads To

Caption: Simplified Cytokinin (6-BAP) signaling pathway.

General Experimental Workflow

A systematic approach is essential for accurately quantifying the effects of 6-BAP. The workflow should include dose-response studies, appropriate controls, and robust data analysis. The following diagram outlines a logical progression for a typical experiment.

Experimental_Workflow A 1. Hypothesis Formulation (e.g., 6-BAP increases shoot proliferation) B 2. Experimental Design - Select Plant Material (Explants, Seeds, Plants) - Define 6-BAP Concentrations (e.g., 0, 0.5, 1.0, 2.5, 5.0 mg/L) - Include Controls (0 mg/L 6-BAP) - Determine Replicates (n ≥ 3) A->B C 3. Protocol Execution - Prepare Media/Solutions - Apply 6-BAP (In vitro, Foliar Spray, Seed Priming) - Maintain Growth Conditions (Light, Temp, Humidity) B->C D 4. Data Collection - Morphological (Height, Shoot #) - Physiological (Chlorophyll, RWC) - Yield (Fruit #, Seed Weight) C->D E 5. Statistical Analysis - ANOVA - Mean Comparison (e.g., Tukey's HSD) - p < 0.05 significance D->E F 6. Interpretation & Conclusion - Summarize Findings - Determine Optimal Concentration - Relate to Hypothesis E->F

Caption: General workflow for testing 6-BAP efficacy.

Application Protocols

Protocol 1: Preparation of 1 mg/mL 6-BAP Stock Solution

6-BAP powder is not readily soluble in water. A common practice is to dissolve it in a small amount of a strong base before diluting it with water.

Materials:

  • 6-BAP powder

  • 1N Sodium Hydroxide (NaOH)

  • Sterile distilled water

  • 50 mL sterile conical tube or volumetric flask

  • Magnetic stirrer and stir bar (optional)

  • Sterile filter (0.22 µm) and syringe

Procedure:

  • Weigh 50 mg (0.05 g) of 6-BAP powder and place it into a sterile beaker or flask.

  • Add 2-3 mL of 1N NaOH dropwise while stirring until the powder is completely dissolved.[6]

  • Transfer the dissolved solution to a 50 mL sterile conical tube or volumetric flask.

  • Add sterile distilled water to bring the final volume to 50 mL.[6] This results in a final concentration of 1 mg/mL.

  • Mix the solution thoroughly.

  • For sterile applications like tissue culture, sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile container.

  • Store the stock solution at -20°C for long-term use or at 4°C for short-term use.[5]

Protocol 2: In Vitro Shoot Proliferation Assay

This protocol is designed to determine the optimal 6-BAP concentration for inducing multiple shoots from explants in a tissue culture system.

Materials:

  • Plant explants (e.g., shoot tips, nodal segments)

  • Murashige and Skoog (MS) medium or other suitable basal medium.[7]

  • Sucrose (30 g/L)

  • Gelling agent (e.g., Agar, 6-8 g/L)

  • 1 mg/mL 6-BAP stock solution

  • Culture vessels (e.g., test tubes, petri dishes)

  • Sterile workspace (laminar flow hood)

  • Autoclave

Procedure:

  • Prepare the MS basal medium according to the manufacturer's instructions. Add 30 g/L of sucrose.

  • Divide the medium into separate flasks for each treatment group.

  • Using the 1 mg/mL stock solution, add the required amount of 6-BAP to each flask to achieve the desired final concentrations (e.g., 0, 0.5, 1.0, 2.5, 5.0 mg/L). The '0 mg/L' group serves as the negative control.

  • Adjust the pH of the media to 5.7-5.8.

  • Add the gelling agent and heat until it is completely dissolved.

  • Dispense the media into culture vessels and autoclave at 121°C and 15 psi for 20 minutes.[4]

  • Once the media has solidified, place one sterile explant into each culture vessel under a laminar flow hood.

  • Incubate the cultures at 25±2°C with a 16-hour photoperiod.[8]

  • After 4-6 weeks, record data on the number of shoots per explant, shoot length, and overall culture health.

Data Presentation: In Vitro Shoot Proliferation of Musa acuminata

6-BAP (mg/L)Mean Shoots per Explant (± SE)Mean Shoot Length (cm ± SE)
0.0 (Control)1.0 ± 0.05.2 ± 0.4
1.02.5 ± 0.34.8 ± 0.3
2.514.7 ± 0.5[9]3.5 ± 0.2
3.04.2 ± 0.2[9]3.1 ± 0.3
5.03.1 ± 0.42.5 ± 0.2
Protocol 3: Seed Germination and Seedling Growth Assay

This protocol evaluates the effect of 6-BAP on seed germination rates and early seedling development.

Materials:

  • Viable seeds of the target crop

  • 6-BAP solutions at various concentrations (e.g., 0, 10, 25, 50 µM)

  • Petri dishes with sterile filter paper

  • Growth chamber or incubator

  • Forceps

Procedure:

  • Surface sterilize seeds using a standard protocol (e.g., 70% ethanol for 1 minute, followed by 10% bleach solution for 10 minutes, and rinsed 3-5 times with sterile water).

  • Prepare petri dishes by placing two layers of sterile filter paper in each.

  • Add 5 mL of the respective 6-BAP treatment solution to each petri dish. The '0 µM' group (using only sterile water) is the control.

  • Place a predetermined number of seeds (e.g., 30-50) evenly spaced on the filter paper in each dish.[10] Ensure at least 3-4 replicates per treatment.

  • Seal the petri dishes with parafilm to maintain humidity.

  • Incubate the dishes in a growth chamber at an appropriate temperature and light cycle for the species.

  • Record the number of germinated seeds daily for 7-10 days. A seed is considered germinated when the radicle emerges.

  • After a set period (e.g., 10 days), measure seedling parameters such as root length, shoot length, and fresh weight.[10]

Data Presentation: Effect of 6-BAP on Wheat Seedling Growth

6-BAP (µM)Germination Rate (%)Mean Shoot Length (cm ± SE)Mean Root Length (cm ± SE)Fresh Weight (mg ± SE)
0 (Control)9210.5 ± 0.78.2 ± 0.6150 ± 12
109512.1 ± 0.57.5 ± 0.5165 ± 10
259613.5 ± 0.66.8 ± 0.4178 ± 11
509411.8 ± 0.85.1 ± 0.7160 ± 13
Protocol 4: Foliar Application for Yield Enhancement in Field Trials

This protocol details a field-based experiment to assess the impact of foliar 6-BAP application on crop yield and its components.

Materials:

  • Crop plants established in a field with a randomized complete block design.

  • 6-BAP solutions at various concentrations (e.g., 0, 25, 50, 75, 100 µM).[11]

  • A surfactant/wetting agent (e.g., Tween-20) to ensure uniform leaf coverage.

  • Backpack sprayer or handheld spray bottle.

  • Personal Protective Equipment (PPE).

Procedure:

  • Design the field trial with multiple blocks to account for field variability. Each block should contain plots for all treatments, including a control. A split-plot design may also be used.[12]

  • Prepare the 6-BAP spray solutions, adding a surfactant at the recommended rate (e.g., 0.1% v/v). The control solution should contain only water and the surfactant.

  • Apply the foliar spray at a specific developmental stage, such as the onset of flowering, as this is often a critical period.[11]

  • Spray the plants until the foliage is thoroughly wet but before runoff occurs. To prevent drift, apply on a calm day and use shields if necessary.

  • Maintain standard agronomic practices (irrigation, fertilization, pest control) uniformly across all plots throughout the growing season.

  • At maturity, harvest the plants from a pre-defined area within the center of each plot to avoid edge effects.

  • Measure yield components such as the number of heads/pods per plant, number of seeds per head/pod, 1000-seed weight, and total seed yield per unit area.[11][12]

Data Presentation: Effect of Foliar 6-BAP on Safflower Yield

6-BAP (µM)Heads per Plant (± SE)Seeds per Head (± SE)1000-Seed Weight (g ± SE)Seed Yield ( kg/ha ± SE)
0 (Control)15.2 ± 1.125.6 ± 2.038.5 ± 1.51850 ± 95
2516.8 ± 1.327.1 ± 1.839.1 ± 1.22010 ± 110
5018.1 ± 1.029.5 ± 2.140.5 ± 1.42150 ± 105
7518.5 ± 1.230.2 ± 1.941.2 ± 1.32175 ± 120[11]
10017.9 ± 1.428.8 ± 2.340.8 ± 1.62110 ± 130

References

Troubleshooting & Optimization

Troubleshooting 6-Benzylaminopurine hydrochloride solubility issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Benzylaminopurine hydrochloride (6-BAP HCl).

Frequently Asked Questions (FAQs)

1. What is 6-Benzylaminopurine (6-BAP) and this compound (6-BAP HCl)?

6-Benzylaminopurine (also known as 6-BAP or BA) is a first-generation synthetic cytokinin, a class of plant growth regulators that promote cell division and growth.[1] It is widely used in plant tissue culture and agriculture.[2] this compound is the hydrochloride salt of 6-BAP, which is expected to have greater solubility in aqueous solutions.

2. What are the primary applications of 6-Benzylaminopurine?

6-BAP is utilized for various applications in plant biology, including:

  • Inducing shoot formation and proliferation in plant tissue culture.[2]

  • Stimulating fruit set and development.[1]

  • Delaying senescence (aging) in plants and post-harvest vegetables.[1]

  • Promoting lateral bud growth.[2]

In cellular research, cytokinin analogues have been studied for their effects on protein kinases.[3]

3. In what solvents can I dissolve this compound?

While 6-BAP free base has low water solubility, 6-BAP HCl is more soluble in water. For the free base, common solvents include:

  • Aqueous alkali solutions: 1N NaOH or 1N KOH are frequently used to dissolve 6-BAP for aqueous stock solutions.[4][5]

  • Organic solvents: Dimethyl sulfoxide (DMSO) and ethanol are effective solvents.[6][7]

  • Acidic solutions: Glacial acetic acid and 0.1M HCl can also be used.[8][9]

It is a common practice to first dissolve the powder in a small amount of a strong solvent like NaOH or DMSO and then dilute it with water.[10]

Solubility Data

The following table summarizes the solubility of 6-Benzylaminopurine (the free base, as data for the hydrochloride is less commonly reported) in various solvents.

SolventSolubilityTemperatureNotes
Water~60 mg/L20°CSlightly soluble.[6]
Water0.44 g/L15°C[11]
DMSO~45 mg/mLNot specifiedFresh, non-hygroscopic DMSO is recommended for best results.[7]
DMSO50 mg/mLNot specifiedMay require sonication to fully dissolve.[12]
1M NaOHSolubleNot specifiedA common solvent for preparing aqueous stock solutions.[8]
Glacial Acetic Acid50 mg/mLNot specifiedHeating may be required.[8]
EthanolInsoluble/Slightly SolubleNot specified[7]

Experimental Protocols

Protocol 1: Preparation of a 1 mg/mL 6-BAP Stock Solution in Aqueous Alkali

This protocol is suitable for preparing a stock solution for plant tissue culture media.

Materials:

  • 6-Benzylaminopurine powder

  • 1N Sodium Hydroxide (NaOH) or 1N Potassium Hydroxide (KOH)

  • Distilled or deionized water

  • Sterile volumetric flask

  • Magnetic stirrer and stir bar

Procedure:

  • Weigh out the desired amount of 6-BAP powder. For a 1 mg/mL solution, you would use 100 mg of 6-BAP for a final volume of 100 mL.

  • Transfer the powder to the volumetric flask.

  • Add a small volume (e.g., 2-5 mL for 100 mg of powder) of 1N NaOH or 1N KOH to the flask.[13]

  • Gently swirl or use a magnetic stirrer on a low setting to dissolve the powder completely.

  • Once the powder is fully dissolved, slowly add distilled or deionized water to bring the solution to the final desired volume. It is important to add the water while stirring to prevent precipitation.[14]

  • For sterile applications, the stock solution can be filter-sterilized through a 0.22 µm filter. Some studies suggest that 6-BAP solutions are stable through one autoclave cycle.[15]

  • Store the stock solution at 2-8°C for short-term storage or at -20°C for long-term storage.[5]

Protocol 2: Preparation of a 6-BAP Stock Solution in DMSO

This protocol is often used for in vitro cellular assays.

Materials:

  • 6-Benzylaminopurine powder

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Weigh out the desired amount of 6-BAP powder under sterile conditions.

  • Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired concentration (e.g., for a 50 mg/mL stock, add 1 mL of DMSO to 50 mg of 6-BAP).

  • Vortex or sonicate the solution until the 6-BAP is completely dissolved.[12]

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the DMSO stock solution at -20°C or -80°C.

Troubleshooting Guide

Issue: My this compound powder is not dissolving in water.

  • Cause: Although the hydrochloride salt is more water-soluble than the free base, its solubility in neutral water may still be limited.

  • Solution:

    • Try gently warming the solution.

    • If warming does not work, add a small amount of 1N NaOH or 1N KOH dropwise while stirring until the powder dissolves. Be mindful that this will make the solution alkaline.

    • Alternatively, dissolve the powder in a small amount of DMSO or ethanol first, and then slowly add this solution to your aqueous medium while stirring vigorously.

Issue: A precipitate formed after I diluted my alkaline stock solution of 6-BAP into my culture medium.

  • Cause: The pH of your final solution may be too low to keep the 6-BAP dissolved. 6-BAP is less soluble at neutral or acidic pH.

  • Solution:

    • Ensure rapid and thorough mixing when adding the alkaline stock solution to the medium to avoid localized high concentrations and pH gradients.

    • Check the pH of the final medium. If it is too acidic, you may need to adjust the pH of the medium before or after adding the 6-BAP stock solution. For most plant applications, a pH of 5.5 - 7.0 is optimal.[16]

Issue: My 6-BAP solution appears cloudy or has a precipitate after storage.

  • Cause: The compound may be precipitating out of solution, especially at lower temperatures if the concentration is near its solubility limit.

  • Solution:

    • Gently warm the solution and swirl to see if the precipitate redissolves.

    • Before use, ensure the solution is at room temperature and fully dissolved.

    • For long-term storage, consider preparing a more concentrated stock in a stronger solvent like DMSO and diluting it just before use.

    • Store aqueous stock solutions at the recommended temperature (2-8°C for short-term, -20°C for long-term) and protect them from light.[5][13]

Visual Guides

Troubleshooting Workflow for 6-BAP HCl Solubility

G start Start: 6-BAP HCl Solubility Issue solvent Is the solvent appropriate? (e.g., water, DMSO, NaOH) start->solvent concentration Is the concentration too high? solvent->concentration Yes ph Is the pH of the final solution optimal? solvent->ph No, using aqueous solvent temperature Has temperature been used to aid dissolution? concentration->temperature No precipitate Precipitate remains concentration->precipitate Yes mixing Was the mixing procedure adequate? ph->mixing Yes ph->precipitate No temperature->mixing No dissolved Solution is clear temperature->dissolved Yes storage Was the solution stored correctly? mixing->storage Yes mixing->precipitate No storage->dissolved Yes storage->precipitate No

Caption: A flowchart for troubleshooting solubility issues with this compound.

Cytokinin Signaling Pathway

CytokininSignaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BAP 6-BAP (Cytokinin) Receptor Histidine Kinase Receptor (AHK) BAP->Receptor Binds to AHP Histidine Phosphotransfer Protein (AHP) Receptor->AHP Phosphorylates ARR_B Type-B Response Regulator (ARR-B) AHP->ARR_B Phosphorylates GeneExpression Cytokinin-Responsive Gene Expression ARR_B->GeneExpression Activates ARR_A Type-A Response Regulator (ARR-A) ARR_A->ARR_B Inhibits GeneExpression->ARR_A Induces

Caption: Simplified diagram of the cytokinin signaling pathway initiated by 6-BAP.

References

Technical Support Center: Preventing 6-BAP Precipitation in Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the precipitation of 6-Benzylaminopurine (6-BAP) in culture media.

Troubleshooting Guides

Issue: 6-BAP precipitates immediately upon addition to water or buffer.

Answer:

This is a common issue arising from the low water solubility of 6-BAP.[1][2] 6-BAP is not readily soluble in neutral pH water. To resolve this, you must first dissolve it in a suitable solvent before adding it to your aqueous media.

Solutions:

  • Alkaline Dissolution: 6-BAP is readily soluble in alkaline solutions.[2][3]

    • Use a small amount of 1N Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) to dissolve the 6-BAP powder.[3][4] Typically, a few drops to 2-5 mL are sufficient to dissolve 100 mg of 6-BAP.

    • Stir until the powder is completely dissolved. Using a magnetic stirrer can expedite this process.[2]

    • Once dissolved, you can bring the solution to your final desired volume with distilled water.[4]

  • Organic Solvents:

    • Ethanol or Dimethyl Sulfoxide (DMSO) can also be used to dissolve 6-BAP.[5][6]

    • Dissolve the 6-BAP powder in a small volume of the chosen solvent before adding it to the final volume of water or media.

Issue: 6-BAP stock solution is clear, but precipitation occurs when added to the culture medium.

Answer:

This often indicates an interaction between the 6-BAP stock solution and the components of your culture medium, or a significant change in pH.

Solutions:

  • pH Adjustment:

    • The pH of your culture medium is critical. Murashige and Skoog (MS) medium, for example, has a pH of around 5.7-5.8 for optimal plant growth.[7][8]

    • If you used a strong base like NaOH to dissolve your 6-BAP, the stock solution will be highly alkaline. Adding this directly to your media can cause a localized increase in pH, leading to the precipitation of both 6-BAP and other media components like phosphates.[2]

    • Best Practice: After preparing your 6-BAP stock solution, and before adding it to the media, adjust the pH of the stock solution to be closer to that of your final culture medium. You can use a dilute acid like HCl to carefully lower the pH.[2]

  • Order of Addition:

    • When preparing your culture medium from individual stock solutions, add the 6-BAP stock solution after all other components have been dissolved and the pH of the medium has been adjusted.

    • Add the 6-BAP stock solution slowly while stirring the medium to ensure rapid and even dispersal.

  • Temperature:

    • Ensure your culture medium is at room temperature before adding the 6-BAP stock solution. Adding it to a cold solution can decrease its solubility and promote precipitation.[9]

Issue: The culture medium is initially clear but becomes cloudy or forms a precipitate after autoclaving or storage.

Answer:

Precipitation after autoclaving or during storage is often due to the high temperature and pressure of autoclaving or temperature fluctuations during storage, which can affect the stability and solubility of media components.

Solutions:

  • Filter Sterilization:

    • For heat-sensitive compounds like some plant growth regulators, filter sterilization is a preferable alternative to autoclaving.

    • Prepare your basal medium and autoclave it. Allow the medium to cool to around 40-50°C.

    • Prepare your 6-BAP stock solution, filter-sterilize it using a 0.22 µm syringe filter, and then add it to the cooled, autoclaved medium.

  • Storage Conditions:

    • Store your prepared media and 6-BAP stock solutions at the recommended temperature, typically 2-8°C, to maintain stability.[10][11] Avoid repeated freeze-thaw cycles.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve 6-BAP?

A1: The most common and effective method for plant tissue culture applications is to use a dilute solution of Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH).[3][4] Ethanol and Dimethyl Sulfoxide (DMSO) are also effective solvents.[5][6]

Q2: At what concentration should I prepare my 6-BAP stock solution?

A2: A common stock solution concentration is 1 mg/mL.[4] This allows for easy and accurate dilution to the final working concentration in your culture medium.

Q3: Can I autoclave my culture medium after adding 6-BAP?

A3: While 6-BAP is relatively heat-stable, autoclaving can sometimes lead to precipitation, especially in complex media. To minimize this risk, it is best practice to add filter-sterilized 6-BAP to the autoclaved and cooled medium.

Q4: Why did my 6-BAP precipitate out of my stock solution during storage in the refrigerator?

A4: This can happen if the concentration of 6-BAP in your stock solution is too high for the storage temperature. Lower temperatures decrease the solubility of many compounds.[9] Ensure your stock solution is stored at a temperature that maintains its solubility, or consider preparing a more dilute stock solution.

Q5: Can the type of culture medium affect 6-BAP precipitation?

A5: Yes. Complex media like Murashige and Skoog (MS) contain various salts, including phosphates, which can interact with 6-BAP, especially at higher pH, leading to precipitation. The likelihood of precipitation can be higher in media with high concentrations of certain ions.

Data Presentation

Table 1: Solubility of 6-BAP in Various Solvents

SolventSolubilityNotes
Water (15°C)0.044 g/L[1]Very poorly soluble at neutral pH.
Water (20°C)60 mg/L[12]Solubility increases slightly with temperature.
1N NaOHReadily SolubleCommonly used for preparing stock solutions.
EthanolSlightly Soluble[3]Can be used as a solvent for stock solutions.
DMSO~34.62 mg/mL[5]Effective solvent, sonication may be needed.

Experimental Protocols

Protocol 1: Preparation of a 1 mg/mL 6-BAP Stock Solution using NaOH
  • Weighing: Accurately weigh 100 mg of 6-BAP powder.

  • Initial Dissolution: Place the 6-BAP powder in a sterile beaker or flask. Add 2-5 mL of 1N NaOH and stir with a sterile magnetic stir bar until the powder is completely dissolved.

  • Volume Adjustment: Once dissolved, slowly add sterile distilled water to bring the final volume to 100 mL. Continue stirring to ensure the solution remains homogenous.

  • pH Adjustment (Optional but Recommended): Carefully adjust the pH of the stock solution to be closer to your final media pH (e.g., 5.8) using dilute HCl.

  • Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile container.

  • Storage: Store the stock solution at 2-8°C.

Protocol 2: Preparation of Murashige and Skoog (MS) Medium with 6-BAP
  • Prepare Basal MS Medium: Prepare the MS basal salt mixture and any other components (e.g., vitamins, sucrose) according to standard protocols.[7][8] Dissolve all components in distilled water.

  • pH Adjustment: Adjust the pH of the MS medium to 5.7-5.8 using 1N NaOH or 1N HCl.[7]

  • Volume Adjustment: Bring the medium to the final desired volume with distilled water.

  • Autoclaving: Autoclave the MS medium at 121°C and 15 psi for 20 minutes.

  • Cooling: Allow the autoclaved medium to cool to approximately 40-50°C.

  • Adding 6-BAP: Aseptically add the required volume of your sterile 1 mg/mL 6-BAP stock solution to the cooled medium to achieve your desired final concentration. For example, to achieve a final concentration of 1 mg/L, add 1 mL of the stock solution to 1 L of medium.

  • Mixing and Dispensing: Gently swirl the medium to ensure the 6-BAP is evenly distributed. Dispense the medium into sterile culture vessels in a laminar flow hood.

Mandatory Visualizations

experimental_workflow cluster_stock_prep 6-BAP Stock Solution Preparation cluster_media_prep Culture Medium Preparation weigh Weigh 6-BAP Powder dissolve Dissolve in 1N NaOH weigh->dissolve adjust_vol Adjust Volume with dH2O dissolve->adjust_vol ph_adjust_stock Adjust pH of Stock (Optional) adjust_vol->ph_adjust_stock filter_sterilize Filter Sterilize (0.22 µm) ph_adjust_stock->filter_sterilize store_stock Store at 2-8°C filter_sterilize->store_stock add_bap Aseptically Add 6-BAP Stock to Medium store_stock->add_bap prep_basal Prepare Basal Medium ph_adjust_media Adjust Medium pH prep_basal->ph_adjust_media autoclave Autoclave Medium ph_adjust_media->autoclave cool Cool Medium to 40-50°C autoclave->cool cool->add_bap mix_dispense Mix and Dispense add_bap->mix_dispense

Caption: Experimental workflow for preparing and adding 6-BAP to culture media.

cytokinin_signaling CK Cytokinin (6-BAP) AHK Histidine Kinase Receptor (AHK) CK->AHK Binds P1 P AHK->P1 Autophosphorylation AHP Histidine Phosphotransfer Protein (AHP) P1->AHP Phospho-relay P2 P ARR_B Type-B Response Regulator (ARR-B) P2->ARR_B Phosphorylation P3 P DNA Target Gene Promoters P3->DNA Binds to Transcription Transcription Activation DNA->Transcription ARR_A Type-A Response Regulator (ARR-A) Transcription->ARR_A Induces Expression ARR_A->AHK Inhibits ARR_A->ARR_B Inhibits Feedback Negative Feedback

Caption: The two-component cytokinin signaling pathway activated by 6-BAP.

References

Technical Support Center: Optimizing 6-Benzylaminopurine Hydrochloride (BAP-HCl) Concentration

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing 6-Benzylaminopurine hydrochloride (BAP-HCl) concentration in your plant tissue culture experiments. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in achieving optimal results.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the use of BAP-HCl in plant tissue culture.

Question: What is the typical working concentration of 6-Benzylaminopurine (BAP)?

Answer: The optimal concentration of BAP varies significantly depending on the plant species, the type of explant used, and the desired outcome (e.g., shoot proliferation, callus induction).[1] However, a general working range is typically between 0.1 to 5.0 mg/L.[2] For specific examples, banana cultures may require a higher range of 5-10 mg/L for optimal shoot multiplication, while blackberry cultures have been successful with 1.0 to 2.0 mg/L.[2]

Question: My explants are turning brown and dying. What could be the cause?

Answer: Browning of explants is often due to oxidative stress, where phenolic compounds are released from the cut surfaces of the explant. This can be toxic to the plant tissue. While BAP concentration can influence this, other factors are often involved.

  • Troubleshooting Steps:

    • Antioxidants: Add antioxidants like ascorbic acid or citric acid to the culture medium.

    • Dark Treatment: Initially culture the explants in the dark for a few days to reduce the activity of polyphenol oxidase.

    • Subculture: Frequently transfer the explants to fresh medium to avoid the accumulation of toxic compounds.

    • Explant Choice: Use younger, healthier explants which may be less prone to phenolic browning.

Question: I am observing callus formation instead of shoot proliferation. How can I promote shoot development?

Answer: The balance between auxins and cytokinins in the culture medium is crucial for morphogenesis. An excess of auxin relative to cytokinin often promotes callus formation, while a higher cytokinin-to-auxin ratio typically induces shoot formation. BAP is a cytokinin used to stimulate shoot development.[3]

  • Troubleshooting Steps:

    • Adjust Hormone Ratio: Decrease the concentration of any auxins (e.g., NAA, IBA) in your medium or increase the BAP concentration.

    • Optimize BAP Concentration: While a high BAP concentration is expected to induce shoots, an excessively high concentration can be inhibitory. It is crucial to test a range of BAP concentrations to find the optimum for your specific plant species. For example, in yam, a lower concentration of 0.5 mg/L BAP was found to be optimal for shoot proliferation, with higher concentrations leading to a decrease.[4]

    • Explant Type: The type and orientation of the explant can influence its developmental pathway. Ensure you are using an appropriate explant for shoot induction (e.g., nodal cuttings, shoot tips).

Question: My shoots appear glassy and water-soaked (vitrification/hyperhydricity). What can I do to prevent this?

Answer: Vitrification is a physiological disorder that can be caused by several factors in the culture environment, including high humidity and high cytokinin concentrations.

  • Troubleshooting Steps:

    • Reduce BAP Concentration: High levels of BAP can sometimes lead to hyperhydricity. Try reducing the concentration in your medium.

    • Increase Agar/Gelling Agent Concentration: A higher concentration of the gelling agent can reduce the water potential of the medium, which may help alleviate vitrification.

    • Improve Gas Exchange: Ensure adequate gas exchange by using vented culture vessel lids or by opening the vessels periodically in a sterile environment.

    • Reduce Humidity: Lower the relative humidity in the growth chamber if possible.

Question: How do I prepare a stock solution of BAP-HCl?

Answer: BAP is sparingly soluble in water but can be dissolved in a small amount of a solvent before being added to the culture medium.

  • Protocol:

    • To prepare a 1 mg/mL stock solution, weigh out 100 mg of BAP powder.

    • Dissolve the BAP in a small amount of 1N NaOH or 1N HCl.

    • Slowly add distilled water while stirring until the BAP is completely dissolved.

    • Bring the final volume to 100 mL with distilled water.

    • Store the stock solution at 2-8°C.[2]

Data on Optimal BAP Concentrations for Various Plant Species

The following table summarizes effective BAP concentrations for shoot proliferation in different plant species as reported in various studies.

Plant SpeciesExplant TypeOptimal BAP Concentration (mg/L)Notes
Banana (Musa sp. 'Farta Velhaco')Shoot tips2.5Higher concentrations (4.0 mg/L) were found to reduce the number of shoots.[5][6]
Banana (Musa sp.)Shoot tips5.0 - 10.0General recommendation for shoot multiplication.[2]
Blackberry (Rubus sp.)Not specified1.0 - 2.0Effective for micropropagation.[2]
Yam (Dioscorea spp.)Nodal cuttings0.5Higher concentrations led to decreased proliferation.[4]
Nuphar luteaRhizome2.5Produced the highest number of seedlings per explant.[7]
Black Ginger (Kaempferia parviflora)Not specified2.5Optimal for shoot proliferation.[8]
Quercus palustrisShoots0.3 (in combination with 0.4 mg/L Kinetin)This combination yielded the highest proliferation coefficient.[9]

Experimental Protocols

General Protocol for Optimizing BAP Concentration for Shoot Proliferation

This protocol outlines a general method for determining the optimal BAP concentration for a specific plant species.

  • Explant Preparation:

    • Select healthy, young explants (e.g., shoot tips, nodal segments) from the source plant.

    • Surface sterilize the explants using a standard protocol (e.g., washing with detergent, followed by treatment with 70% ethanol and a sodium hypochlorite solution, and rinsing with sterile distilled water).[7]

  • Culture Medium Preparation:

    • Prepare a basal medium such as Murashige and Skoog (MS) or Woody Plant Medium (WPM), supplemented with sucrose (typically 30 g/L) and a gelling agent (e.g., agar or gellan gum).[3][5]

    • Adjust the pH of the medium to the desired level (usually around 5.8) before adding the gelling agent and autoclaving.[5]

    • After autoclaving and cooling the medium to about 40-50°C, add filter-sterilized BAP from a stock solution to achieve a range of final concentrations (e.g., 0, 0.5, 1.0, 2.0, 4.0 mg/L). It is also common to use BAP in combination with a low concentration of an auxin like NAA or IBA.[2]

    • Dispense the medium into sterile culture vessels.

  • Inoculation and Incubation:

    • Aseptically place one explant into each culture vessel.

    • Incubate the cultures in a growth chamber under controlled conditions of temperature, light intensity, and photoperiod.

  • Data Collection and Analysis:

    • After a set period (e.g., 4-6 weeks), record data on parameters such as the number of new shoots per explant, shoot length, and overall culture health.

    • Statistically analyze the data to determine the BAP concentration that results in the best shoot proliferation.

Visualizations

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis explant Explant Selection & Sterilization bap Addition of Varying BAP Concentrations explant->bap media Basal Medium Preparation media->bap inoculate Inoculation of Explants bap->inoculate incubate Incubation under Controlled Conditions inoculate->incubate data Data Collection (e.g., Shoot Number, Length) incubate->data analysis Statistical Analysis data->analysis optimal Determination of Optimal BAP Concentration analysis->optimal Cytokinin_Signaling_Pathway BAP 6-Benzylaminopurine (BAP) Receptor Cytokinin Receptor (in cell membrane) BAP->Receptor Phosphorelay Phosphorelay Cascade Receptor->Phosphorelay TranscriptionFactors Activation of Transcription Factors Phosphorelay->TranscriptionFactors GeneExpression Target Gene Expression TranscriptionFactors->GeneExpression Response Cell Division & Shoot Proliferation GeneExpression->Response

References

Technical Support Center: 6-Benzylaminopurine (6-BAP) in Plant Tissue Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering common problems with 6-Benzylaminopurine (6-BAP) in plant tissue culture.

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Troubleshooting Guides

Problem: Shoot Vitrification (Hyperhydricity)

Symptoms: Shoots appear translucent, glassy, water-soaked, and are often brittle and malformed.[1][2]

Q: What causes shoot vitrification when using 6-BAP?

A: Vitrification, also known as hyperhydricity, is a common physiological disorder in tissue culture. While the exact causes are complex and multifactorial, high concentrations of cytokinins like 6-BAP are a significant contributing factor.[1][3] Other factors that can induce or exacerbate vitrification include:

  • High humidity within the culture vessel.[1][3]

  • Low agar concentration or liquid culture medium, which increases water availability.[3]

  • High salt concentration in the culture medium.[1]

  • Accumulation of gases like ethylene in the culture vessel.[3]

  • Hormonal imbalances beyond just high cytokinin levels.[1]

Troubleshooting Steps:

StepActionRationale
1 Reduce 6-BAP Concentration Gradually decrease the concentration of 6-BAP in the culture medium. This is often the most direct way to alleviate cytokinin-induced stress.
2 Increase Agar Concentration A higher concentration of the gelling agent (e.g., agar from 0.8% to 1.2%) can reduce the water potential of the medium, limiting excessive water uptake by the explants.[3]
3 Improve Vessel Ventilation Use culture vessels with gas-permeable lids or open the vessels periodically in a sterile environment to reduce humidity and ethylene accumulation.
4 Modify Media Components Increase the calcium concentration in the medium, as it has been shown to reduce vitrification in some cases.[1] You can also try increasing the carbohydrate (sucrose) levels.[1]
5 Optimize Environmental Conditions Adjust the light intensity and temperature, as suboptimal conditions can contribute to stress and vitrification.[1]
Problem: Excessive Callus Formation Instead of Shoots

Symptoms: Instead of differentiating into shoots, the explant proliferates into an unorganized mass of cells (callus) at the base or over the entire surface.

Q: Why is my culture producing callus instead of shoots with 6-BAP?

A: The balance between auxins and cytokinins is a critical determinant of developmental fate in plant tissue culture. While 6-BAP (a cytokinin) promotes shoot formation, an inappropriate ratio with endogenous or exogenous auxins can lead to undifferentiated callus growth.[4] A high auxin-to-cytokinin ratio generally favors callus and root formation, whereas a lower ratio favors shoot development.[4] Injury to the explant during preparation can also trigger a wound response that leads to callus formation.[5]

Troubleshooting Steps:

StepActionRationale
1 Adjust the Auxin-to-Cytokinin Ratio If you are using an auxin in your medium, try decreasing its concentration or removing it entirely. If you are not using an auxin, the endogenous levels in your explant might be high. In this case, you can try slightly increasing the 6-BAP concentration.
2 Use a Different Type of Explant The type and age of the explant can significantly influence its morphogenic response. Meristematic tissues like shoot tips or nodal segments are generally more prone to direct shoot formation than tissues like leaves or stems, which may form callus first.
3 Modify Culture Medium Strength Try using a half-strength or three-quarter-strength basal medium. High nutrient concentrations can sometimes favor callus proliferation.[5]
4 Subculture onto Fresh Medium Regularly transfer proliferating shoots to fresh medium to avoid the accumulation of inhibitory substances and depletion of nutrients that might favor callus growth.
5 Add Anti-browning Agents If callus formation is accompanied by browning, the release of phenolic compounds from the cut surface of the explant might be inhibiting organized growth. Adding antioxidants like ascorbic acid or activated charcoal to the medium can help.[6]
Problem: Shoot Fasciation (Cresting)

Symptoms: Shoots exhibit abnormal, flattened, and ribbon-like growth, appearing as if multiple stems are fused together.

Q: Can high concentrations of 6-BAP cause shoot fasciation?

A: Yes, hormonal imbalances, including excessive levels of cytokinins, are a known cause of fasciation in plants.[3][7] Fasciation originates from a disruption of the normal, single-point growth of the apical meristem, causing it to become elongated and produce flattened growth.[3] While not as commonly reported as vitrification, high concentrations of 6-BAP can contribute to this abnormal development.

Troubleshooting Steps:

StepActionRationale
1 Optimize 6-BAP Concentration This is the primary step. Systematically reduce the 6-BAP concentration in your culture medium to find the optimal level that promotes shoot multiplication without causing fasciation.
2 Screen Genotypes Susceptibility to fasciation can be genotype-dependent. If working with multiple cultivars, you may observe that some are more prone to this abnormality than others.[7]
3 Subculture Normal Shoots Select and subculture only the shoots that exhibit normal morphology. This can help in propagating healthy plantlets and eliminating the fasciated ones from your culture line.
4 Check for Other Stress Factors While hormonal imbalance is a key factor, other environmental stressors can also contribute to fasciation. Ensure that your culture conditions (temperature, light) are optimal and stable.[7]
Problem: Suspected Genetic Instability (Somaclonal Variation)

Symptoms: Regenerated plants show unexpected changes in their genetic makeup, leading to variations in morphology, development, or other traits compared to the mother plant.

Q: Does 6-BAP contribute to somaclonal variation?

A: Yes, the use of plant growth regulators, including 6-BAP, is a factor that can induce or increase the frequency of somaclonal variation.[8][9] Prolonged exposure to high concentrations of growth regulators, especially in callus cultures, can lead to genetic and epigenetic changes.[8][9]

Troubleshooting Steps:

StepActionRationale
1 Use the Lowest Effective Concentration of 6-BAP Determine the minimum concentration of 6-BAP that achieves your desired multiplication rate and use that for routine subcultures.
2 Limit the Number of Subcultures The frequency of somaclonal variation tends to increase with the duration of the culture and the number of subcultures.[9] Establish a limit for the number of times a culture line is propagated.
3 Prefer Direct Organogenesis Whenever possible, use protocols that promote direct shoot formation from the explant, rather than going through an intermediate callus phase. Callus cultures are generally more prone to genetic instability.
4 Use Meristematic Explants Start your cultures from organized tissues like shoot tips or axillary buds, which are generally more genetically stable than explants from differentiated tissues like leaves or roots.
5 Perform Genetic Fidelity Testing For commercial production or germplasm conservation, it is crucial to periodically assess the genetic integrity of your micropropagated plants using molecular markers like RAPD, ISSR, or SSR.[10][11][12][13]

Frequently Asked Questions (FAQs)

Q1: What is 6-BAP and what is its primary role in plant tissue culture? A1: 6-Benzylaminopurine (6-BAP or BAP) is a synthetic cytokinin, a class of plant growth regulators that primarily promote cell division and differentiation. In tissue culture, it is widely used to stimulate shoot induction, proliferation of axillary buds, and to some extent, somatic embryogenesis.[7][14]

Q2: How do I dissolve 6-BAP for my stock solution? A2: 6-BAP is not readily soluble in water. To prepare a stock solution, it is typically dissolved in a small amount of a solvent like sodium hydroxide (NaOH) before being brought to the final volume with distilled water.[15]

Q3: Can I autoclave my medium after adding 6-BAP? A3: Yes, 6-BAP is heat-stable and can be added to the culture medium before autoclaving.

Q4: What is the typical concentration range for 6-BAP in tissue culture? A4: The optimal concentration of 6-BAP is highly dependent on the plant species and the desired outcome. It can range from as low as 0.1 mg/L to as high as 5.0 mg/L or more. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific system.

Q5: Can 6-BAP be used alone, or should it be combined with an auxin? A5: 6-BAP can be used alone, particularly for shoot proliferation from existing meristems. However, for inducing organogenesis from non-meristematic tissues, it is often used in combination with an auxin. The ratio of 6-BAP to auxin will determine the type of development (shoots, roots, or callus).[4]

Quantitative Data: Optimal 6-BAP Concentrations for Shoot Proliferation in Various Species

Plant SpeciesExplant TypeOptimal 6-BAP Concentration (mg/L)Reference
Musa acuminata (Cavendish Banana)Suckers2.5 - 3.0[16]
Musa 'Farta Velhaco' (Banana)Explants from in vitro plants2.5[17][18]
Solanum tuberosum (Potato)Minitubers2.25[16]
Solanum tuberosum var. CingkariangShoots2.0[1][14]
Rosa hybrida (Rose)Nodal explants1.0 - 3.0[17]
Dianthus caryophyllus (Carnation)Nodal explants1.0 - 4.0[10][18]
Psophocarpus tetragonolobus (Winged Bean)Cotyledons and Hypocotyls2.5 (with 0.2 mg/L IAA)
Iris setosaShoot tips2.0 (with 0.5 mg/L NAA)

Experimental Protocols

Protocol 1: Preparation of 6-BAP Stock Solution (1 mg/mL)

Materials:

  • 6-Benzylaminopurine (6-BAP) powder

  • 1N Sodium Hydroxide (NaOH)

  • Sterile distilled water

  • Sterile beaker or flask

  • Sterile graduated cylinder

  • Magnetic stirrer and stir bar

  • Autoclavable storage bottle

Methodology:

  • Weigh 100 mg of 6-BAP powder and place it in a sterile beaker.

  • Add a few drops of 1N NaOH to the powder and gently swirl to dissolve it. Continue adding drops until the powder is fully dissolved.

  • Add approximately 80 mL of sterile distilled water to the beaker.

  • Place the beaker on a magnetic stirrer and stir until the solution is completely homogenous.

  • Transfer the solution to a 100 mL sterile graduated cylinder and bring the final volume to 100 mL with sterile distilled water.

  • Transfer the final solution to a sterile, autoclavable storage bottle.

  • Label the bottle with the name of the hormone, concentration (1 mg/mL), and the date of preparation.

  • Store the stock solution at 4°C in the dark.

Protocol 2: General Protocol for Shoot Induction using 6-BAP

Materials:

  • Sterile explants (e.g., nodal segments, shoot tips)

  • Basal medium (e.g., Murashige and Skoog - MS)

  • Sucrose

  • Gelling agent (e.g., agar)

  • 6-BAP stock solution

  • Sterile petri dishes or culture tubes

  • Sterile forceps and scalpels

  • Laminar flow hood

Methodology:

  • Prepare the basal medium (e.g., MS medium) with all the required macro- and micronutrients, vitamins, and 30 g/L sucrose.

  • Add the desired amount of 6-BAP from the stock solution. For optimization, a range of concentrations (e.g., 0.5, 1.0, 2.0, 3.0 mg/L) should be tested.

  • Adjust the pH of the medium to 5.8 before adding the gelling agent.

  • Add the gelling agent (e.g., 8 g/L agar) and heat the medium until the agar is completely dissolved.

  • Dispense the medium into culture vessels and autoclave at 121°C for 15-20 minutes.

  • In a laminar flow hood, place the prepared sterile explants onto the surface of the solidified medium.

  • Seal the culture vessels and incubate them in a growth chamber under controlled conditions (e.g., 25 ± 2°C, 16-hour photoperiod).

  • Observe the cultures regularly for shoot initiation and proliferation. Subculture to fresh medium every 3-4 weeks.

Protocol 3: General Protocol for Callus Induction using 6-BAP and Auxin

Materials:

  • Sterile explants (e.g., leaf discs, stem segments)

  • Basal medium (e.g., MS)

  • Sucrose

  • Gelling agent

  • 6-BAP stock solution

  • Auxin stock solution (e.g., 2,4-D or NAA)

  • Sterile petri dishes

  • Sterile forceps and scalpels

  • Laminar flow hood

Methodology:

  • Prepare the basal medium as described in Protocol 2.

  • Add the desired concentrations of 6-BAP and an auxin. A common starting point is a high auxin-to-cytokinin ratio (e.g., 2.0 mg/L 2,4-D and 0.5 mg/L 6-BAP).

  • Adjust the pH, add the gelling agent, and autoclave as previously described.

  • In a laminar flow hood, place the sterile explants onto the surface of the solidified medium.

  • Seal the petri dishes and incubate them in the dark at 25 ± 2°C. The dark condition often promotes callus proliferation.

  • Observe the cultures for callus formation at the cut edges of the explants.

  • Subculture the developing callus to fresh medium every 2-3 weeks to maintain its growth.

Signaling Pathway

Cytokinin (6-BAP) Signaling Pathway

6-BAP, as a synthetic cytokinin, activates the cytokinin signaling pathway, which is a multi-step phosphorelay system. This pathway plays a crucial role in regulating cell division and differentiation.

CytokininSignaling cluster_membrane Cell Membrane / ER cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BAP 6-BAP (Cytokinin) Receptor AHK Receptor (in ER/Plasma Membrane) BAP->Receptor Binds to P1 P Receptor->P1 Autophosphorylation AHP AHP (Histidine Phosphotransfer Protein) P1->AHP Phosphate Transfer P2 P AHP->P2 ARR_B Type-B ARR (Response Regulator) P2->ARR_B Phosphate Transfer P3 P ARR_B->P3 DNA Cytokinin Response Genes P3->DNA Activates Transcription Response Cell Division & Differentiation DNA->Response ARR_A Type-A ARR (Negative Regulator) DNA->ARR_A Induces Expression ARR_A->ARR_B Inhibits

Caption: Simplified diagram of the 6-BAP (cytokinin) signaling pathway.

References

Technical Support Center: 6-Benzylaminopurine Hydrochloride Application in Plant Tissue Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of 6-Benzylaminopurine hydrochloride (6-BAP), a synthetic cytokinin crucial for inducing cell division and shoot proliferation in plant tissue culture. A primary challenge encountered with 6-BAP is vitrification, a physiological malformation that can compromise experimental outcomes. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and visual aids to help mitigate and prevent vitrification, ensuring successful and reproducible results.

Troubleshooting Guide: Vitrification and 6-BAP

Vitrification, also known as hyperhydricity, results in tissues with a glassy, water-soaked, and often brittle appearance, which can impair normal development and regeneration.[1] High concentrations of cytokinins, such as 6-BAP, are a known trigger for this condition.[2][3]

Problem Potential Cause Recommended Solution
Glassy, translucent appearance of shoots and leaves. High concentration of 6-BAP in the culture medium.Reduce the concentration of 6-BAP in the medium. The optimal concentration is species-dependent, but generally ranges from 0.1 to 5.0 mg/L.[4] For sensitive cultures, start at the lower end of this range and gradually increase if necessary.
Swollen, brittle, and water-soaked tissues. Hormonal imbalance, particularly a high cytokinin-to-auxin ratio.Adjust the auxin-to-cytokinin ratio. Introducing or increasing the concentration of an auxin like Indole-3-acetic acid (IAA) or Naphthaleneacetic acid (NAA) can often counteract the effects of high 6-BAP levels.[4]
Stunted shoot growth and poor proliferation. Suboptimal environmental conditions exacerbating the effects of 6-BAP.Optimize culture conditions. This includes ensuring proper gas exchange by using vented culture vessels, adjusting the gelling agent concentration (higher agar concentration can reduce water availability), and maintaining appropriate light intensity and temperature.[3][5]
Leaf curling and abnormal morphology. Oxidative stress induced by high cytokinin levels.Incorporate antioxidants such as ascorbic acid or citric acid into the culture medium. Reducing the overall salt strength of the medium (e.g., using half-strength MS medium) can also alleviate stress.
Failure of plantlets to acclimatize ex vitro. Poorly developed cuticle and dysfunctional stomata due to vitrification.Before transferring to soil, gradually acclimate vitrified plantlets by increasing the light intensity and reducing the humidity over several days. Transferring vitrified shoots to a medium with no or significantly reduced 6-BAP for a period can help in their recovery and improve their chances of survival ex vitro.

Frequently Asked Questions (FAQs)

Q1: What is vitrification and why is it a problem when using 6-BAP?

A1: Vitrification, or hyperhydricity, is a physiological disorder in plant tissue culture where tissues appear glassy, swollen, and water-logged.[3] This condition is often triggered by high levels of cytokinins like 6-BAP.[2] Vitrified plants have anatomical and physiological abnormalities, including reduced chlorophyll, impaired photosynthesis, and poorly formed vascular tissues, which can hinder their growth, multiplication, and survival upon transfer to soil.[5]

Q2: What is the optimal concentration of this compound to avoid vitrification?

A2: The optimal concentration of 6-BAP is highly dependent on the plant species and the specific objective of the culture (e.g., shoot induction vs. multiplication). A general working concentration is between 0.1 and 5.0 mg/L.[4] For many common lab species like Achimenes, Begonia, and Hosta, a concentration of 1 mg/L 6-BAP combined with a low concentration of an auxin like NAA (e.g., 0.025 mg/L) is often used.[4] It is always recommended to perform a dose-response experiment to determine the ideal concentration for your specific plant system.

Q3: Can vitrified shoots be saved?

A3: Yes, in many cases, vitrified shoots can be reverted to a normal phenotype. Transferring the affected shoots to a fresh medium with a reduced or zero concentration of 6-BAP is a primary recovery strategy. Increasing the agar concentration in the recovery medium to reduce water availability can also be beneficial. A gradual acclimatization process with controlled humidity and light is crucial for the successful recovery and subsequent transfer of these plantlets.

Q4: How does the composition of the culture medium affect 6-BAP-induced vitrification?

A4: The medium composition plays a critical role. A high concentration of ammonium ions (NH₄⁺) relative to nitrate ions (NO₃⁻) can increase the risk of vitrification.[2] The type and concentration of the gelling agent are also important; lower concentrations of agar or using gellan gum can increase water availability and contribute to hyperhydricity.[5] Additionally, the balance between cytokinins and auxins is crucial, as an imbalance can disrupt normal development.[2]

Q5: Are there alternatives to 6-BAP that are less likely to cause vitrification?

A5: While 6-BAP is a very effective cytokinin, other cytokinins like Kinetin and Zeatin can be used. In some species, these may have a lower tendency to induce vitrification, although their effectiveness in promoting shoot proliferation might also differ. The choice of cytokinin should be based on empirical testing for the specific plant species and desired outcome.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

A stock solution allows for accurate and convenient addition of 6-BAP to the culture medium.

Materials:

  • This compound powder

  • 1N Potassium Hydroxide (KOH) or 1N Sodium Hydroxide (NaOH)

  • Sterile distilled water

  • Sterile volumetric flask (e.g., 100 mL)

  • Magnetic stirrer and stir bar

  • Sterile filter (0.22 µm) and syringe

  • Sterile storage bottles

Procedure:

  • To prepare a 1 mg/mL stock solution, weigh out 100 mg of 6-BAP powder.

  • Transfer the powder to a sterile beaker with a magnetic stir bar.

  • Add a small volume (2-5 mL) of 1N KOH or 1N NaOH to dissolve the powder completely.[6] 6-BAP is sparingly soluble in water but dissolves in acidic or basic solutions.

  • Once dissolved, add sterile distilled water to bring the volume to approximately 80 mL.

  • Transfer the solution to a 100 mL sterile volumetric flask.

  • Rinse the beaker with a small amount of sterile distilled water and add it to the volumetric flask to ensure all the 6-BAP is transferred.

  • Bring the final volume to 100 mL with sterile distilled water.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile storage bottle.

  • Store the stock solution at 2-8°C.

Protocol 2: General Protocol for Shoot Induction and Multiplication with Vitrification Avoidance

This protocol provides a general framework for using 6-BAP while minimizing the risk of vitrification. It is based on a Murashige and Skoog (MS) medium, which is widely used.[7]

Materials:

  • Sterile plant explants (e.g., nodal segments, shoot tips)

  • MS basal medium with vitamins

  • Sucrose

  • 6-BAP stock solution (1 mg/mL)

  • NAA stock solution (1 mg/mL)

  • Agar or other gelling agent

  • Hydrochloric acid (HCl) and Sodium Hydroxide (NaOH) for pH adjustment

  • Sterile culture vessels (e.g., test tubes, Magenta boxes)

  • Laminar flow hood

  • Autoclave

Procedure:

  • Media Preparation (per liter):

    • Dissolve 4.4 g of MS basal medium powder and 30 g of sucrose in about 800 mL of distilled water.[7]

    • Add the desired volume of 6-BAP stock solution. For initial experiments, a concentration of 1.0 mg/L is a good starting point (add 1 mL of the 1 mg/mL stock solution).

    • To balance the cytokinin, add a low concentration of auxin, for example, 0.1 mg/L NAA (add 0.1 mL of a 1 mg/mL stock solution).

    • Adjust the pH of the medium to 5.8 using 0.1N HCl or 0.1N NaOH.

    • Add distilled water to bring the final volume to 1 liter.

    • Add the gelling agent (e.g., 7-8 g/L agar). A higher concentration can help reduce vitrification risk.

    • Heat the medium while stirring to dissolve the agar completely.

    • Dispense the medium into culture vessels.

    • Autoclave the medium at 121°C and 15 psi for 20 minutes.

  • Explant Inoculation:

    • Under sterile conditions in a laminar flow hood, place one explant per culture vessel onto the surface of the solidified medium.

  • Incubation:

    • Incubate the cultures at 25 ± 2°C under a 16-hour photoperiod with cool white fluorescent light.

  • Subculturing and Monitoring:

    • Subculture the developing shoots to fresh medium every 3-4 weeks.

    • Regularly monitor the cultures for any signs of vitrification. If vitrification is observed, transfer the shoots to a medium with a lower 6-BAP concentration or to a hormone-free medium for recovery.

Signaling Pathways and Workflows

Cytokinin-Induced Vitrification Pathway

High concentrations of cytokinins like 6-BAP can trigger a cascade of physiological and molecular events leading to vitrification. This involves hormonal crosstalk, oxidative stress, and alterations in cell wall properties.

Cytokinin_Vitrification_Pathway High 6-BAP High 6-BAP Hormonal Imbalance Hormonal Imbalance High 6-BAP->Hormonal Imbalance Increases Ethylene Decreases Auxin Oxidative Stress Oxidative Stress High 6-BAP->Oxidative Stress ROS Production Hormonal Imbalance->Oxidative Stress Ethylene accumulation Altered Cell Wall Altered Cell Wall Hormonal Imbalance->Altered Cell Wall Reduces Cellulose Oxidative Stress->Altered Cell Wall Inhibits Lignification Vitrification Vitrification Oxidative Stress->Vitrification Membrane Damage Altered Cell Wall->Vitrification Increased Water Uptake Reduced Rigidity

Caption: Simplified signaling pathway of 6-BAP-induced vitrification.

Experimental Workflow for Optimizing 6-BAP Concentration

To determine the optimal 6-BAP concentration that promotes shoot proliferation without inducing vitrification, a systematic experimental workflow is essential.

BAP_Optimization_Workflow cluster_prep Preparation cluster_experiment Experiment cluster_analysis Analysis Explant Source Explant Source Inoculation Inoculation Explant Source->Inoculation Media Preparation Media Preparation Varying 6-BAP Concentrations Varying 6-BAP Concentrations Media Preparation->Varying 6-BAP Concentrations Varying 6-BAP Concentrations->Inoculation Incubation Incubation Inoculation->Incubation Data Collection Data Collection Incubation->Data Collection Shoot number, length, vitrification score Statistical Analysis Statistical Analysis Data Collection->Statistical Analysis Optimal Concentration Optimal Concentration Statistical Analysis->Optimal Concentration

Caption: Workflow for optimizing 6-BAP concentration.

Quantitative Data Summary

The following tables summarize key quantitative data related to the use of 6-BAP and the mitigation of vitrification.

Table 1: General Working Concentrations of 6-BAP for Plant Tissue Culture

Plant TypeTypical 6-BAP Concentration (mg/L)NotesReference
Herbaceous Plants0.5 - 2.0Often used in combination with a low concentration of auxin.[4]
Woody Plants1.0 - 5.0May require higher concentrations for shoot induction, increasing vitrification risk.[4]
Orchids0.1 - 1.0Generally sensitive to high cytokinin levels.
Ferns0.5 - 1.5

Table 2: Effect of Gelling Agent Concentration on Vitrification

Gelling AgentConcentrationEffect on VitrificationReference
AgarLow (e.g., < 6 g/L)Increases risk of vitrification due to higher water availability.[5]
AgarHigh (e.g., > 8 g/L)Decreases risk of vitrification by reducing water potential of the medium.[5]
Gellan GumStandardMay increase vitrification risk compared to agar due to clearer gel and potentially higher water availability.[5]

References

Technical Support Center: 6-BAP Stability and Degradation in Plant Tissue Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered with the stability and degradation of 6-Benzylaminopurine (6-BAP) in plant tissue culture media.

Frequently Asked Questions (FAQs)

Q1: What is 6-BAP and why is its stability in media important?

A1: 6-Benzylaminopurine (6-BAP) is a synthetic cytokinin, a class of plant growth regulator crucial for inducing cell division, shoot proliferation, and overall plant development in vitro.[1][2] The stability of 6-BAP in your culture medium is critical because its degradation leads to a decrease in the effective concentration, which can result in inconsistent or failed experiments, including poor shoot multiplication and callus growth.

Q2: What are the primary factors that cause 6-BAP degradation in my media?

A2: The primary factors contributing to the degradation of 6-BAP in plant tissue culture media are:

  • Light: Exposure to light, particularly UV irradiation, can cause photodegradation.[3]

  • Temperature: High temperatures, such as those used during autoclaving, can lead to thermal degradation. Even storage at room temperature for extended periods can affect its stability.

  • pH: The pH of the culture medium can significantly influence the stability of plant growth regulators like 6-BAP.[4]

  • Oxidation: Reactive oxygen species in the media can lead to oxidative degradation of 6-BAP.

  • Enzymatic Degradation: Plant tissues can release enzymes, such as cytokinin oxidase/dehydrogenase (CKX), into the medium, which can enzymatically degrade cytokinins.

Q3: How can I prepare and store my 6-BAP stock solution to maximize its stability?

A3: To ensure the longevity of your 6-BAP:

  • Dissolving: 6-BAP powder is not readily soluble in water. It should first be dissolved in a small amount of 1N NaOH or KOH before being brought to the final volume with distilled water.[5][6]

  • Storage of Powder: Store the powdered form of 6-BAP in a cool, dark, and dry place. For long-term storage, refrigeration (2-8°C) is recommended.[7]

  • Storage of Stock Solution: Store your 6-BAP stock solution in a sterile, airtight container in the dark at 2-8°C.[5][6] Properly stored stock solutions can be stable for several months.

Q4: Should I autoclave my media after adding 6-BAP?

A4: While 6-BAP is generally considered heat-stable enough to be autoclaved with the media, some degradation can occur.[8] For highly sensitive experiments requiring precise concentrations, filter-sterilizing the 6-BAP stock solution and adding it to the autoclaved and cooled medium is the recommended practice.

Q5: Can other components in my media affect 6-BAP stability?

A5: Yes. Activated charcoal is a common media component that can adsorb 6-BAP, significantly reducing its availability to the plant tissues.[9] If you are using activated charcoal and observing a lack of response to 6-BAP, consider increasing the initial concentration of 6-BAP or adding it to the medium after autoclaving and cooling.

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Inconsistent or poor shoot proliferation despite using the recommended 6-BAP concentration. 6-BAP may have degraded in the stock solution or in the prepared media.1. Prepare a fresh stock solution of 6-BAP. 2. Store the stock solution properly: in the dark at 2-8°C.3. Add 6-BAP to the medium after autoclaving and cooling. Filter-sterilize the required amount of 6-BAP from your stock solution and add it to the sterile medium.4. Protect your media from light: Store prepared media in the dark and conduct manipulations under dim light.
Explants show signs of senescence (yellowing) despite the presence of 6-BAP. The effective concentration of 6-BAP is too low due to degradation.1. Increase the initial concentration of 6-BAP to compensate for potential degradation.2. Incorporate antioxidants into the medium: Consider adding antioxidants like ascorbic acid to the medium to mitigate oxidative degradation (see Experimental Protocols section).3. Check the pH of your medium: Ensure the pH is within the optimal range for your specific plant species and media formulation, as pH can affect 6-BAP stability.[4]
No response to 6-BAP when using media containing activated charcoal. Activated charcoal has adsorbed the 6-BAP, making it unavailable to the explants.[9]1. Increase the concentration of 6-BAP in the medium.2. Add 6-BAP to the medium after it has cooled and the activated charcoal has settled.3. Consider alternative methods to control phenolic exudation if possible.

Experimental Protocols

Protocol 1: Preparation of a Stable 6-BAP Stock Solution (1 mg/mL)

Materials:

  • 6-Benzylaminopurine (6-BAP) powder

  • 1N Sodium Hydroxide (NaOH) or 1N Potassium Hydroxide (KOH)

  • Sterile distilled water

  • Sterile volumetric flask (e.g., 100 mL)

  • Sterile magnetic stirrer and stir bar

  • Sterile filter sterilization unit (0.22 µm pore size)

  • Sterile storage bottles

Procedure:

  • Weigh 100 mg of 6-BAP powder and place it in a sterile beaker.

  • Add a few drops of 1N NaOH or 1N KOH to the powder and gently swirl until the 6-BAP is completely dissolved.

  • Transfer the dissolved 6-BAP to a 100 mL sterile volumetric flask.

  • Rinse the beaker with a small amount of sterile distilled water and add the rinsing to the volumetric flask to ensure all the 6-BAP is transferred.

  • Bring the final volume to 100 mL with sterile distilled water.

  • Mix the solution thoroughly using a sterile magnetic stirrer.

  • For maximum sterility, filter-sterilize the solution using a 0.22 µm filter unit.

  • Aliquot the sterile stock solution into smaller, sterile storage bottles to avoid repeated opening and closing of the main stock.

  • Label the bottles with the name of the solution, concentration, and date of preparation.

  • Store the stock solution at 2-8°C in the dark.

Protocol 2: Assessing 6-BAP Stability in Your Media

This protocol provides a basic framework to quantify the degradation of 6-BAP in your specific media and culture conditions using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Your prepared plant tissue culture medium containing a known concentration of 6-BAP

  • Control medium without 6-BAP (for baseline)

  • HPLC system with a UV detector

  • C18 HPLC column

  • Mobile phase (e.g., a mixture of methanol and acidified water)

  • 6-BAP standard of known purity

  • Sterile petri dishes or culture vessels

  • Growth chamber with controlled light and temperature

Procedure:

  • Prepare a calibration curve:

    • Prepare a series of standard solutions of 6-BAP in your mobile phase at different known concentrations.

    • Inject each standard into the HPLC and record the peak area.

    • Plot a graph of peak area versus concentration to create a calibration curve.

  • Sample Preparation and Incubation:

    • Dispense your 6-BAP-containing medium into sterile petri dishes or culture vessels.

    • Prepare a set of samples for each time point you want to test (e.g., 0, 1, 3, 7, 14, and 21 days).

    • Place the samples in your growth chamber under your standard culture conditions (light, temperature).

    • Include a set of samples to be stored in the dark at the same temperature as a control for photodegradation.

  • Sample Analysis:

    • At each time point, collect a sample of the medium.

    • Filter the medium sample through a 0.45 µm syringe filter to remove any solid particles.

    • Inject the filtered sample into the HPLC system.

    • Record the peak area corresponding to 6-BAP.

  • Quantification:

    • Using the calibration curve, determine the concentration of 6-BAP in your media samples at each time point.

    • Calculate the percentage of 6-BAP degradation over time compared to the initial concentration (Day 0).

Table 1: Example Data Presentation for 6-BAP Stability Assay

Time (Days)6-BAP Concentration (mg/L) - Light% Degradation - Light6-BAP Concentration (mg/L) - Dark% Degradation - Dark
01.0001.000
10.9550.982
30.85150.946
70.70300.8812
140.50500.7525
210.30700.6040
Protocol 3: Using Ascorbic Acid to Mitigate 6-BAP Degradation

Ascorbic acid (Vitamin C) is an antioxidant that can be added to the medium to help reduce oxidative degradation of 6-BAP and prevent browning of explants.[10][11][12]

Materials:

  • Ascorbic acid powder

  • Your standard plant tissue culture medium preparation

Procedure:

  • Prepare your culture medium as usual.

  • Just before adjusting the final volume and pH, add ascorbic acid at a concentration of 100-250 mg/L.[11]

  • Adjust the pH of the medium. Note that ascorbic acid is acidic and will lower the pH.

  • Bring the medium to the final volume.

  • Add your 6-BAP and other heat-sensitive components after autoclaving and cooling the medium.

  • Alternatively, you can add both ascorbic acid and 6-BAP from filter-sterilized stock solutions to the autoclaved medium.

Visualizing Degradation and Prevention Pathways

To better understand the factors influencing 6-BAP stability and the strategies to prevent its degradation, the following diagrams illustrate the key relationships.

G BAP 6-BAP in Media Degradation Degradation BAP->Degradation Loss Loss of Biological Activity Degradation->Loss Light Light Light->Degradation Heat High Temperature (e.g., Autoclaving) Heat->Degradation pH Suboptimal pH pH->Degradation Oxidation Oxidation Oxidation->Degradation Enzymes Enzymatic Activity (e.g., CKX) Enzymes->Degradation

Factors leading to 6-BAP degradation in culture media.

G BAP 6-BAP in Media Stable Stable 6-BAP Concentration BAP->Stable Prevention Prevention Strategies Prevention->Stable Storage Proper Storage (Cool, Dark) Storage->Prevention Filter Filter Sterilization Filter->Prevention Antioxidants Add Antioxidants (e.g., Ascorbic Acid) Antioxidants->Prevention pH_control Optimal pH Control pH_control->Prevention CKX_inhibitors CKX Inhibitors CKX_inhibitors->Prevention

Strategies to prevent 6-BAP degradation.

G cluster_workflow Experimental Workflow for 6-BAP Stability Testing Prep Prepare Media with Known 6-BAP Conc. Incubate Incubate under Experimental Conditions (Light/Dark, Temp.) Prep->Incubate Sample Collect Media Samples at Different Time Points Incubate->Sample Analyze Analyze 6-BAP Conc. by HPLC Sample->Analyze Quantify Quantify Degradation (Compare to Time 0) Analyze->Quantify

Workflow for assessing 6-BAP stability in media.

References

Addressing inconsistent results with 6-Benzylaminopurine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 6-Benzylaminopurine hydrochloride (BAP-HCl). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving inconsistencies encountered during their experiments with this synthetic cytokinin.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing inconsistent results (e.g., variable shoot proliferation, callus growth) in my plant tissue culture experiments when using 6-Benzylaminopurine?

A1: Inconsistent results with 6-Benzylaminopurine (BAP) can stem from several factors, often related to its preparation, stability, and application. The most common culprits include issues with solubility and pH of the stock solution, degradation of the compound, inaccurate final concentrations in the media, and biological variability depending on the plant species and explant type. It is crucial to ensure complete dissolution and proper storage of your BAP solutions.

Q2: What is the difference between 6-Benzylaminopurine (BAP) and this compound (BAP-HCl), and which one should I use?

A2: The primary difference lies in their solubility. 6-Benzylaminopurine (BAP) base is poorly soluble in water and requires a solvent such as sodium hydroxide (NaOH) or ethanol for initial dissolution.[1][2] this compound (BAP-HCl) is the hydrochloride salt form of BAP, which is soluble in water. For ease of use and to avoid the use of harsh solvents that might affect your experiments, BAP-HCl is often a more convenient choice.

Q3: My BAP solution appears cloudy or has precipitates. What should I do?

A3: Cloudiness or precipitation in your BAP solution is a clear indicator of solubility issues, which can lead to inaccurate dosing and inconsistent results. This is more common with the BAP base. Ensure you are using the correct solvent and that the powder is fully dissolved before diluting it to your final stock volume. If you are using BAP-HCl, ensure it is fully dissolved in water before adding it to your media. If precipitation occurs after adding to the media, it could be due to interactions with other media components or a significant pH shift.

Q4: How should I properly prepare and store a BAP-HCl stock solution?

A4: To prepare a stable stock solution, dissolve the BAP-HCl powder directly in sterile distilled water. For long-term storage, it is recommended to keep the stock solution at 2-8°C. To minimize degradation, protect the solution from light and avoid repeated freeze-thaw cycles.

Q5: Can the pH of my culture medium affect the activity of BAP-HCl?

A5: Yes, the pH of the culture medium can influence the stability and uptake of plant growth regulators. While BAP is generally stable in both acidic and alkaline conditions, significant deviations from the optimal pH range for your specific plant species can affect its efficacy.[3] It is important to adjust the pH of your medium after adding all components, including BAP-HCl.

Troubleshooting Guides

Issue 1: Poor or No Biological Response
Potential Cause Troubleshooting Step
Degraded BAP-HCl Use a fresh batch of BAP-HCl powder. Ensure stock solutions are stored correctly (2-8°C, protected from light) and are not expired.
Incorrect Concentration Double-check all calculations for preparing the stock solution and diluting it into the final medium. Recalibrate pipettes and balances if necessary.
Suboptimal Concentration for Species The required concentration of BAP can vary significantly between plant species and even cultivars.[4][5][6] Conduct a dose-response experiment with a range of BAP-HCl concentrations (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 mg/L) to determine the optimal level for your specific application.
Inappropriate Basal Medium Ensure the basal medium (e.g., MS, Gamborg's) is appropriate for your plant species and experimental goals.
Issue 2: High Variability Between Replicates
Potential Cause Troubleshooting Step
Incomplete Dissolution of BAP-HCl Ensure the BAP-HCl powder is completely dissolved in the stock solution before use. Gentle warming or stirring can aid dissolution.
Uneven Distribution in Media After adding the BAP-HCl stock solution to the culture medium, mix thoroughly before dispensing into culture vessels.
Biological Variation in Explants Use explants of a similar size, age, and physiological condition to minimize biological variability.
Inconsistent Environmental Conditions Ensure all culture vessels are maintained under uniform light, temperature, and humidity conditions.
Issue 3: Hyperhydricity (Vitrification) of Shoots
Potential Cause Troubleshooting Step
Excessively High BAP-HCl Concentration High levels of cytokinins are a known cause of hyperhydricity. Reduce the concentration of BAP-HCl in your culture medium.[7]
High Humidity in Culture Vessel Improve gas exchange by using vented culture vessel lids or by temporarily opening the vessels in a sterile environment.
Imbalance of Hormones Adjust the ratio of cytokinin (BAP-HCl) to auxin in the medium.

Experimental Protocols

Protocol 1: Preparation of a 1 mg/mL this compound (BAP-HCl) Stock Solution

Materials:

  • This compound (BAP-HCl) powder

  • Sterile, distilled water

  • Sterile volumetric flask (e.g., 100 mL)

  • Sterile magnetic stirrer and stir bar

  • Sterile filter unit (0.22 µm)

  • Sterile storage bottles

Procedure:

  • Weigh out 100 mg of BAP-HCl powder.

  • Transfer the powder to a 100 mL sterile volumetric flask.

  • Add approximately 80 mL of sterile, distilled water.

  • Place a sterile magnetic stir bar in the flask and stir on a magnetic stir plate until the powder is completely dissolved.

  • Once dissolved, bring the final volume to 100 mL with sterile, distilled water.

  • For sterilization, pass the solution through a 0.22 µm sterile filter unit into a sterile storage bottle.

  • Label the bottle with the name of the compound, concentration (1 mg/mL), and the date of preparation.

  • Store the stock solution at 2-8°C.

Protocol 2: Incorporating BAP-HCl into Plant Culture Medium

Procedure:

  • Prepare your desired volume of basal medium (e.g., Murashige and Skoog) with all macro- and micronutrients, but without hormones.

  • While stirring the medium, add the required volume of your BAP-HCl stock solution to achieve the desired final concentration. For example, to prepare 1 liter of medium with a final BAP-HCl concentration of 1.0 mg/L, add 1 mL of your 1 mg/mL stock solution.

  • Add any other growth regulators (e.g., auxins) as required by your protocol.

  • Adjust the pH of the medium to the desired level (typically 5.6-5.8 for plant tissue culture).

  • Add the gelling agent (e.g., agar) and heat to dissolve if necessary.

  • Dispense the medium into culture vessels and autoclave.

Visual Guides

G cluster_causes Potential Causes of Inconsistent Results cluster_outcomes Observed Issues Solubility Solubility Issues (Precipitation, Incomplete Dissolution) PoorResponse Poor or No Response Solubility->PoorResponse Variability High Variability Solubility->Variability Stability Stability & Degradation (pH, Light, Storage) Stability->PoorResponse Concentration Concentration Errors (Calculation, Pipetting) Concentration->PoorResponse Hyperhydricity Hyperhydricity Concentration->Hyperhydricity Biological Biological Factors (Species, Explant Variability) Biological->Variability InconsistentResults Inconsistent Results with BAP-HCl InconsistentResults->Solubility InconsistentResults->Stability InconsistentResults->Concentration InconsistentResults->Biological

Caption: Common causes of inconsistent results with BAP-HCl.

G start Start: Weigh BAP-HCl Powder dissolve Dissolve in Sterile Water (Use magnetic stirrer) start->dissolve volume Bring to Final Volume in Volumetric Flask dissolve->volume sterilize Sterile Filter (0.22 µm filter) volume->sterilize store Store at 2-8°C (Protect from light) sterilize->store end Stable Stock Solution Ready store->end

Caption: Workflow for preparing a stable BAP-HCl stock solution.

G BAP BAP (Cytokinin) Receptor Cytokinin Receptor (e.g., AHK3, AHK4) BAP->Receptor Binds to Phosphorelay Phosphorelay Cascade Receptor->Phosphorelay Activates ResponseRegulators Response Regulators (Type-B ARRs) Phosphorelay->ResponseRegulators Activates GeneExpression Target Gene Expression ResponseRegulators->GeneExpression Induces CellDivision Cell Division & Proliferation GeneExpression->CellDivision Leads to ShootFormation Shoot Formation GeneExpression->ShootFormation Leads to

Caption: Simplified cytokinin signaling pathway initiated by BAP.

References

Technical Support Center: Refining 6-Benzylaminopurine Hydrochloride (BAP-HCl) Protocols for Woody Plant Propagation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their protocols for woody plant propagation using 6-Benzylaminopurine hydrochloride (BAP-HCl).

Troubleshooting Guide

This guide addresses common issues encountered during the micropropagation of woody plants with BAP-HCl.

Issue Potential Cause(s) Recommended Solution(s)
Browning of Explants and Medium Oxidation of phenolic compounds released from wounded tissues. This is a common issue in woody plant tissue culture.[1][2]- Add antioxidants like ascorbic acid, citric acid, or polyvinylpyrrolidone (PVP) to the culture medium.[2]- Pre-soak explants in an antioxidant solution before culture.- Perform frequent subculturing to fresh medium.[2]- Initially incubate cultures in the dark.[2]
Poor Shoot Proliferation - Suboptimal BAP-HCl concentration.- Inappropriate basal medium.- Genotype-specific recalcitrance.- Optimize BAP-HCl concentration; test a range (e.g., 0.5-5.0 mg/L).[3][4]- Experiment with different basal media such as Murashige and Skoog (MS), Woody Plant Medium (WPM), or Driver and Kuniyuki (DKW).[5]- Combine BAP-HCl with a low concentration of an auxin like NAA or IBA to enhance shoot multiplication.[3]
Hyperhydricity (Vitrification) - High cytokinin (BAP-HCl) concentration.- High humidity in the culture vessel.- Composition of the gelling agent.- Reduce the BAP-HCl concentration in the medium.- Increase the gelling agent concentration or use a different type (e.g., agar vs. gellan gum).- Ensure proper ventilation of culture vessels to reduce humidity.
Inhibition of Rooting High residual levels of BAP-HCl from the shoot multiplication stage are known to inhibit adventitious root formation.[6]- Transfer well-developed shoots to a cytokinin-free or low-cytokinin medium for a pre-rooting elongation phase.- Utilize a rooting medium supplemented with an auxin such as Indole-3-butyric acid (IBA) or α-naphthaleneacetic acid (NAA).[5][6]
Callus Formation at the Base of Shoots An imbalanced auxin-to-cytokinin ratio, often with BAP-HCl levels being too high relative to endogenous or exogenous auxins.- Lower the BAP-HCl concentration.- Subculture shoots to a medium with a reduced cytokinin level or a medium containing a low concentration of an auxin.
Genetic Instability (Somaclonal Variation) High concentrations of plant growth regulators, especially cytokinins like BAP-HCl, and prolonged culture periods can increase the risk of genetic mutations.[7][8]- Use the lowest effective concentration of BAP-HCl for the shortest duration possible.- Regularly initiate new cultures from fresh explant material.- If genetic fidelity is critical, consider alternative propagation methods or perform genetic analysis of the micropropagated plants.

Frequently Asked Questions (FAQs)

1. What is the optimal concentration of BAP-HCl for woody plant propagation?

The optimal concentration of this compound (BAP-HCl) is highly dependent on the plant species and even the specific genotype. Generally, for woody plants, concentrations ranging from 0.5 to 5.0 mg/L are tested.[3][4] It is crucial to perform a dose-response experiment to determine the ideal concentration for your specific plant material.

2. How do I prepare a BAP-HCl stock solution?

BAP-HCl is not readily soluble in water. To prepare a stock solution (e.g., 1 mg/mL), dissolve the BAP-HCl powder in a small amount of a solvent like sodium hydroxide (NaOH) before bringing it to the final volume with distilled water.[9] The stock solution should then be filter-sterilized and can be stored at 2-8°C.[10]

3. Can I autoclave a medium containing BAP-HCl?

Yes, BAP-HCl is generally considered heat-stable and can be added to the medium before autoclaving.[11][12]

4. Why are my shoots not elongating properly?

High concentrations of BAP-HCl can sometimes lead to the formation of dense clusters of short shoots with poor elongation. To promote shoot elongation, it is often beneficial to transfer the multiplied shoots to a medium with a lower concentration of BAP-HCl or a cytokinin-free medium. The addition of gibberellic acid (GA3) can also promote shoot elongation in some species.[4]

5. What is the difference between 6-Benzylaminopurine (BAP) and this compound (BAP-HCl)?

BAP is the parent molecule, while BAP-HCl is the hydrochloride salt form. The salt form generally has improved solubility in water, making it easier to prepare stock solutions. For tissue culture purposes, they are used interchangeably, with the concentration typically referring to the amount of the BAP molecule.

Quantitative Data Summary

The following tables summarize effective BAP-HCl concentrations for the propagation of various woody plant species as reported in the literature.

Table 1: BAP-HCl Concentrations for Shoot Multiplication in Woody Plants

Plant SpeciesBasal MediumBAP-HCl Concentration (mg/L)Co-supplemented Growth Regulators (mg/L)Outcome
Quercus palustris (Pin Oak)WPM0.30.4 Kinetin5.22 proliferation coefficient[5]
Camellia sinensis (Tea)MS3.0-6.8 shoots per explant[4]
Ficus religiosaMS1.50.15 IBA96.66% regeneration, 3.56 shoots per explant[13]
Olea europaea (Olive)OM2.5-Significant increase in shoot induction and proliferation[1]
Balanites aegyptiacaMS~0.1 (0.45 µM)-Multiple shoot formation[14]

Experimental Protocols

Detailed Methodology for Woody Plant Micropropagation using BAP-HCl

This protocol provides a general framework. Specific concentrations and timings will need to be optimized for each plant species.

1. Preparation of Stock Solutions and Media:

  • BAP-HCl Stock Solution (1 mg/mL):

    • Weigh 100 mg of BAP-HCl powder.

    • In a sterile beaker, dissolve the powder in a minimal amount of 1N NaOH (e.g., 1-2 mL).[9]

    • Once dissolved, add sterile distilled water to a final volume of 100 mL.

    • Filter-sterilize the solution using a 0.22 µm syringe filter.

    • Store in a sterile, labeled container at 2-8°C.

  • Culture Medium Preparation (e.g., 1 L of MS Medium):

    • To approximately 800 mL of distilled water, add the MS basal salt mixture and any other required supplements (e.g., vitamins, sucrose).

    • Add the desired volume of the BAP-HCl stock solution and any other plant growth regulators.

    • Adjust the pH of the medium to the desired level (typically 5.7-5.8) using 1N NaOH or 1N HCl.[5]

    • Add the gelling agent (e.g., agar or gellan gum).

    • Bring the final volume to 1 L with distilled water.

    • Autoclave the medium at 121°C and 15 psi for 20 minutes.[11][12]

2. Explant Preparation and Sterilization:

  • Select healthy, juvenile explants (e.g., nodal segments, shoot tips) from a vigorously growing mother plant.

  • Wash the explants under running tap water for 15-20 minutes.

  • In a laminar flow hood, surface sterilize the explants. A typical procedure involves:

    • 70% (v/v) ethanol for 30-60 seconds.

    • A 10-20% commercial bleach solution (containing sodium hypochlorite) with a few drops of Tween-20 for 10-15 minutes.

    • Rinse 3-4 times with sterile distilled water.

3. Culture Initiation and Shoot Multiplication:

  • Aseptically trim the sterilized explants and place them onto the prepared shoot multiplication medium containing BAP-HCl.

  • Incubate the cultures under controlled conditions (e.g., 25 ± 2°C, 16-hour photoperiod).

  • Subculture the proliferating shoots to fresh medium every 3-4 weeks.

4. Shoot Elongation and Rooting:

  • Once a sufficient number of shoots are obtained, transfer them to a medium with a reduced or no BAP-HCl concentration to promote elongation.

  • For rooting, transfer elongated shoots (typically >2 cm) to a rooting medium, which is often a half-strength basal medium supplemented with an auxin like IBA or NAA (e.g., 0.1-2.0 mg/L).

5. Acclimatization:

  • Carefully remove the rooted plantlets from the culture medium and wash away any remaining agar.

  • Transfer the plantlets to a sterile potting mix (e.g., peat, perlite, and vermiculite).

  • Maintain high humidity during the initial acclimatization period by covering the plantlets with a transparent lid or plastic bag.

  • Gradually reduce the humidity over several weeks to harden the plants to the external environment.

Visualizations

Cytokinin_Signaling_Pathway cluster_extracellular Extracellular Space / ER Lumen cluster_membrane Cell Membrane / ER Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BAP 6-Benzylaminopurine (BAP) Receptor Histidine Kinase Receptor (AHK) BAP->Receptor Binding & Autophosphorylation AHP Histidine Phosphotransfer Protein (AHP) Receptor->AHP Phosphotransfer AHP_p Phosphorylated AHP ARR_B Type-B Response Regulator (ARR-B) AHP_p->ARR_B Phosphotransfer ARR_B_p Phosphorylated ARR-B Gene_Expression Cytokinin-Responsive Gene Expression ARR_B_p->Gene_Expression Activates Transcription ARR_A Type-A Response Regulator (ARR-A) Gene_Expression->ARR_A Induces Expression ARR_A->ARR_B Negative Feedback (Inhibition)

Caption: Cytokinin (BAP) signaling pathway.

Woody_Plant_Micropropagation_Workflow Start Select Mother Plant Explant_Prep Explant Preparation & Sterilization Start->Explant_Prep Culture_Initiation Culture Initiation on BAP-Containing Medium Explant_Prep->Culture_Initiation Shoot_Multiplication Shoot Multiplication (Subculture every 3-4 weeks) Culture_Initiation->Shoot_Multiplication Shoot_Multiplication->Shoot_Multiplication Shoot_Elongation Transfer to Low/No BAP Medium for Elongation Shoot_Multiplication->Shoot_Elongation Rooting Transfer to Auxin-Containing Rooting Medium Shoot_Elongation->Rooting Acclimatization Acclimatization (High to Low Humidity) Rooting->Acclimatization End Established Plantlet Acclimatization->End

Caption: Woody plant micropropagation workflow.

References

Adjusting pH of media containing 6-Benzylaminopurine hydrochloride for optimal uptake

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 6-Benzylaminopurine hydrochloride (BAP-HCl). This guide provides detailed answers, troubleshooting advice, and protocols to help researchers, scientists, and drug development professionals optimize their experiments by correctly adjusting media pH for enhanced BAP uptake.

Frequently Asked Questions (FAQs)

Q1: What is 6-Benzylaminopurine (BAP) and its hydrochloride form?

A1: 6-Benzylaminopurine, also known as benzyl adenine or BAP, is a first-generation synthetic cytokinin, a class of plant growth regulators that promotes cell division and differentiation.[1][2] It is widely used in plant tissue culture to stimulate shoot development, seed germination, and overall plant growth.[3] The hydrochloride form (BAP-HCl) is a salt of BAP, which is often used to improve its solubility in aqueous solutions.

Q2: Why is the pH of the culture medium so critical?

A2: The pH of the culture medium is a crucial factor for the success of in vitro experiments for several reasons:

  • Nutrient Availability: The pH directly affects the solubility and availability of essential macro- and micronutrients.[4] For example, iron can precipitate at a higher pH, making it unavailable to the plant tissue.[4]

  • Hormone and Compound Stability: The stability and activity of medium components, including plant growth regulators like BAP, can be pH-dependent.

  • Cellular Uptake: The pH of the medium can influence the charge of molecules and the cell membrane potential, thereby affecting the rate of uptake of hormones and nutrients.

  • Enzyme Activity: Enzymes involved in various metabolic processes within the cultured tissues have optimal pH ranges for their activity.[4]

Q3: What is the optimal pH for plant tissue culture media?

A3: For most plant tissue culture applications, the optimal pH of the medium is slightly acidic, typically in the range of 5.5 to 6.0 .[4][5] However, the ideal pH can be species-specific, so it is always best to consult literature for the particular plant you are working with.[5]

Q4: How does pH affect the solubility of BAP and BAP-HCl?

A4: 6-Benzylaminopurine (BAP) powder is poorly soluble in water but is soluble in acidic and alkaline solutions.[6][7] BAP-HCl, being a salt, is more readily soluble in water and slightly acidic solutions. If you are using BAP base, it is common practice to first dissolve it in a small amount of 1N NaOH or HCl before adding it to the medium stock.[8][9] BAP-HCl can often be dissolved directly in distilled water.

Q5: What can happen if the pH of the medium is not optimal?

A5: An incorrect pH can lead to several issues:

  • Nutrient Deficiency or Toxicity: As pH affects nutrient solubility, an improper pH can lead to deficiencies (e.g., iron) or toxic levels of certain elements (e.g., aluminum or manganese at low pH).[4]

  • Poor Growth: Suboptimal pH can inhibit cell division and differentiation, leading to poor explant growth and development.[5]

  • Precipitation: Hormones or media salts may precipitate out of the solution, making the medium composition inconsistent.[10][11]

  • Inhibited Hormone Action: The effectiveness of BAP can be reduced if the pH is outside the optimal range for its uptake and activity.

Troubleshooting Guide

This section addresses common problems encountered when working with BAP-HCl in culture media.

Problem 1: I see a precipitate in my media after adding BAP-HCl or after pH adjustment.

  • Possible Cause 1: High pH. BAP has low solubility in neutral water.[6] If the pH of your water or unadjusted media is near neutral or slightly alkaline, BAP-HCl might precipitate.

  • Solution 1: Ensure the initial pH of your media is slightly acidic before adding the BAP-HCl stock. If precipitation occurs after adjusting the pH upwards with NaOH, you may have added the base too quickly. Add the base dropwise while stirring vigorously to prevent localized high pH spots.[12]

  • Possible Cause 2: High Concentration. The final concentration of BAP-HCl in your medium may be exceeding its solubility limit at the current pH and temperature.

  • Solution 2: Re-check your stock solution and final concentration calculations. Most applications use BAP at concentrations between 0.1 to 5.0 mg/L.[13]

  • Possible Cause 3: Interaction with Media Components. High concentrations of certain ions in the media, such as phosphates, can sometimes interact with other components and cause precipitation, especially after pH shifts.[14]

  • Solution 3: Prepare concentrated stock solutions of different media components separately and mix them in the correct order, usually adding the plant growth regulators towards the end, just before the final pH adjustment.

Logic Diagram for Troubleshooting Precipitation

Media_Prep_Workflow cluster_prep Preparation cluster_mix Mixing & Adjustment cluster_final Final Steps A Prepare Basal Salt & Vitamin Stocks D Combine Stocks & Sucrose in Final Volume of Water A->D B Prepare BAP-HCl Stock Solution B->D C Weigh Sucrose C->D E Measure pH D->E F Adjust pH to 5.8 using 0.1N HCl / NaOH E->F G Add Gelling Agent (e.g., Agar) F->G H Autoclave at 121°C, 15 psi G->H Cytokinin_Signaling BAP 6-BAP (Cytokinin) Receptor Binds to Histidine Kinase Receptor BAP->Receptor Phosphorelay Signal Transduction via Multi-Step Phosphorelay (MSP) Receptor->Phosphorelay Transcription Activation of Transcription Factors Phosphorelay->Transcription Response Expression of Target Genes Transcription->Response CellDivision Cell Division & Differentiation Response->CellDivision

References

Validation & Comparative

Validating the Purity of 6-Benzylaminopurine Hydrochloride: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of active compounds is a critical step in ensuring the validity and reproducibility of experimental results. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for validating the purity of 6-Benzylaminopurine hydrochloride (6-BAP HCl), a synthetic cytokinin widely used in plant science and biotechnology.

6-Benzylaminopurine (6-BAP) is a first-generation synthetic cytokinin that plays a crucial role in plant growth and development by stimulating cell division.[1] Its hydrochloride salt is often used in research and commercial applications. The presence of impurities can significantly impact its biological activity, leading to inconsistent results. Therefore, robust analytical methods are essential for quality control.

Comparison of Analytical Methods

High-Performance Liquid Chromatography (HPLC) is the most widely adopted method for the analysis of 6-BAP due to its high reliability, efficiency, and suitability for separating the active compound from potential impurities.[2] However, other techniques such as Gas Chromatography (GC), Capillary Electrophoresis (CE), and Enzyme-Linked Immunosorbent Assay (ELISA) also offer viable alternatives, each with its own set of advantages and limitations.

FeatureHPLC (High-Performance Liquid Chromatography)GC (Gas Chromatography)CE (Capillary Electrophoresis)ELISA (Enzyme-Linked Immunosorbent Assay)
Principle Separation based on differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Separation of ions based on their electrophoretic mobility in an electric field.Immuno-based assay utilizing the specific binding of an antibody to the target antigen.
Sensitivity High (ng to µg level)High (pg to ng level), often requires derivatization for non-volatile compounds.Very High (pg to ng level)Very High (pg to ng level)
Specificity High, can resolve structurally similar compounds.High, especially when coupled with a mass spectrometer (GC-MS).High, based on charge-to-mass ratio.Very High, due to antibody-antigen specificity.
Sample Throughput ModerateModerateHighHigh
Cost (Instrument) Moderate to HighModerate to HighModerateLow
Cost (Per Sample) ModerateModerateLowLow
Common Impurities Detected Unreacted starting materials (adenine, benzylamine, 6-chloropurine), synthesis by-products (e.g., 9-benzyladenine).Volatile impurities.Charged impurities and isomers.Primarily quantifies the target analyte; may have cross-reactivity with structurally similar compounds.
Advantages Robust, reproducible, versatile for various compounds.Excellent for volatile and thermally stable compounds.Fast analysis times, low sample and reagent consumption.High throughput, cost-effective for large sample numbers.
Limitations Higher solvent consumption compared to CE.Not suitable for non-volatile or thermally labile compounds without derivatization.Sensitive to matrix effects, lower sample loading capacity.Can be susceptible to matrix interference, may not distinguish between closely related isomers.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method for Purity Validation of this compound

This protocol outlines a typical reversed-phase HPLC method for the quantitative analysis of 6-BAP HCl and the separation of potential impurities.

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Ammonium formate or Sulfuric acid (for mobile phase buffer)

2. Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile and water with a suitable buffer (e.g., 50:50 v/v acetonitrile:water with 0.1% ammonium formate).[3] An isocratic elution is often sufficient.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 275 nm[3]

  • Injection Volume: 10 µL

3. Standard and Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the 6-BAP HCl reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of working standards by diluting the stock solution.

  • Sample Solution: Accurately weigh and dissolve the 6-BAP HCl sample in the mobile phase to a concentration within the linear range of the standard curve.

4. Analysis and Data Interpretation:

  • Inject the standard solutions to generate a calibration curve.

  • Inject the sample solution.

  • Identify the 6-BAP peak based on its retention time compared to the standard.

  • Quantify the purity by calculating the peak area percentage of 6-BAP relative to the total peak area of all components in the chromatogram.

  • Identify and quantify any impurity peaks by comparing their retention times to known impurity standards, if available.

Visualizing the Workflow and a Relevant Biological Pathway

To better understand the experimental process and the biological context of 6-BAP, the following diagrams have been generated.

HPLC_Workflow cluster_hplc HPLC Analysis cluster_data Data Analysis prep_standard Prepare 6-BAP HCl Reference Standard Solution injection Inject Standard & Sample Solutions prep_standard->injection prep_sample Prepare 6-BAP HCl Test Sample Solution prep_sample->injection hplc_system HPLC System (Pump, Injector, Column, Detector) separation Chromatographic Separation on C18 Column injection->separation detection UV Detection at 275 nm separation->detection chromatogram Generate Chromatograms detection->chromatogram peak_integration Peak Integration & Area Calculation chromatogram->peak_integration purity_calc Purity Calculation (% Area) peak_integration->purity_calc

Caption: Experimental workflow for validating the purity of this compound using HPLC.

Cytokinin_Signaling cluster_nucleus Nucleus bap 6-Benzylaminopurine (6-BAP) receptor Histidine Kinase Receptor (e.g., AHK4/CRE1) bap->receptor ahp Histidine Phosphotransfer Protein (AHP) receptor->ahp Phosphorylates (P) arr_b Type-B Response Regulator (ARR-B) ahp->arr_b Phosphorylates (P) gene_expression Cytokinin Response Gene Expression arr_b->gene_expression Activates Transcription arr_a Type-A Response Regulator (ARR-A) arr_a->ahp Negative Feedback (Inhibits Phosphorylation) gene_expression->arr_a Induces Expression

Caption: Simplified signaling pathway of 6-Benzylaminopurine in plants.

References

A Comparative Analysis of 6-Benzylaminopurine Hydrochloride and Kinetin in Plant Tissue Culture

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate plant growth regulators is a critical determinant of success in plant tissue culture and biotechnology. Among the plethora of available cytokinins, 6-Benzylaminopurine hydrochloride (BAP-HCl) and Kinetin stand out as two of the most widely utilized synthetic options for inducing cell division, promoting shoot proliferation, and managing callus culture.

This guide provides an objective, data-driven comparison of BAP-HCl and Kinetin, summarizing their performance in key applications, detailing relevant experimental protocols, and visualizing the underlying biological pathways to aid in informed decision-making for your research endeavors.

Chemical and Physical Properties

A fundamental understanding of the chemical and physical properties of BAP-HCl and Kinetin is essential for their effective application in experimental settings. Both are adenine-type cytokinins, sharing a common purine backbone but differing in their N6-substituent, which significantly influences their biological activity and solubility.

PropertyThis compound (BAP-HCl)Kinetin
Synonyms 6-BAP-HCl, BA-HCl6-Furfurylaminopurine
Molecular Formula C₁₂H₁₂ClN₅C₁₀H₉N₅O
Molecular Weight 261.71 g/mol 215.22 g/mol
Appearance White to off-white crystalline powderWhite to off-white crystalline powder
Solubility Soluble in water. Also soluble in DMSO and ethanol.[1][2]Sparingly soluble in water. Freely soluble in dilute aqueous solutions of HCl and NaOH. Also soluble in DMSO and acetic acid.[3][4][5][6][7]

Mechanism of Action: The Cytokinin Signaling Pathway

Both 6-Benzylaminopurine and Kinetin exert their effects by activating the cytokinin signaling pathway, a multi-step phosphorelay system analogous to two-component signaling systems in bacteria.[8][9] The binding of these cytokinins to transmembrane histidine kinase receptors initiates a phosphorylation cascade that ultimately leads to the activation of transcription factors, thereby modulating the expression of genes involved in cell division, differentiation, and other developmental processes.

Cytokinin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CK_Receptor Cytokinin Receptor (AHK) AHP Histidine Phosphotransfer Protein (AHP) CK_Receptor->AHP Phosphoryl Transfer TypeB_ARR Type-B ARR (Transcription Factor) AHP->TypeB_ARR Phosphoryl Transfer Cytokinin_Response_Genes Cytokinin Response Genes TypeB_ARR->Cytokinin_Response_Genes Activation of Transcription TypeA_ARR Type-A ARR (Negative Regulator) TypeA_ARR->TypeB_ARR Inhibition Cytokinin_Response_Genes->TypeA_ARR Induction Cytokinin BAP or Kinetin Cytokinin->CK_Receptor Binding & Autophosphorylation

Cytokinin Signaling Pathway Diagram

Comparative Performance in Plant Tissue Culture

The efficacy of BAP-HCl and Kinetin can vary significantly depending on the plant species, the target outcome (e.g., shoot proliferation, callus induction), and the concentration used. Generally, BAP is considered a more potent cytokinin than Kinetin in many applications.

Shoot Proliferation

Shoot proliferation is a critical step in micropropagation. The choice and concentration of cytokinin can dramatically impact the number of new shoots generated from an explant.

Plant SpeciesCytokininConcentrationMean Number of Shoots per ExplantReference
Musa spp. (Banana)BAP4.0 mg/L6.33 (in liquid medium)[10]
Kinetin4.0 mg/L~3.5 (in liquid medium)[10]
Vriesea scalarisBAP4.5 µM~8[10]
Kinetin4.5 µM~2[10]
Melissa officinalisBAP1.0 mg/LHigher than Kinetin[11]
Kinetin1.0 mg/LLower than BAP[11]

As evidenced by the data, BAP consistently outperforms Kinetin in promoting shoot multiplication across different plant species.[10][12][13]

Callus Induction

Callus, an undifferentiated mass of plant cells, is often a prerequisite for plant regeneration. The induction of callus is typically achieved by a combination of an auxin and a cytokinin.

Plant SpeciesExplantCytokinin CombinationCallus Induction EfficiencyReference
Vetiveria zizanioidesAxillary Buds1 mg/L BAP + 2 mg/L NAA90%[6]
Axillary Buds1 mg/L Kinetin + 2 mg/L NAA85%[6]
Glycine max (Soybean)Cotyledon10 µM Kinetin + 5 µM 2,4-D90.5%[7]
Atropa acuminataRoot0.5 mg/l BAP + 1.0 mg/l NAAHigher callus fresh weight than Kinetin combinations[14]
Leaf1.0 mg/l BAP + 1.0 mg/l NAAHigher callus fresh weight than Kinetin combinations[14]

In callus induction, the superiority of one cytokinin over the other is less pronounced and appears to be more species- and combination-dependent. However, BAP, often in combination with an auxin like NAA, is frequently reported to be highly effective.[14][15][16]

Inhibition of Senescence (Chlorophyll Retention)

Cytokinins are well-known for their ability to delay senescence, a process characterized by the degradation of chlorophyll. This effect is often quantified by measuring chlorophyll content in detached leaves or leaf discs.

Plant SpeciesObservationReference
Bryum argenteum (moss)Kinetin was more effective in chlorophyll retention at higher concentrations, while BAP showed better effects at lower concentrations and in plants from natural conditions.[15]
Nicotiana tabacum (tobacco)BAP was more efficient in retarding chlorophyll a and b degradation than Kinetin.[17]

Experimental Protocols

To facilitate the replication and validation of these findings, detailed protocols for key experiments are provided below.

Experimental Workflow for in Vitro Shoot Proliferation

experimental_workflow A Explant Preparation (e.g., shoot tips, nodes) B Surface Sterilization A->B C Inoculation on MS Medium + BAP or Kinetin (various concentrations) B->C D Incubation (controlled light and temperature) C->D E Data Collection (count number of new shoots) D->E F Subculturing (transfer to fresh medium) E->F F->D Repeat cycle G Rooting (transfer to rooting medium) F->G H Acclimatization G->H

In Vitro Shoot Proliferation Workflow
Protocol for Chlorophyll Retention Assay

This assay is used to quantify the senescence-delaying effects of cytokinins.

  • Explant Preparation: Excise leaf discs of a uniform size (e.g., 1 cm diameter) from healthy, mature leaves of the plant of interest.

  • Incubation: Float the leaf discs in petri dishes containing a basal medium (e.g., distilled water or a minimal salt solution) supplemented with different concentrations of BAP-HCl or Kinetin. A control group with no added cytokinin should be included.

  • Culture Conditions: Incubate the petri dishes in the dark at a constant temperature (e.g., 25°C) for a specified period (e.g., 48-72 hours) to induce senescence.

  • Chlorophyll Extraction:

    • Blot the leaf discs dry and record their fresh weight.

    • Homogenize the leaf discs in a known volume of 80% acetone.[4]

    • Centrifuge the homogenate to pellet the cell debris.

  • Spectrophotometric Analysis:

    • Measure the absorbance of the supernatant at 645 nm and 663 nm using a spectrophotometer.[1]

    • Calculate the chlorophyll a, chlorophyll b, and total chlorophyll content using Arnon's equations:[5]

      • Chlorophyll a (mg/g) = [12.7(A663) - 2.69(A645)] × V / (1000 × W)

      • Chlorophyll b (mg/g) = [22.9(A645) - 4.68(A663)] × V / (1000 × W)

      • Total Chlorophyll (mg/g) = [20.2(A645) + 8.02(A663)] × V / (1000 × W)

      • Where: A = absorbance at the respective wavelength, V = final volume of the chlorophyll extract (in ml), and W = fresh weight of the leaf tissue (in g).[3][4][18]

Protocol for Tobacco Callus Bioassay

This bioassay is a classic method to determine the biological activity of cytokinins.

  • Explant Source: Use callus tissue derived from the pith of tobacco (Nicotiana tabacum) stems, maintained on a cytokinin-free medium.[19][20]

  • Medium Preparation: Prepare a basal nutrient medium (e.g., Murashige and Skoog medium) supplemented with an auxin (e.g., indole-3-acetic acid, IAA) and varying concentrations of the cytokinin to be tested (BAP-HCl or Kinetin). A control medium without any cytokinin should also be prepared.[17][21]

  • Inoculation: Inoculate pieces of the tobacco callus of a standardized initial weight onto the prepared media in petri dishes or culture tubes.

  • Incubation: Culture the callus in the dark at a constant temperature (e.g., 25°C) for a period of 3-5 weeks.

  • Data Collection: After the incubation period, determine the fresh weight of the callus. The increase in fresh weight is directly proportional to the cytokinin activity in the medium.

Conclusion

Both this compound and Kinetin are effective cytokinins for a wide range of applications in plant tissue culture. The experimental data presented in this guide suggests that BAP-HCl is often the more potent choice for inducing shoot proliferation. In callus induction, the optimal cytokinin may be more species-specific, and empirical testing is recommended. For delaying senescence, both compounds are effective, with their relative efficacy potentially varying with concentration and plant species.

The selection between BAP-HCl and Kinetin should be guided by the specific research objectives, the plant species under investigation, and the results of preliminary dose-response experiments. The provided protocols and diagrams serve as a foundation for designing and executing robust comparative studies to determine the most suitable cytokinin for your specific needs.

References

A Comparative Guide to 6-BAP and Thidiazuron (TDZ) for Shoot Proliferation in Roses

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of plant tissue culture, the selection of an appropriate plant growth regulator is paramount for successful micropropagation. For high-value ornamental and medicinal plants like roses (Rosa spp.), achieving efficient shoot proliferation is a critical step. Among the array of available cytokinins, 6-Benzylaminopurine (6-BAP), a traditional adenine-type cytokinin, and Thidiazuron (TDZ), a phenylurea-derivative, are two of the most potent inducers of morphogenesis. This guide provides an objective, data-driven comparison of their performance in rose shoot proliferation, complete with detailed experimental protocols and an examination of their underlying mechanisms of action.

Introduction to 6-BAP and Thidiazuron

6-Benzylaminopurine (6-BAP) is a first-generation synthetic cytokinin, structurally similar to adenine.[1][2] It is widely used to stimulate cell division, promoting the formation and proliferation of axillary and adventitious shoots in a vast range of plant species.[3][4] Its reliability and effectiveness have made it a standard component in many micropropagation media.

Thidiazuron (TDZ) is a synthetic phenylurea compound that exhibits strong cytokinin-like activity, often far exceeding that of adenine-type cytokinins like 6-BAP.[5][6] It is particularly effective for inducing shoot regeneration in recalcitrant species, including many woody plants.[6] Its mode of action is more complex, influencing multiple hormonal pathways to elicit a powerful morphogenic response.[7][8]

Mechanism of Action: Distinct Signaling Pathways

While both compounds promote cell division and shoot formation, their molecular mechanisms differ significantly.

6-BAP: The Canonical Cytokinin Pathway As a synthetic analog of natural cytokinins, 6-BAP functions through the well-established two-component signaling pathway.[1] The process involves:

  • Perception: BAP binds to transmembrane histidine kinase receptors (AHKs) located on the cell membrane.[9][10][11]

  • Phosphorelay: This binding triggers a series of phosphorylation events, transferring a phosphate group from the receptor to histidine phosphotransfer proteins (AHPs) in the cytoplasm.[9][12]

  • Nuclear Translocation: The phosphorylated AHPs move into the nucleus.[10]

  • Transcriptional Activation: In the nucleus, AHPs transfer the phosphate group to Type-B Arabidopsis Response Regulators (ARRs). These activated Type-B ARRs are transcription factors that bind to the promoters of cytokinin-responsive genes, initiating their transcription and leading to cell division and shoot meristem formation.[10][12]

Thidiazuron (TDZ): A Multi-faceted Regulator TDZ's mechanism is more complex and not fully elucidated, but it is known to:

  • Activate Cytokinin Receptors: TDZ can bind to and activate cytokinin receptors, initiating the same phosphorelay cascade as BAP.[1][5]

  • Modulate Endogenous Hormones: TDZ can significantly alter the metabolism of endogenous plant hormones. It has been shown to influence auxin levels and transport, thereby changing the critical auxin-to-cytokinin ratio that governs morphogenesis.[5][8]

  • Inhibit Cytokinin Oxidase: TDZ is a potent inhibitor of cytokinin oxidase/dehydrogenase (CKX), the primary enzyme responsible for degrading cytokinins.[7] This inhibition leads to the accumulation of endogenous cytokinins, amplifying the growth response.

CytokininSignaling Simplified Cytokinin Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AHK Histidine Kinase Receptor (AHK) AHP Histidine Phosphotransfer (AHP) AHK->AHP P ARR Response Regulator (ARR-B) AHP->ARR P Genes Cytokinin-Responsive Genes ARR->Genes Activates Transcription Cell Division &\nShoot Proliferation Cell Division & Shoot Proliferation Genes->Cell Division &\nShoot Proliferation BAP 6-BAP BAP->AHK Binds TDZ TDZ TDZ->AHK Binds CKX Cytokinin Oxidase (CKX) TDZ->CKX Inhibits

Caption: Simplified Cytokinin Signaling Pathway for 6-BAP and TDZ.

Generalized Experimental Protocol for Rose Shoot Proliferation

The following protocol is a synthesis of methodologies commonly employed for the in vitro culture of roses. Specific concentrations of growth regulators must be optimized for each cultivar.

I. Explant Preparation and Sterilization

  • Explant Source: Collect young, actively growing vegetative shoots (10-15 cm) from a healthy, disease-free rose plant. Nodal segments containing axillary buds are typically used.[13][14]

  • Initial Washing: Wash the excised shoots under running tap water for 15-20 minutes.

  • Detergent Wash: Agitate the shoots in a solution of sterile water with a few drops of a liquid detergent (e.g., Tween-20) for 10 minutes, followed by 3-4 rinses with distilled water.[13]

  • Surface Sterilization: In a laminar flow hood, immerse the explants in a 70% ethanol solution for 30-60 seconds. Follow this with immersion in a 10-20% commercial bleach solution (containing sodium hypochlorite) for 15-20 minutes.[14] Other sterilants like 0.1% mercuric chloride (HgCl₂) for 4-5 minutes can also be used, but require extreme caution and thorough rinsing.[13]

  • Final Rinsing: Rinse the explants 4-5 times with sterile distilled water to remove all traces of the sterilizing agents.

  • Explant Excision: Aseptically trim the sterilized nodal segments to a size of 1-2 cm for inoculation.

II. Culture Medium and Incubation

  • Basal Medium: Prepare Murashige and Skoog (MS) basal medium supplemented with 30 g/L sucrose and 0.1 g/L myo-inositol.[14][15]

  • Growth Regulators: Add 6-BAP or TDZ to the medium at the desired concentrations for comparison. Often, a low concentration of an auxin like Indole-3-acetic acid (IAA) or α-Naphthaleneacetic acid (NAA) is included to improve the response.[13][16]

  • Gelling Agent: Solidify the medium with 6-8 g/L agar. Adjust the pH to 5.7-5.8 before autoclaving.[14][15]

  • Dispensing and Sterilization: Dispense the medium into culture vessels (e.g., glass jars, test tubes) and autoclave at 121°C and 15 psi for 20 minutes.

  • Inoculation: Place one sterilized explant vertically on the surface of the solidified medium in each culture vessel.

  • Incubation: Maintain the cultures at 23-26°C under a 16-hour photoperiod provided by cool-white fluorescent lights.[14][15]

III. Subculturing and Data Collection

  • Subculture: Transfer the proliferating shoots to fresh medium every 4-5 weeks to maintain vigorous growth.[14][15]

  • Data Collection: After a defined culture period (e.g., 6-8 weeks), record quantitative data, including the percentage of explants producing shoots, the average number of new shoots per explant, and the average shoot length.

ExperimentalWorkflow start Explant Selection (Young Rose Shoots) wash Washing & Surface Sterilization start->wash inoculate Inoculation onto MS Medium wash->inoculate incubation Incubation (23-26°C, 16h Photoperiod) inoculate->incubation media MS Medium + Sucrose, Vitamins + 6-BAP or TDZ media->inoculate subculture Subculture (Every 4-5 Weeks) incubation->subculture data Data Collection (Shoots/Explant, Length) subculture->data rooting Rooting on Auxin-rich Medium data->rooting acclimatize Acclimatization (Transfer to Soil) rooting->acclimatize end Hardened Plantlet acclimatize->end

Caption: General experimental workflow for in vitro rose shoot proliferation.

Comparative Performance: A Data-Driven Overview

Numerous studies have compared the efficacy of 6-BAP and TDZ for shoot proliferation in various rose cultivars. The optimal choice and concentration are highly dependent on the specific genotype and explant type. TDZ is consistently shown to be more potent, inducing a higher frequency of shoot regeneration at significantly lower concentrations than BAP. However, this potency can come with drawbacks, such as the inhibition of shoot elongation and the formation of excessive callus if not carefully optimized.[1][17][18]

Table 1: Summary of Experimental Data on 6-BAP vs. TDZ in Roses and Related Species

Rose Cultivar / SpeciesGrowth RegulatorConcentration (mg/L)Key FindingsReference(s)
Rosa spp. var. 'Divine'6-BAP3.0100% shoot initiation; Avg. 4.53 shoots/node; Avg. shoot length 1.86 cm.[19]
TDZ 0.50 100% shoot initiation; Avg. 4.60 shoots/node; Avg. shoot length 1.88 cm. [19]
Rosa hybrida L.6-BAP + IAA2.0 + 0.25Maximum number of shoots (avg. 6.6).[13]
Rosa indica6-BAP3.0Best shoot initiation and multiplication; Avg. 18 shoots per culture.[15]
Rosa hybrida (Potted)TDZ0.022 - 0.088Significant negative linear relationship between TDZ concentration and shoot length. Higher concentrations inhibited elongation.[17]
Dianthus caryophyllus 'Barlo II Nora' (Carnation)6-BAP20.0Highest shoot number (14 shoots/explant).[18]
TDZNot specifiedMaximum of 8 shoots/explant, but with large amounts of associated callus.[18]
Hyoscyamus niger L.6-BAP~2.8 (12.5 µM)Best shoot proliferation and highest number of multiple shoots.[20]
TDZ~2.2 (10 µM)Formed intense, disorganized callus with no shoot formation.[20]

Note: Data from other species like Carnation and Henbane are included to illustrate broader trends in the activity of these two cytokinins.

Discussion and Conclusion

The experimental data reveals a clear trend:

  • Potency: TDZ is a more potent cytokinin than 6-BAP, often inducing a similar or greater shoot proliferation response at a fraction of the concentration. In the 'Divine' rose cultivar, 0.50 mg/L of TDZ performed slightly better than a 6-fold higher concentration (3.0 mg/L) of BAP.[19]

  • Shoot Quality: While TDZ excels at inducing bud break and multiplication, it frequently has an inhibitory effect on shoot elongation.[17] This can lead to the formation of dense clusters of short, difficult-to-separate shoots. Furthermore, higher concentrations of TDZ often promote the formation of undifferentiated callus, which may not be desirable for micropropagation.[18][20] 6-BAP, in contrast, generally promotes the growth of well-formed, elongated shoots that are easier to handle for subsequent rooting.[1]

  • Genotype Dependency: The response to any plant growth regulator is highly genotype-specific. A protocol optimized for one rose cultivar may not be effective for another. Therefore, empirical testing with a range of concentrations for both 6-BAP and TDZ is essential for developing an efficient and reproducible protocol for a new cultivar.

Both 6-BAP and Thidiazuron are powerful tools for inducing shoot proliferation in roses, but they should be chosen based on the specific goals of the experiment.

  • Choose 6-BAP for reliable, consistent production of healthy, well-elongated shoots. It is an excellent first choice for new protocols and is less likely to cause morphological abnormalities.[1] Typical starting concentrations for roses range from 1.0 to 3.0 mg/L.[13][15][19]

  • Choose TDZ for recalcitrant cultivars that respond poorly to 6-BAP or when the goal is to maximize the sheer number of initial buds.[1][6] It should be used at very low concentrations (typically 0.1 to 0.5 mg/L) and researchers must be prepared to manage potential side effects like inhibited elongation and callus formation.[17][19]

For many systems, the most effective approach may involve a sequential protocol: using a TDZ-containing medium for the initial induction of buds, followed by a transfer to a BAP-containing medium to encourage the development and elongation of those shoots. This leverages the high potency of TDZ for initiation and the reliability of BAP for producing high-quality shoots.

References

Unveiling the Optimal Dose: A Comparative Guide to 6-BAP Concentrations in Plant Tissue Culture

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise application of plant growth regulators is paramount for successful experimental outcomes. This guide provides a comprehensive cross-validation of experimental results using different concentrations of 6-Benzylaminopurine (6-BAP), a synthetic cytokinin crucial for inducing cell division and shoot proliferation in plant tissue culture. By presenting quantitative data from various studies, detailing experimental protocols, and visualizing key processes, this guide aims to offer an objective comparison to aid in the optimization of your research.

Data Presentation: Comparative Effects of 6-BAP Concentrations

The following tables summarize the quantitative outcomes of varying 6-BAP concentrations on the in vitro propagation of different plant species. These results highlight the species-specific nature of optimal 6-BAP concentration.

Table 1: Effect of 6-BAP Concentration on Shoot Proliferation in Banana (Musa spp.)

Plant Material6-BAP Concentration (mg/L)Average Number of Shoots per ExplantSubculture PeriodReference
Banana 'Farta Velhaco' (AAB)2.534th subculture (120 days)[1][2][3]
Banana 'Farta Velhaco' (AAB)4.01.824th subculture (120 days)[1][2]
Cavendish Banana (AAA)3.04.171st subculture[4]
Cavendish Banana (AAA)2.514.672nd subculture[4]
Grand Naine Banana2.32.05 subcultures[1]
Yagami Banana6.09.55Not Specified[1]
Red Banana4.08.8Not Specified[1]

Table 2: Influence of 6-BAP on In Vitro Responses of Olive (Olea europaea)

Olive Cultivar6-BAP Concentration (mg/L)Observed EffectsReference
'Leccino', 'Gemlik', 'Moraiolo', 'Arbosana'0.5Minimum increase in physiological and biochemical traits[5]
'Leccino', 'Gemlik', 'Moraiolo', 'Arbosana'2.5Dramatic increase in chlorophyll, CO2 assimilation, antioxidant enzymes, and metabolic contents[5]

Table 3: 6-BAP in Callus Induction and Shoot Regeneration in Other Species

Plant SpeciesExplant Type6-BAP Concentration (mg/L)Co-cultivated withResponseReference
Silybum marianumNot SpecifiedVarious2,4-DCallus Induction[6]
Iris setosaShoot tips2.00.5 mg/L NAA and 1.0 mg/L 2,4-D88.89% multiple shoot induction[7]
Kaempferia parvifloraRhizome buds2.5-Optimal shoot proliferation[8]
Humulus lupulusNot Specified≥ 0.1KinetinIncreased callus development[9]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and cross-validation of experimental findings. Below are summaries of protocols from the cited studies.

Protocol 1: Micropropagation of Banana 'Farta Velhaco'
  • Explant Source: Meristems from banana 'Farta Velhaco' (AAB).

  • Culture Medium: Murashige and Skoog (MS) medium supplemented with 30 g/L sucrose and 2.5 g/L Phytagel. The pH was adjusted to 5.8 before autoclaving.

  • 6-BAP Treatments: Nine concentrations were tested: 0 (control), 0.5, 1.0, 1.5, 2.0, 2.5, 3.0, 3.5, and 4.0 mg/L.[3]

  • Culture Conditions: The cultures were maintained under controlled conditions.

  • Subculture: Four subcultures were performed at 30-day intervals.[2]

  • Data Collection: The number of shoots per initial explant was recorded at the end of each subculture.[1]

  • Experimental Design: A completely randomized design with nine treatments and five replicates was used. Each replicate consisted of five explants.[1][2]

Protocol 2: In Vitro Shoot Proliferation of Cavendish Banana
  • Explant Source: One-month-old suckers of Cavendish banana (Musa acuminata).

  • Culture Medium: MS medium.

  • 6-BAP Treatments: Various concentrations were tested, with 3.0 mg/L and 2.5 mg/L being identified as optimal in different stages.[4]

  • Subculture: Two rounds of subculturing were conducted.[4]

  • Rooting: For rooting, the MS medium was supplemented with 1.0 mg/L indole-3-acetic acid (IAA).[4]

Protocol 3: In Vitro Propagation of Olive Cultivars
  • Explant Source: Explants from olive cultivars 'Leccino', 'Gemlik', 'Moraiolo', and 'Arbosana'.

  • Culture Medium: Olive medium (OM).

  • 6-BAP Treatments: Different concentrations were tested: 0, 0.5, 1.5, and 2.5 mg/L.[5]

  • Data Collection: A range of physiological and biochemical traits were measured, including chlorophyll content, CO2 assimilation, antioxidant enzyme activity, and metabolic contents. Gene expression was also analyzed.[5]

  • Experimental Design: A two-factorial design was used.[5]

Mandatory Visualizations

To further elucidate the mechanisms and workflows discussed, the following diagrams have been generated using the DOT language.

CytokininSignalingPathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BAP 6-BAP Receptor Histidine Kinase Receptor BAP->Receptor Binding HPt Histidine Phosphotransfer Protein Receptor->HPt Phosphorylation TypeB_ARR Type-B ARR (Transcription Factor) HPt->TypeB_ARR Phosphorylation Gene_Expression Target Gene Expression TypeB_ARR->Gene_Expression Activation TypeA_ARR Type-A ARR (Negative Regulator) TypeA_ARR->TypeB_ARR Inhibition Gene_Expression->TypeA_ARR Induction

Caption: Simplified Cytokinin (6-BAP) Signaling Pathway.

ExperimentalWorkflow cluster_preparation Phase 1: Preparation cluster_culture Phase 2: In Vitro Culture cluster_evaluation Phase 3: Data Collection & Analysis cluster_subculture Phase 4: Subculturing & Rooting Explant Explant Selection & Sterilization Inoculation Inoculation of Explants Explant->Inoculation Media MS Medium Preparation with varying 6-BAP Media->Inoculation Incubation Incubation under Controlled Conditions Inoculation->Incubation Data Data Collection (e.g., Shoot Number) Incubation->Data Subculture Subculturing for Shoot Multiplication Incubation->Subculture Analysis Statistical Analysis Data->Analysis Rooting Transfer to Rooting Medium Subculture->Rooting

Caption: General Experimental Workflow for 6-BAP Concentration Testing.

References

Comparing the effects of 6-BAP and Zeatin on callus induction and shoot regeneration

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development and plant biology, the choice of cytokinin is a critical step in optimizing plant tissue culture protocols. This guide provides an objective comparison of two commonly used cytokinins, 6-Benzylaminopurine (6-BAP) and Zeatin, focusing on their effects on callus induction and shoot regeneration, supported by experimental data and detailed protocols.

Introduction to 6-BAP and Zeatin

6-Benzylaminopurine (6-BAP) is a synthetic cytokinin, while Zeatin is a naturally occurring cytokinin. Both are adenine derivatives that play a crucial role in plant cell division and differentiation.[1] 6-BAP is known for its stability and cost-effectiveness, making it a popular choice in many micropropagation labs.[2] Zeatin, being a natural hormone, is often considered to be more potent in certain applications, though it is more susceptible to metabolic degradation.[3] The selection between these two cytokinins can significantly impact the efficiency of callus formation and the subsequent regeneration of shoots, with responses often being species-dependent.

Comparative Efficacy in Callus Induction and Shoot Regeneration: A Data-Driven Overview

The effectiveness of 6-BAP and Zeatin varies considerably among different plant species and even cultivars. The following tables summarize quantitative data from various studies to provide a comparative overview of their performance.

Table 1: Comparison of 6-BAP and Zeatin on Callus Induction

Plant SpeciesExplantMedium6-BAP Concentration (mg/L)Callus Induction (%)Zeatin Concentration (mg/L)Callus Induction (%)Reference
Solanum tuberosum (Potato)InternodeMS--2.0-[4]
Fagopyrum esculentum (Buckwheat)Immature EmbryoMS3.0100--[5]
Labisia pumila var. alataLeafMS + 0.5 mg/L 2,4-D0.25-0.25100[6]
Spilanthes acmellaLeafMS--1.0 (with 2.0 mg/L BAP)93 (shooting)[7]

Table 2: Comparison of 6-BAP and Zeatin on Shoot Regeneration

Plant SpeciesExplantMedium6-BAP Concentration (mg/L)Shoots per ExplantZeatin Concentration (mg/L)Shoots per ExplantReference
Solanum tuberosum (Potato)CallusMS1.0 - 2.002.05[4]
Musa sp. (Banana 'Grand Naine')Shoot tipsMS2.0High--
Labisia pumila var. alataNodal SegmentMS1.0~42.0~7[6]
Polygonum tinctoriumStem InternodeMS2.0High--
Arabis takesimanaCallusMS1.0100% multiple shoot formation1.010-20% multiple shoot formation

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are generalized protocols for callus induction and shoot regeneration, with specific examples for 6-BAP and Zeatin applications.

General Callus Induction Protocol
  • Explant Preparation: Select healthy, young plant material (e.g., leaves, stems, cotyledons). Surface sterilize the explants using a standard protocol (e.g., 70% ethanol for 1 minute, followed by a 10-20% bleach solution with a few drops of Tween 20 for 10-15 minutes, and then rinsed 3-4 times with sterile distilled water).

  • Culture Medium: Prepare a basal medium, most commonly Murashige and Skoog (MS) medium, supplemented with vitamins, sucrose (typically 30 g/L), and an appropriate gelling agent (e.g., agar at 7-8 g/L).

  • Hormone Supplementation: Add an auxin, such as 2,4-Dichlorophenoxyacetic acid (2,4-D) or α-Naphthaleneacetic acid (NAA), in combination with a cytokinin (6-BAP or Zeatin). The optimal concentration varies by species. For example, in Fagopyrum esculentum, 3.0 mg/L 6-BAP was effective for callus induction.[5] In Labisia pumila, 0.25 mg/L Zeatin combined with 0.5 mg/L 2,4-D yielded 100% callus induction.[6]

  • Incubation: Culture the explants on the prepared medium in a sterile environment. Incubate the cultures in the dark at a constant temperature (around 25°C) to promote callus proliferation.

  • Subculture: Subculture the developing callus onto fresh medium every 3-4 weeks.

General Shoot Regeneration Protocol
  • Callus Transfer: Once a sufficient amount of healthy, friable callus has formed, transfer it to a shoot induction medium.

  • Shoot Induction Medium: This medium typically consists of the same basal salts and vitamins as the callus induction medium, but with a different hormonal combination. A higher cytokinin to auxin ratio is generally used to promote shoot formation.

  • Hormone Application:

    • With Zeatin: For potato callus, transferring to MS medium with 2.0 mg/L Zeatin resulted in the formation of an average of 5 shoots per explant.[4]

    • With 6-BAP: For Musa sp., a medium containing 2.0 mg/L 6-BAP was optimal for shoot induction.

  • Incubation: Place the cultures under a photoperiod (typically 16 hours light / 8 hours dark) at a constant temperature (around 25°C).

  • Shoot Elongation and Rooting: Once shoots have developed, they can be transferred to a medium with a lower concentration of cytokinins or a hormone-free medium for elongation. Subsequently, shoots are transferred to a rooting medium, often half-strength MS medium supplemented with an auxin like Indole-3-butyric acid (IBA) or NAA.

Signaling Pathways and Mechanism of Action

Both 6-BAP and Zeatin exert their effects through the cytokinin signaling pathway. However, differences in their structure and metabolism can lead to varied physiological responses.

G cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 6-BAP 6-BAP Receptor Histidine Kinase Receptor (AHK) 6-BAP->Receptor Binds (Lower Affinity, Metabolically Stable) Zeatin Zeatin Zeatin->Receptor Binds (Higher Affinity, Prone to Degradation) CKX Cytokinin Oxidase/Dehydrogenase (CKX) Zeatin->CKX Degradation AHP Histidine Phosphotransfer Protein (AHP) Receptor->AHP Phosphorylation Cascade ARR_B Type-B Response Regulator (ARR-B) AHP->ARR_B Zeatin_inactive Inactive Zeatin (Conjugates) CKX->Zeatin_inactive Gene_Expression Target Gene Expression ARR_B->Gene_Expression Activates ARR_A Type-A Response Regulator (ARR-A) (Negative Feedback) ARR_A->AHP Inhibits Gene_Expression->ARR_A Activates Cell_Division Cell Division & Differentiation Gene_Expression->Cell_Division

Caption: Comparative signaling of 6-BAP and Zeatin.

Zeatin, as a natural cytokinin, generally exhibits a higher binding affinity to the histidine kinase receptors (AHKs) compared to the synthetic 6-BAP. This can lead to a more potent initial response. However, Zeatin is also a substrate for cytokinin oxidase/dehydrogenase (CKX), an enzyme that degrades active cytokinins, and it can be inactivated through conjugation.[3] In contrast, 6-BAP is more resistant to this enzymatic degradation, leading to greater stability and a more sustained effect in the culture medium.[3] This difference in metabolic stability is a key factor to consider when designing long-term culture experiments.

Experimental Workflow

The process of callus induction and shoot regeneration follows a logical sequence of steps, as illustrated in the workflow diagram below.

G Explant Explant Selection & Sterilization Callus_Medium Culture on Callus Induction Medium (Auxin + Cytokinin) Explant->Callus_Medium Callus_Growth Callus Proliferation (Dark Incubation) Callus_Medium->Callus_Growth Shoot_Medium Transfer to Shoot Regeneration Medium (High Cytokinin:Auxin) Callus_Growth->Shoot_Medium Shoot_Development Shoot Development (Light Incubation) Shoot_Medium->Shoot_Development Rooting Transfer to Rooting Medium Shoot_Development->Rooting Plantlet Acclimatized Plantlet Rooting->Plantlet

Caption: General workflow for plant regeneration.

Conclusion

The choice between 6-BAP and Zeatin for callus induction and shoot regeneration is not universal and should be empirically determined for the specific plant species and desired outcome.

  • 6-BAP is a cost-effective and stable synthetic cytokinin that is highly effective for shoot induction in a wide range of species. Its resistance to metabolic breakdown ensures a sustained cytokinin response.

  • Zeatin , as a natural cytokinin, often shows higher activity and can be more effective, particularly for recalcitrant species. However, its higher cost and susceptibility to degradation are important considerations.

For initial studies and large-scale micropropagation, 6-BAP is often the preferred choice. For optimizing protocols for species that respond poorly to synthetic cytokinins or for research focused on natural hormonal responses, Zeatin is an excellent alternative. The provided data and protocols serve as a foundation for researchers to make informed decisions and design effective experiments for their specific needs.

References

Unveiling the Impact of 6-Benzylaminopurine Hydrochloride: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced effects of growth regulators is paramount. This guide provides a comprehensive statistical analysis of 6-Benzylaminopurine hydrochloride (6-BAP) treatment effects, offering a comparative look at its performance supported by experimental data. Delve into detailed methodologies and signaling pathways to harness the full potential of this synthetic cytokinin.

6-Benzylaminopurine (6-BAP), a first-generation synthetic cytokinin, plays a crucial role in plant growth and development by stimulating cell division.[1] It is widely utilized in plant tissue culture to promote shoot proliferation and is also known to inhibit respiratory kinase in plants, thereby increasing the post-harvest life of green vegetables.[1] This guide explores the quantitative impact of 6-BAP on various plant species, providing a framework for its effective application in research and development.

Comparative Efficacy of 6-BAP Concentrations

The application of 6-BAP at varying concentrations elicits a range of responses in plant tissues. The following tables summarize the quantitative effects of different 6-BAP concentrations on key growth parameters in several plant species, providing a comparative overview of its efficacy.

Table 1: Effect of 6-BAP Concentration on in vitro Shoot Proliferation of Bambusa balcooa

6-BAP Concentration (mg/L)Days to Shoot InitiationNumber of Shoots per ExplantShoot Length (cm)Number of Leaves per Explant
0 (Control)15.331.001.173.33
112.672.332.005.67
211.003.672.837.33
39.674.333.508.67
4 8.33 5.67 4.17 10.33
59.005.003.839.67
610.334.003.178.00
711.673.332.506.33
813.002.671.835.00
914.331.331.334.00

Data adapted from a study on the in vitro shoot multiplication of Bambusa balcooa. The treatment with 4 mg/L of BAP was found to be the most effective for inducing the highest number of shoots, shoot length, and leaves per explant.[2]

Table 2: Influence of 6-BAP on Shoot Multiplication of Aquilaria hirta in Different Basal Media

Basal Medium6-BAP Concentration (mg/L)Mean Number of New Shoots per Explant
MS0.16.1
MS0.54.2
MS1.03.8
MS2.53.1
MS5.02.6
WPM0.11.0
WPM0.52.5
WPM1.02.8
WPM2.53.2
WPM5.02.9

Data from a study on Aquilaria hirta shoot multiplication. MS medium supplemented with 0.1 mg/l BAP was most effective for multiple shoot formation.

Table 3: Comparative Analysis of 6-BAP and meta-Topolin on in vitro Regeneration of Withania somnifera

TreatmentBud Breaking Percentage (%)Rate of Shoot Multiplication (shootlets/explant)Total Chlorophyll Content (mg/g)Protein Content (%)
2.5 mg/l meta-Topolin88.9 ± 0.4222.4 ± 4.160.887 ± 0.00425.67 ± 0.25
1.0 mg/l BAP + 50 mg/l AdSO₄61.1 ± 0.0915.8 ± 7.810.7194 ± 0.005523.33 ± 0.25

This table compares the efficacy of meta-Topolin with a combination of BAP and Adenine Sulfate (AdSO₄) on the in vitro regeneration of Withania somnifera. Meta-Topolin showed superior results in all measured parameters.

Table 4: Effect of 6-BAP on Fruit Quality Parameters of 'Conference' and 'Blanquilla' Pears

CultivarTreatmentFruit Set Reduction (%)
Conference200 ppm 6-BA27
Conference200 ppm 6-BA + NAA36
Conference20 ppm NAA (2003)27.9
Blanquilla & Conference (2005 & 2007)150 ppm BA + 20 or 40 ppm NAA~50

Data compiled from studies on fruit thinning in pear cultivars. The combination of 6-BA and NAA showed a significant thinning effect.[3]

Detailed Experimental Protocols

Reproducibility in scientific research hinges on meticulous documentation of experimental procedures. Below are detailed protocols for key experiments involving 6-BAP.

Protocol 1: In Vitro Shoot Proliferation of Bambusa balcooa

Objective: To determine the optimal concentration of 6-BAP for inducing shoot proliferation from nodal explants of Bambusa balcooa.

Materials:

  • Nodal explants of Bambusa balcooa

  • Murashige and Skoog (MS) medium

  • 6-Benzylaminopurine (BAP)

  • Sucrose

  • Agar

  • Sterile distilled water

  • 70% Ethanol

  • 0.1% Mercuric chloride (HgCl₂)

  • Autoclave

  • Laminar flow hood

  • Culture vessels (e.g., test tubes, petri dishes)

Procedure:

  • Explant Collection and Surface Sterilization:

    • Collect healthy nodal explants from a mature Bambusa balcooa plant.

    • Wash the explants thoroughly under running tap water for 10-15 minutes.

    • In a laminar flow hood, surface sterilize the explants by immersing them in 70% ethanol for 30-60 seconds, followed by a rinse with sterile distilled water.

    • Further sterilize the explants in 0.1% HgCl₂ solution for 5-7 minutes.

    • Rinse the explants 3-4 times with sterile distilled water to remove any traces of HgCl₂.[2]

  • Media Preparation:

    • Prepare MS basal medium according to the standard formulation.

    • Add 3% (w/v) sucrose and 0.8% (w/v) agar.

    • Adjust the pH of the medium to 5.8.

    • Divide the medium into aliquots and supplement with different concentrations of BAP (0, 1, 2, 3, 4, 5, 6, 7, 8, and 9 mg/L).

    • Autoclave the media at 121°C for 15-20 minutes.[2]

  • Inoculation and Incubation:

    • Aseptically place the sterilized nodal explants onto the prepared MS medium in culture vessels.

    • Incubate the cultures at 25 ± 2°C under a 16-hour photoperiod with a light intensity of 2000-3000 lux.[2]

  • Data Collection and Analysis:

    • Record observations on the number of days to shoot initiation, number of shoots per explant, shoot length, and number of leaves per explant after a specified culture period (e.g., 4 weeks).

    • Statistically analyze the data to determine the significance of the different BAP concentrations.

Protocol 2: Callus Induction and Plant Regeneration from Sugarcane (cv. CO 94012)

Objective: To establish an efficient protocol for callus induction and subsequent plant regeneration from immature leaf whorls of sugarcane.

Materials:

  • Immature leaf whorls of 6-7 months old sugarcane (cv. CO 94012)

  • MS medium

  • 2,4-Dichlorophenoxyacetic acid (2,4-D)

  • 6-Benzylaminopurine (BAP)

  • Kinetin (KIN)

  • Naphthalene acetic acid (NAA)

  • Sucrose, Agar, Sterile distilled water, 70% Ethanol, 0.1% Mercuric chloride

  • Standard tissue culture laboratory equipment

Procedure:

  • Explant Preparation and Sterilization:

    • Collect healthy, young, immature leaf whorls.

    • Remove the outer leaves and cut the inner leaf whorls into 4-5 cm long segments.

    • Wash the segments under running tap water for 30 minutes.

    • Surface sterilize with 70% ethanol for 1 minute, followed by 0.1% mercuric chloride for 7 minutes.

    • Rinse thoroughly with sterile distilled water.

    • Cut the sterilized leaf rolls into 2mm thick discs.[4]

  • Callus Induction:

    • Prepare MS medium supplemented with various concentrations of 2,4-D (e.g., 0.5, 1.0, 1.5, 2.0, 2.5, 3.0, 3.5 mg/l) alone or in combination with BAP (e.g., 0.5, 1.0 mg/l).[4]

    • Inoculate the leaf discs onto the callus induction medium.

    • Incubate in the dark at 25 ± 2°C.

    • Subculture the calli every 10-15 days onto fresh medium for proliferation.[4]

  • Shoot Regeneration:

    • Transfer the proliferated calli to MS medium supplemented with different concentrations of BAP (e.g., 0.5, 1.0, 1.5, 2.0 mg/l) and Kinetin (e.g., 0.5, 1.0, 1.5, 2.0 mg/l).[4]

    • Incubate under a 16-hour photoperiod.

  • Rooting:

    • Excise the regenerated shoots and transfer them to MS basal medium supplemented with NAA (e.g., 1.0, 2.0, 3.0, 4.0 mg/l) for root induction.[4]

  • Acclimatization:

    • Carefully remove the rooted plantlets from the culture medium and wash to remove any adhering agar.

    • Transfer to pots containing a sterile mixture of soil, sand, and vermiculite.

    • Maintain high humidity initially by covering with a plastic bag and gradually acclimate to greenhouse conditions.

Protocol 3: Chlorophyll Content Analysis

Objective: To quantify the chlorophyll content in plant leaves following 6-BAP treatment.

Materials:

  • Fresh leaf tissue

  • 80% Acetone

  • Spectrophotometer

  • Mortar and pestle

  • Centrifuge and centrifuge tubes

  • Volumetric flasks

Procedure:

  • Extraction:

    • Weigh a known amount of fresh leaf tissue (e.g., 100 mg).

    • Grind the tissue in a mortar and pestle with a small amount of 80% acetone.

    • Continue adding acetone and grinding until the tissue is completely homogenized and colorless.

    • Transfer the extract to a centrifuge tube and make up the volume to a known quantity (e.g., 10 ml) with 80% acetone.

  • Centrifugation:

    • Centrifuge the extract at 5000 rpm for 10 minutes to pellet the cell debris.

  • Spectrophotometric Measurement:

    • Carefully transfer the supernatant to a clean cuvette.

    • Measure the absorbance of the extract at 645 nm and 663 nm using a spectrophotometer, with 80% acetone as a blank.[5]

  • Calculation:

    • Calculate the chlorophyll a, chlorophyll b, and total chlorophyll content using Arnon's equations:[5]

      • Chlorophyll a (mg/g tissue) = [12.7(A₆₆₃) - 2.69(A₆₄₅)] × V / (1000 × W)

      • Chlorophyll b (mg/g tissue) = [22.9(A₆₄₅) - 4.68(A₆₆₃)] × V / (1000 × W)

      • Total Chlorophyll (mg/g tissue) = [20.2(A₆₄₅) + 8.02(A₆₆₃)] × V / (1000 × W)

    • Where:

      • A = absorbance at the respective wavelength

      • V = final volume of the chlorophyll extract (ml)

      • W = fresh weight of the leaf tissue (g)

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental processes, the following diagrams are provided in Graphviz DOT language.

Cytokinin Signaling Pathway

6-BAP, as a synthetic cytokinin, initiates a signaling cascade upon binding to its receptor. This pathway ultimately leads to the regulation of gene expression, influencing various aspects of plant growth and development.

Cytokinin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 6-BAP 6-Benzylaminopurine (6-BAP) AHK Cytokinin Receptor (AHK - Histidine Kinase) 6-BAP->AHK Binds to CHASE domain AHK->AHK AHP Histidine Phosphotransfer Protein (AHP) AHK->AHP Phosphoryl Transfer ARR_B Type-B Response Regulator (ARR-B) AHP->ARR_B Phosphoryl Transfer DNA Target Genes ARR_B->DNA Activates Transcription ARR_A Type-A Response Regulator (ARR-A) (Negative Regulator) DNA->ARR_A Induces Expression ARR_A->ARR_B Inhibits

Caption: Cytokinin signaling pathway initiated by 6-BAP.

Experimental Workflow for in vitro Plant Regeneration

The process of regenerating whole plants from explants in a laboratory setting is a cornerstone of plant biotechnology. This workflow outlines the key stages involved.

In_Vitro_Regeneration_Workflow Explant Explant Selection & Sterilization Callus Callus Induction (MS + 2,4-D + BAP) Explant->Callus Inoculation Shoot Shoot Regeneration (MS + BAP + KIN) Callus->Shoot Subculture Root Rooting (MS + NAA) Shoot->Root Transfer Acclimatization Acclimatization (Greenhouse) Root->Acclimatization Transfer to Soil

Caption: General workflow for in vitro plant regeneration.

Logical Relationship of 6-BAP Effects

The application of 6-BAP triggers a cascade of physiological and biochemical changes within the plant, ultimately impacting its growth and development. This diagram illustrates the logical flow of these effects.

BAP_Effects_Logic BAP 6-BAP Application Signal Cytokinin Signal Transduction BAP->Signal Gene Altered Gene Expression Signal->Gene Cell Increased Cell Division & Differentiation Gene->Cell Growth Enhanced Shoot Proliferation, Delayed Senescence, Improved Fruit Set Cell->Growth

Caption: Logical flow of 6-BAP's physiological effects.

References

Control Experiments for Studies Involving 6-Benzylaminopurine Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of control experiments and alternative cytokinins for studies involving 6-Benzylaminopurine hydrochloride (6-BAP HCl). Understanding the appropriate controls and potential alternatives is crucial for the accurate interpretation of experimental results and the development of robust research protocols in plant biology and drug development.

Introduction to this compound (6-BAP HCl)

6-Benzylaminopurine (BAP), a synthetic cytokinin, is a cornerstone of plant tissue culture and developmental biology research. Its primary role is to stimulate cell division and differentiation, leading to shoot proliferation and the delay of senescence. 6-BAP HCl is the hydrochloride salt form, which enhances its solubility in water, making it easier to incorporate into culture media. The mechanism of action for cytokinins like 6-BAP involves a complex signaling pathway that influences the expression of numerous genes involved in plant growth and development.

The Critical Role of Control Experiments

In any scientific investigation involving 6-BAP HCl, well-designed control experiments are paramount for validating the observed effects. These controls serve to isolate the effects of 6-BAP HCl from other potential variables, ensuring that the resulting data is both accurate and reproducible.

Negative Control: Establishing a Baseline

The most fundamental control is the negative control , which establishes a baseline for plant growth and development in the absence of the experimental treatment. In the context of 6-BAP HCl studies, the negative control typically consists of a basal culture medium, such as Murashige and Skoog (MS) medium, without the addition of any plant growth regulators. This allows researchers to observe the natural growth patterns of the explants and differentiate the specific effects of 6-BAP HCl.

Positive Control: Validating the Experimental System

A positive control is used to confirm that the experimental system is responsive to cytokinins. This is particularly important when testing new experimental conditions or plant species. A common positive control involves using a well-characterized cytokinin, such as Zeatin or Kinetin, at a concentration known to elicit a strong response in the specific plant system. This ensures that the lack of response to 6-BAP HCl, should it occur, is due to the compound itself and not a flaw in the experimental setup.

Comparative Performance of 6-BAP HCl and Alternatives

While 6-BAP HCl is a widely used and effective cytokinin, several alternatives exist, each with its own set of advantages and disadvantages. The choice of cytokinin can significantly impact the outcome of an experiment, as different plant species and even different cultivars can exhibit varied responses.

Quantitative Comparison of Cytokinin Efficacy

The following tables summarize quantitative data from various studies comparing the performance of 6-BAP HCl with other common cytokinins in promoting shoot proliferation and other growth parameters.

Table 1: Effect of Different Cytokinins on Shoot Proliferation in Prunus avium L. (Sweet Cherry)

CytokininConcentration (µM)Multiplication IndexAxial Shoot Length (mm)Lateral Shoot Length (mm)
6-BAP 510.4 1.01 0.100
2iP52.52.110.086
Kinetin51.51.930.015
TDZ51.81.250.021

Data adapted from a study on in vitro multiplication of sweet cherry cv. Lapins.

Table 2: Comparison of Cytokinins on in vitro Multiplication of Orbea semota

CytokininMean Number of ShootsMean Shoot Length (mm)
2iP3.7 ± 1.6 14.75 ± 8.9
6-BAP 2.1 ± 0.88.9 ± 3.5
Kinetin1.5 ± 0.57.2 ± 2.8
Control (No Cytokinin)1.0 ± 0.05.0 ± 1.4

Data represents the mean ± standard deviation.

Table 3: Influence of Cytokinins on Shoot Regeneration from Nodal Explants of Sophora tonkinensis

CytokininConcentration (µmol)Shoot Induction (%)Mean Number of Shoots per ExplantMean Shoot Length (cm)
2iP2.075 5.0 4.8
6-BAP 2.0603.53.2
Kinetin2.0552.82.5
TDZ2.0402.11.8
Control0.0101.01.2

Data adapted from a study on in vitro multiplication of Sophora tonkinensis.

Experimental Protocols

Detailed and consistent experimental protocols are essential for the reproducibility of research findings.

General Protocol for Plant Tissue Culture
  • Explant Preparation: Select healthy, young plant material (e.g., nodal segments, shoot tips).

  • Surface Sterilization:

    • Wash the explants thoroughly under running tap water.

    • Immerse in a 70% ethanol solution for 30-60 seconds.

    • Treat with a 10-20% sodium hypochlorite solution for 10-15 minutes.

    • Rinse 3-4 times with sterile distilled water under aseptic conditions.

  • Culture Medium Preparation:

    • Prepare a basal medium such as Murashige and Skoog (MS) medium.

    • Add sucrose (typically 30 g/L) as a carbon source.

    • Adjust the pH of the medium to 5.7-5.8.

    • Add a gelling agent like agar (7-8 g/L).

    • Autoclave the medium at 121°C for 15-20 minutes.

  • Inoculation: Under a laminar flow hood, place the sterilized explants onto the prepared culture medium.

  • Incubation: Maintain the cultures in a growth

A Comparative Guide to the Reproducibility of 6-BAP Induced Morphogenesis Across Laboratories

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthetic cytokinin 6-benzylaminopurine (6-BAP or BAP) is a cornerstone of plant tissue culture, widely utilized to stimulate cell division, shoot proliferation, and overall morphogenesis.[1][2] However, a significant challenge facing researchers is the variability of experimental outcomes across different laboratories. This guide provides an objective comparison of factors influencing the reproducibility of 6-BAP induced morphogenesis, supported by experimental data, detailed protocols, and visual diagrams of the underlying mechanisms.

Key Factors Influencing Reproducibility

The success and reproducibility of in vitro morphogenesis are not solely dependent on the concentration of 6-BAP. A multitude of factors, often interacting, can lead to divergent results between labs. Understanding these variables is critical for standardizing protocols and achieving consistent outcomes.

  • Genotype and Explant Source: The genetic makeup of the plant material is a primary determinant of its response to 6-BAP. Different species, and even different cultivars of the same species, exhibit varied sensitivity and morphogenetic capacity.[3][4] The type and age of the explant (e.g., leaf, stem, cotyledon, nodal segments) also introduce significant variability.[5][6]

  • Culture Medium Composition: The basal medium (e.g., Murashige and Skoog (MS), Woody Plant Medium (WPM)) provides the essential macro- and micronutrients, and the choice of medium can significantly impact results.[7] The precise concentration of 6-BAP and, crucially, its ratio to auxins (like NAA or IAA) is a well-established modulator of organogenesis, with high cytokinin-to-auxin ratios generally favoring shoot formation.[8][9]

  • Physical Culture Environment: Environmental conditions within the growth chamber, such as temperature, light intensity, photoperiod, and relative humidity, must be meticulously controlled as they directly affect the physiological and morphogenetic responses of the cultured tissues.[10]

  • Laboratory Practices: Subtle differences in lab protocols, including sterilization methods, the quality and source of chemical reagents (including 6-BAP), and the frequency of subculturing, can accumulate to produce significant deviations in results.

Quantitative Data on 6-BAP Induced Morphogenesis

The following tables summarize quantitative data from various studies, illustrating the impact of 6-BAP concentration, in combination with other factors, on morphogenetic outcomes in different plant species. This data highlights the variability and genotype-specific responses that researchers may encounter.

Table 1: Effect of 6-BAP on Shoot Proliferation in Various Species

Plant SpeciesExplant TypeBasal Medium6-BAP Conc. (mg/L)Other Hormones (mg/L)OutcomeReference
Aquilaria hirtaNodal SegmentsMS0.1-Average of 6.1 shoots per culture[7]
Mentha piperita L.Shoot Tip & NodalMS1.0-~49.8 shoots per explant[5]
Asplenium nidus L.Rhizome SegmentsMS~0.5 (2.2 µM)-Production of Green Globular Bodies (GGB)[11]
Eclipta chinense L.Leaf SegmentsMS6.0NAA (0.5)72% direct shoot induction rate[4]
Olea europaea (Olive)Nodal SegmentsOM2.5-Significant increase in all growth traits[3][12]

Table 2: Influence of 6-BAP and Auxin Combinations on Morphogenesis

Plant SpeciesExplant TypeBasal Medium6-BAP Conc. (mg/L)Auxin & Conc. (mg/L)Primary Morphogenetic ResponseReference
Lycopersicon esculentumHypocotyl, LeafMS2.0IAA (1.0)Maximum plant regeneration[5]
Sesbania grandifloraLeafMS1.0NAA (1.0)88.88% indirect shoot proliferation[4]
Fritillaria meleagrisBulb ScaleMS1.0 - 2.0NAA (1.0)Optimal bulb production[8]
Populus trichocarpaStemMS0.52,4-D (0.01)Highest rate of shoot regeneration[13]

Standardized Experimental Protocol: In Vitro Shoot Induction

This protocol provides a generalized methodology for inducing morphogenesis using 6-BAP. Researchers should optimize concentrations and conditions based on the specific plant species and genotype.

1. Media Preparation (per 1 Liter):

  • Prepare the desired basal salt medium (e.g., MS medium) by dissolving the pre-mixed powder in ~900 mL of distilled water.
  • Add sucrose (typically 30 g/L).
  • Add the required volume of a 6-BAP stock solution to achieve the final desired concentration (e.g., 1.0 mg/L).[14] If required, add auxin stock solutions at this stage.
  • Adjust the pH of the medium to the optimal range (typically 5.7-5.8) using 1N NaOH or 1N HCl.
  • Add a gelling agent (e.g., 6-8 g/L agar or 3-4 g/L gellan gum).[1]
  • Bring the final volume to 1 Liter with distilled water.
  • Heat the medium while stirring to completely dissolve the gelling agent.
  • Dispense the medium into culture vessels and autoclave at 121°C and 15 psi for 20 minutes.[1]

2. Explant Preparation and Inoculation:

  • Select healthy, young plant material for explants.
  • Thoroughly wash the plant material under running tap water.
  • In a laminar flow hood, surface sterilize the explants. A common procedure involves a brief rinse in 70% ethanol followed by immersion in a sodium hypochlorite solution (e.g., 1-2% active chlorine) with a drop of Tween 20 for 10-20 minutes, followed by 3-5 rinses with sterile distilled water.
  • Aseptically excise the desired explants (e.g., 1 cm² leaf discs or 1.5 cm nodal segments).
  • Inoculate the explants onto the prepared culture medium.

3. Incubation and Data Collection:

  • Place the culture vessels in a growth chamber under controlled conditions (e.g., 25±2°C, 16-hour photoperiod).[10]
  • Subculture the explants to fresh medium every 3-4 weeks.
  • Collect data on morphogenetic responses at regular intervals. Quantitative data may include the percentage of explants showing a response, the number of shoots per explant, and shoot length.

Visualization of Pathways and Workflows

4.1. Cytokinin (6-BAP) Signaling Pathway

The morphogenetic effects of 6-BAP are initiated through a well-defined signaling cascade. 6-BAP is perceived by sensor histidine kinase (HK) receptors. This triggers a phosphorelay, transferring a phosphate group through histidine phosphotransfer proteins (AHPs) to type-B response regulators (ARRs) in the nucleus. Activated type-B ARRs function as transcription factors, inducing the expression of cytokinin-responsive genes, including those that promote cell division and shoot meristem formation.[9][15][16]

Cytokinin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BAP 6-BAP AHK AHK Receptor (Histidine Kinase) BAP->AHK Binds AHP AHP (Phosphotransfer) AHK->AHP Phosphorylates ARRB Type-B ARR (Response Regulator) AHP->ARRB Phosphorylates DNA Target Gene Expression (e.g., WUSCHEL) ARRB->DNA Activates Response Cell Division & Morphogenesis DNA->Response

Cytokinin (6-BAP) signaling pathway leading to morphogenesis.

4.2. Experimental Workflow for 6-BAP Induced Morphogenesis

The process from selecting a donor plant to establishing a fully regenerated plantlet follows a structured workflow. Each step represents a potential source of variability that must be carefully controlled to ensure reproducibility.

Experimental_Workflow start 1. Select Donor Plant explant 2. Explant Preparation & Sterilization start->explant culture 3. Inoculation on 6-BAP Medium explant->culture incubation 4. Incubation in Controlled Environment culture->incubation subculture 5. Shoot Proliferation & Subculture incubation->subculture rooting 6. Rooting on Auxin-rich Medium subculture->rooting acclimatize 7. Acclimatization of Plantlets rooting->acclimatize end 8. Established Plant acclimatize->end

References

Unlocking Plant Potential: A Comparative Guide to the Synergistic Effects of 6-BAP with Other Plant Growth Regulators

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, optimizing plant tissue culture protocols is paramount for applications ranging from mass propagation to the production of valuable secondary metabolites. 6-Benzylaminopurine (6-BAP), a synthetic cytokinin, is a cornerstone of in vitro plant regeneration. However, its efficacy is often magnified when used in concert with other plant growth regulators. This guide provides a comprehensive comparison of the synergistic effects of 6-BAP with auxins and gibberellins, supported by experimental data, detailed protocols, and visual representations of the underlying signaling pathways and workflows.

Synergistic Interactions of 6-BAP: A Data-Driven Comparison

The interplay between 6-BAP and other plant growth regulators, particularly auxins and gibberellins, is crucial for directing the developmental fate of plant tissues in vitro. The ratio of cytokinin (like 6-BAP) to auxin is a primary determinant of whether cells will proliferate into an undifferentiated callus or differentiate into shoots or roots. Gibberellins, on the other hand, often play a role in shoot elongation and overall plantlet development.

6-BAP and Auxins: A Balance for Regeneration

The combination of 6-BAP with auxins such as α-naphthaleneacetic acid (NAA) and indole-3-acetic acid (IAA) is widely employed for callus induction and shoot regeneration. Generally, a balanced or slightly higher cytokinin-to-auxin ratio promotes shoot formation, while a higher auxin-to-cytokinin ratio tends to favor callus proliferation and rooting.

For instance, in the micropropagation of Ammannia baccifera, a combination of 2.0 mg/l 6-BAP and 0.5 mg/l NAA resulted in the highest number of shoots per explant. Similarly, for callus induction in the red seaweed Kappaphycus alvarezii, the most effective combination was found to be 5 mg/L 6-BAP with 1.50 mg/L IAA, yielding an 88% callus induction rate. In Solanum lycopersicum (tomato), a combination of 0.5 mg/l IAA and 0.5 mg/l 6-BAP led to a high shoot induction frequency from callus[1].

Table 1: Synergistic Effects of 6-BAP and Auxins on Callus Induction and Shoot Regeneration

Plant SpeciesExplant6-BAP (mg/L)Auxin TypeAuxin (mg/L)ResponseObservationReference
Ammannia bacciferaShoot tip2.0NAA0.5Shoot Multiplication28.6 ± 1.63 shoots/explant
Kappaphycus alvareziiMeristematic tissue5.0IAA1.50Callus Induction88% induction rate
Solanum lycopersicumNodal segment callus0.5IAA0.5Shoot Induction94.44% induction frequency[1]
Prunella vulgarisShoot tip~3.38 (15 µM)NAA-Shoot Regeneration~30 shoots/explant (on half-strength MS)[2][3]
Dioscorea nipponicaRhizome1.0NAA1.0Callus Induction63.33% induction rate[4]
Dioscorea nipponicaSeed-derived callus2.0NAA0.2Shoot Differentiation90% differentiation frequency[4]
Paeonia lactifloraCotyledon1.0NAA1.0Callus Induction>98% induction rate[5]
Medinilla mandrakensisNodal segment2.0NAA-Shoot Proliferation27.5 shoots/explant[6]
6-BAP and Gibberellins: Promoting Elongation and Development

The addition of gibberellic acid (GA3) to a 6-BAP-containing medium can significantly enhance shoot elongation and overall plantlet development. While 6-BAP is effective at inducing shoot formation, the resulting shoots can sometimes be short and compact. The inclusion of GA3 helps to overcome this, leading to more vigorous and well-developed plantlets.

In the case of Rosa damascena, a medium supplemented with 1 mg/L 6-BAP and 0.5 mg/L GA3 produced the maximum shoot number and length[7]. Research on wild roses also demonstrated that a combination of 6-BAP (BA) and GA3 was superior for shoot multiplication compared to 6-BAP alone[8].

Table 2: Synergistic Effects of 6-BAP and Gibberellic Acid (GA3) on Shoot Multiplication and Elongation

Plant SpeciesExplant6-BAP (mg/L)GA3 (mg/L)ResponseObservationReference
Rosa damascenaShoot tip/Nodal1.00.5Shoot Multiplication & Elongation4 shoots/explant, 4.6 cm length[7]
Wild Roses (Rosa spp.)Shoots~0.22 (1 µM)~0.52 (1.5 µM)Shoot MultiplicationUp to 4.1 shoots/explant[8]
Ammannia bacciferaIn vitro shoots-0.5Shoot Elongation8.3 ± 1.51 cm shoot length[9]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to successful plant tissue culture. Below are generalized methodologies for callus induction and shoot regeneration based on the cited literature.

General Protocol for Callus Induction using 6-BAP and IAA
  • Explant Preparation: Select healthy, young plant material (e.g., leaves, stems, meristems). Surface sterilize the explants using a standard protocol, which typically involves washing with a detergent, followed by immersion in a disinfectant (e.g., 70% ethanol for 30-60 seconds, then a 10-20% sodium hypochlorite solution for 10-15 minutes), and finally rinsing with sterile distilled water.

  • Culture Medium: Prepare Murashige and Skoog (MS) basal medium supplemented with 3% (w/v) sucrose and solidified with 0.8% (w/v) agar. Adjust the pH of the medium to 5.8 before autoclaving.

  • Hormone Supplementation: After autoclaving and cooling the medium to approximately 45-50°C, add filter-sterilized solutions of 6-BAP and IAA to achieve the desired final concentrations (refer to Table 1 for examples).

  • Inoculation: Aseptically place the sterilized explants onto the surface of the prepared medium in sterile culture vessels.

  • Incubation: Incubate the cultures in a growth chamber at 25 ± 2°C with a 16-hour photoperiod under cool white fluorescent lights.

  • Data Collection: Observe the cultures regularly for callus initiation and proliferation. Record the percentage of explants forming callus and the fresh weight of the callus after a defined culture period (e.g., 4-6 weeks).

General Protocol for Shoot Multiplication using 6-BAP and GA3
  • Explant Source: Use in vitro-derived shoots or shoot tips obtained from a callus culture or from the germination of sterile seeds.

  • Culture Medium: Prepare MS basal medium as described for callus induction.

  • Hormone Supplementation: Add filter-sterilized 6-BAP and GA3 to the cooled, autoclaved medium at the desired concentrations (refer to Table 2 for examples).

  • Inoculation: Aseptically transfer the shoot explants to the fresh medium.

  • Incubation: Maintain the cultures under the same environmental conditions as for callus induction (25 ± 2°C, 16-hour photoperiod).

  • Subculture: Subculture the proliferating shoots onto fresh medium every 3-4 weeks to promote further multiplication and prevent nutrient depletion.

  • Data Collection: After a defined number of subcultures, record the number of new shoots produced per initial explant and the average shoot length.

Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows

To provide a deeper understanding of the synergistic effects and the experimental processes, the following diagrams have been generated using Graphviz.

Auxin_Cytokinin_Signaling cluster_Auxin Auxin Signaling cluster_Cytokinin Cytokinin Signaling Auxin Auxin (e.g., IAA, NAA) TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB Binds Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Promotes Degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes Activates Transcription Cytokinin_Genes Cytokinin-Responsive Genes ARF->Cytokinin_Genes Regulates BAP Cytokinin (6-BAP) AHK AHK Receptor BAP->AHK Binds AHP AHP AHK->AHP Phosphorylates ARR_B Type-B ARR AHP->ARR_B Phosphorylates ARR_B->Auxin_Genes Regulates ARR_B->Cytokinin_Genes Activates Transcription ARR_A Type-A ARR (Negative Regulator) Cytokinin_Genes->ARR_A Induces ARR_A->ARR_B Inhibits

Caption: Auxin and Cytokinin signaling pathway interaction.

Experimental_Workflow cluster_Response Developmental Response Explant 1. Explant Selection & Sterilization Inoculation 4. Inoculation Explant->Inoculation Medium_Prep 2. Media Preparation (MS + Sucrose + Agar) Hormone_Add 3. PGR Addition (6-BAP + Auxin/GA3) Medium_Prep->Hormone_Add Hormone_Add->Inoculation Incubation 5. Incubation (25°C, 16h photoperiod) Inoculation->Incubation Callus Callus Induction Incubation->Callus Shoots Shoot Regeneration/ Multiplication Incubation->Shoots Callus->Shoots Subculture Elongation 6. Shoot Elongation (Optional - with GA3) Shoots->Elongation Rooting 7. Rooting Shoots->Rooting Directly Elongation->Rooting Acclimatization 8. Acclimatization Rooting->Acclimatization

Caption: General workflow for in vitro plant regeneration.

Conclusion

The synergistic application of 6-BAP with other plant growth regulators is a powerful tool for manipulating plant development in vitro. As the presented data indicates, the optimal concentrations and combinations are highly species- and even explant-dependent, underscoring the importance of empirical optimization for any new plant system. By understanding the underlying signaling pathways and adhering to meticulous experimental protocols, researchers can effectively harness these synergies to achieve their specific objectives in plant biotechnology and drug development.

References

Safety Operating Guide

Safeguarding Your Laboratory and Environment: Proper Disposal of 6-Benzylaminopurine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, meticulous adherence to safety protocols is paramount. The proper disposal of laboratory chemicals, such as the plant growth regulator 6-Benzylaminopurine hydrochloride, is a critical component of maintaining a safe working environment and ensuring environmental protection. This guide provides essential, step-by-step procedures for the safe and compliant disposal of this compound, aligning with standard laboratory safety and chemical handling practices.

Key Safety and Handling Information

This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2] Furthermore, it is recognized as being very toxic to aquatic life with long-lasting effects.[3] Therefore, direct disposal into the environment or sanitary sewer system is strictly prohibited.

Hazard ClassificationDescriptionSource
Acute Oral ToxicityHarmful if swallowed.[3][4]
Skin Corrosion/IrritationCauses skin irritation.[1][2]
Serious Eye Damage/IrritationCauses serious eye irritation.[1][2]
Specific target organ toxicityMay cause respiratory irritation.[2]
Hazardous to the Aquatic EnvironmentVery toxic to aquatic life with long lasting effects.[3]

Experimental Protocols: The Mandate for Professional Disposal

Current safety and regulatory guidelines do not provide a standard experimental protocol for the in-lab neutralization or degradation of this compound for disposal. Due to its hazardous nature and potential for environmental harm, the universally accepted and required method of disposal is through a licensed hazardous waste management company. Attempting to neutralize the chemical in-house without a validated procedure can lead to incomplete reactions, the creation of other hazardous byproducts, and potential exposure risks.

Disposal Procedure: A Step-by-Step Guide

The following procedure outlines the necessary steps for the proper disposal of this compound, ensuring compliance with safety regulations and responsible environmental stewardship.

Step 1: Waste Identification and Segregation

  • Clearly label this compound waste with its full chemical name and associated hazard symbols.

  • Segregate this waste from other chemical waste streams to avoid accidental mixing with incompatible substances, particularly strong oxidizing agents.[5][6]

Step 2: Proper Waste Containment

  • Collect waste this compound in a designated, leak-proof, and chemically compatible container.

  • Ensure the container is kept tightly closed except when adding waste.

  • The container should be in good condition and appropriate for the type of waste (solid or liquid solution).

Step 3: Accumulation in a Satellite Accumulation Area (SAA)

  • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • The SAA should be at or near the point of generation and under the control of the laboratory personnel.

Step 4: Arranging for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup of the hazardous waste.

  • The EHS department will work with a licensed hazardous waste disposal company to ensure the chemical is transported, treated, and disposed of in accordance with all local, state, and federal regulations.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G cluster_0 A Generation of 6-Benzylaminopurine hydrochloride Waste B Is there an approved in-lab neutralization protocol? A->B C Follow validated neutralization protocol B->C Yes D Segregate and contain in a labeled, sealed waste container B->D No (Current Status) E Store in designated Satellite Accumulation Area (SAA) D->E F Contact Environmental Health & Safety (EHS) for pickup E->F G Professional disposal by a licensed hazardous waste management company F->G

Disposal Workflow for this compound.

By adhering to these procedures, researchers can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. This commitment to safety and compliance is integral to the responsible conduct of scientific research.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 6-Benzylaminopurine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and logistical plans are critical for the secure and effective handling of 6-Benzylaminopurine hydrochloride in a laboratory setting. This guide provides immediate, procedural, and step-by-step instructions to ensure the safety of researchers, scientists, and drug development professionals. Adherence to these guidelines will minimize risks and establish a secure working environment.

Immediate Safety and Hazard Information

This compound is a chemical that requires careful handling due to its potential health and environmental hazards. It is classified as harmful if swallowed, a skin and eye irritant, and may cause respiratory irritation.[1][2] Furthermore, it is suspected of damaging fertility or the unborn child and is very toxic to aquatic life with long-lasting effects.[3][4][5]

In case of exposure, immediate first aid is crucial:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][6] Seek medical attention if irritation persists.[2][6]

  • Skin Contact: Remove all contaminated clothing and wash the affected area thoroughly with soap and water.[1][6] Seek medical attention if irritation develops.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[6][7] Seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[3] Seek immediate medical attention.[6][7]

Personal Protective Equipment (PPE) Requirements

The following personal protective equipment is mandatory when handling this compound to minimize exposure:

PPE CategorySpecific Requirements
Eye Protection Chemical safety glasses with side shields or goggles.[1][6] Ensure an eyewash station is readily accessible.[2]
Hand Protection Wear appropriate chemical-resistant gloves. Inspect gloves before use and dispose of them properly after handling.[7]
Body Protection A lab coat or other protective clothing to prevent skin contact.[1][6]
Respiratory A NIOSH/MSHA-approved respirator, such as a dust mask type N95, should be used, especially when handling the powder form.[6]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is essential for safety and experimental accuracy.

  • Preparation:

    • Ensure all necessary PPE is available and in good condition.

    • Work in a well-ventilated area, preferably within a chemical fume hood.[1][2]

    • Have all necessary equipment and reagents for the experiment readily at hand to avoid interruptions.

    • Ensure a spill kit is accessible.

  • Weighing and Solution Preparation:

    • Handle the solid powder carefully to avoid generating dust.[1]

    • Use a dedicated and clean weighing vessel.

    • When preparing solutions, slowly add the powder to the solvent to prevent splashing. The product can be dissolved in 0.1M HCl.

  • Experimental Use:

    • Avoid all personal contact with the substance, including inhalation.[1]

    • Keep containers tightly closed when not in use.[2]

    • Do not eat, drink, or smoke in the work area.[3]

  • Post-Experiment:

    • Decontaminate all work surfaces and equipment after use.

    • Remove and dispose of PPE in the designated waste containers.

    • Wash hands thoroughly with soap and water after handling the chemical.[2][3]

Disposal Plan: Waste Management Protocol

Proper disposal of this compound and its containers is crucial to prevent environmental contamination.

  • Waste Segregation:

    • All solid waste contaminated with this compound, including gloves, weighing papers, and disposable labware, should be collected in a designated, labeled hazardous waste container.

    • Unused or excess solutions should be collected in a separate, labeled hazardous waste container for liquids.

  • Container Management:

    • Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected as hazardous waste.

    • Do not reuse empty containers.[1]

  • Final Disposal:

    • All waste must be disposed of through an approved waste disposal plant in accordance with all applicable federal, state, and local environmental regulations.[2][8]

    • Under no circumstances should this chemical be disposed of down the drain or released into the environment.[3][8]

Workflow for Safe Handling and Disposal

Workflow for Safe Handling and Disposal of this compound A Preparation - Don PPE - Work in Fume Hood - Prepare Spill Kit B Handling - Weigh carefully - Prepare solutions slowly - Avoid contact A->B F Emergency Response - Spill or Exposure A->F C Post-Experiment - Decontaminate surfaces - Remove PPE - Wash hands B->C B->F D Waste Segregation - Solid & Liquid Waste - Labeled Containers C->D C->F E Final Disposal - Approved Waste Facility - Follow Regulations D->E D->F

Caption: Safe handling and disposal workflow.

By implementing these comprehensive safety and logistical protocols, research institutions can ensure a secure environment for their personnel and maintain compliance with regulatory standards, ultimately fostering a culture of safety and responsibility in the laboratory.

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.